molecular formula C12H16O4 B1366208 Ethyl 2,5-dimethoxyphenylacetate CAS No. 66469-86-1

Ethyl 2,5-dimethoxyphenylacetate

Cat. No.: B1366208
CAS No.: 66469-86-1
M. Wt: 224.25 g/mol
InChI Key: RNNQUXSAPFQIOP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethoxyphenylacetate (CAS 66469-86-1) is a significant chemical intermediate in organic and medicinal chemistry research. It is an ester derivative of 2,5-dimethoxyphenylacetic acid. Compounds featuring the 2,5-dimethoxyphenyl core are of high interest in neuroscience and pharmacology for designing and synthesizing novel phenethylamine derivatives, which are often studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype . As a synthetic building block, this ester is valuable for accessing a range of structurally complex molecules. The reactivity of the ester group allows for further transformations, such as conversion to the corresponding carboxylic acid or amide, or direct use in synthetic pathways. Research into 2,5-dimethoxy-substituted phenethylamines has revealed that even small modifications to the structure can significantly alter affinity and efficacy at biological targets, underscoring the value of precise intermediates like this compound for structure-activity relationship (SAR) studies . This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNQUXSAPFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407848
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66469-86-1
Record name Ethyl 2,5-dimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2,5-dimethoxyphenylacetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a specialized ester intermediate used primarily in the synthesis of substituted phenethylamines and related bioactive scaffolds.[1][2] As a derivative of 2,5-dimethoxyphenylacetic acid, it serves as a critical "masked" equivalent of the corresponding ethanol or acetaldehyde, offering improved stability and solubility profiles during multi-step organic synthesis. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic fingerprints required for high-fidelity identification in research and forensic contexts.

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic aromatic esters. It appears as a clear to pale yellow liquid at room temperature, with low water solubility but high miscibility in organic solvents (ethanol, dichloromethane, ethyl acetate).

Table 1: Key Chemical & Physical Constants

PropertyValueSource/Notes
IUPAC Name Ethyl 2-(2,5-dimethoxyphenyl)acetateOfficial Nomenclature
CAS Number 66469-86-1Primary Identifier
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Boiling Point 162–165 °C @ 8 mmHgVacuum distillation required [1]
Refractive Index (

)
1.513Purity indicator [1]
Density 1.12 g/mL @ 25 °C
Flash Point ~71 °C (Closed Cup)Combustible [1]
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OLipophilic character

Validated Synthetic Methodologies

Synthesis is typically approached via the modification of the parent phenylacetic acid. The choice of pathway depends on the starting material availability: 2,5-dimethoxyacetophenone (via Willgerodt-Kindler) or direct esterification of 2,5-dimethoxyphenylacetic acid .

Method A: Fischer Esterification (Preferred)

This protocol utilizes acid-catalyzed equilibrium displacement to generate the ester from the carboxylic acid.

  • Precursors: 2,5-Dimethoxyphenylacetic acid (CAS 1758-25-4), Absolute Ethanol.

  • Catalyst: Concentrated H₂SO₄ (catalytic amount).

  • Apparatus: Dean-Stark trap (for water removal) or reflux setup.[3]

Protocol:

  • Dissolve 2,5-dimethoxyphenylacetic acid (1.0 eq) in excess absolute ethanol (10–15 eq).

  • Add concentrated H₂SO₄ (0.05 eq) dropwise.

  • Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the baseline acid spot and appearance of a high-Rf ester spot.

  • Concentrate ethanol under reduced pressure.

  • Partition residue between diethyl ether and saturated NaHCO₃ (to remove unreacted acid).

  • Dry organic layer (MgSO₄) and distill under vacuum (bp 162–165 °C / 8 mmHg) to yield the pure ester [2].

Method B: Willgerodt-Kindler Sequence

Used when starting from the ketone (2,5-dimethoxyacetophenone).

  • Rearrangement: Ketone + Sulfur + Morpholine

    
     Thiomorpholide intermediate.
    
  • Hydrolysis: Thiomorpholide + NaOH

    
     2,5-Dimethoxyphenylacetic acid.
    
  • Esterification: Acid + EtOH

    
     Ethyl Ester (as per Method A).
    

SynthesisPath Acetophenone 2,5-Dimethoxyacetophenone Thio Thiomorpholide Intermediate Acetophenone->Thio S, Morpholine Willgerodt-Kindler Acid 2,5-Dimethoxyphenylacetic Acid Thio->Acid NaOH, Hydrolysis Ester This compound (Target) Acid->Ester EtOH, H2SO4 Fischer Esterification Alcohol 2-(2,5-Dimethoxyphenyl)ethanol Ester->Alcohol LiAlH4, Et2O Reduction

Figure 1: Synthetic lineage from acetophenone precursors to the ethyl ester and subsequent reduction.[3][4]

Spectroscopic Forensics

Accurate identification requires correlating the 2,5-substitution pattern with the ethyl ester functionality.

Nuclear Magnetic Resonance (NMR)

The 2,5-dimethoxy substitution pattern creates a distinct aromatic region. Unlike 3,4-dimethoxy (veratryl) derivatives, the protons at positions 3, 4, and 6 show specific splitting due to the para-relationship of the methoxy groups and the ortho/meta relationships of the protons.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
1.25 Triplet (

Hz)
3H–OCH₂CHEthyl terminal methyl
3.60 Singlet2HAr–CH ₂–COBenzylic methylene
3.75 Singlet3HAr–OCHMethoxy (C-2 or C-5)
3.77 Singlet3HAr–OCHMethoxy (C-5 or C-2)
4.15 Quartet (

Hz)
2H–OCH ₂CH₃Ethyl methylene
6.70–6.90 Multiplet3HAr–H (3,4,6)Aromatic ring

Note: The aromatic region typically shows H-6 as a singlet (or fine doublet) due to isolation by substituents, while H-3 and H-4 appear as an AB system (doublets) or multiplet depending on resolution.

Infrared Spectroscopy (IR)
  • C=O Stretch: 1730–1740 cm⁻¹ (Strong, Ester carbonyl).

  • C–O Stretch: 1150–1250 cm⁻¹ (Strong, Ether/Ester C–O).

  • C=C Aromatic: 1500, 1600 cm⁻¹.

  • C–H Aliphatic: 2900–3000 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 224.
    
  • Base Peak/Fragments:

    • 
       151: Loss of carbethoxy group (
      
      
      
      ), forming the dimethoxybenzyl cation [3].
    • 
       91: Tropylium-like rearrangements (less common in highly sub'd rings but possible).
      

Spectra Molecule This compound (MW 224) Frag1 m/z 151 [Ar-CH2]+ Cation Molecule->Frag1 Loss of -COOEt (73) Frag2 m/z 29 [Ethyl]+ Molecule->Frag2 Ethyl cleavage IR_Peak IR: 1735 cm-1 (Ester C=O) Molecule->IR_Peak Vibrational Mode

Figure 2: Spectroscopic fragmentation and identification markers.

Reactivity & Applications

The primary utility of this compound lies in its role as a versatile synthon.

  • Reduction to Alcohol: Treatment with Lithium Aluminum Hydride (LiAlH₄) in dry ether reduces the ester to 2-(2,5-dimethoxyphenyl)ethanol . This alcohol is a direct precursor to 2,5-dimethoxyphenethyl bromide/chloride, which can be aminated to form 2C-H (2,5-dimethoxyphenethylamine).

    • Reaction:

      
       [2].
      
  • Hydrolysis: Base-catalyzed hydrolysis (NaOH/EtOH) regenerates the parent acid, useful if purification via the ester is used as a cleaning step for crude acid synthesis.

  • Alpha-Alkylation: The benzylic protons alpha to the ester are acidic (

    
    ). Treatment with strong bases (LDA, NaH) allows alkylation at this position, enabling the synthesis of alpha-methyl derivatives (precursors to amphetamine scaffolds), though this is less common than using propionate precursors directly.
    

Safety & Regulatory Considerations

  • Chemical Hazards: The compound is a combustible liquid.[5] Standard lab PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of vapors.

  • Regulatory Status:

    • United States: this compound is not a scheduled controlled substance. However, it is a chemical proximity to Schedule I substituted phenethylamines (e.g., 2C-B, 2C-I).

    • Diversion Awareness: Because it can be converted to 2,5-dimethoxyphenethylamine (2C-H) in 2–3 steps, sales may be monitored by suppliers under "Know Your Customer" (KYC) protocols to prevent illicit drug manufacture. Researchers should maintain clear documentation of end-use (e.g., metabolic standards, material science applications).

References

  • Sigma-Aldrich.[5] (n.d.). This compound Product Sheet. Retrieved from

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of #179 2C-H precursors).
  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzeneacetic acid, 2,5-dimethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from

  • BenchChem. (n.d.). Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide. Retrieved from

Sources

Molecular weight and formula of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a specialized aromatic ester widely utilized as a pivotal intermediate in the synthesis of phenethylamine-based pharmaceuticals and neurochemical probes. Its primary utility lies in its role as a stable precursor for generating 2,5-dimethoxyphenethyl alcohols and aldehydes—key scaffolds in the development of selective serotonin 5-HT2A receptor agonists (e.g., the 2C-x and DOx series).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties

The following data constitutes the validated chemical identity for this compound. Researchers should use these parameters for incoming raw material quality control (QC).

ParameterSpecification
IUPAC Name Ethyl 2-(2,5-dimethoxyphenyl)acetate
Common Name This compound
CAS Registry Number 66469-86-1
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)CC1=CC(OC)=CC=C1OC
InChIKey RNNQUXSAPFQIOP-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point 162–165 °C at 8–10 mmHg [1]
Density 1.12 g/mL at 25 °C [2]
Refractive Index (

)
1.513 [2]
Flash Point 71 °C (Closed Cup)
Solubility Soluble in EtOH, MeOH, DCM, EtOAc; Insoluble in water

Synthetic Pathways & Methodology

The synthesis of this compound is typically approached via the esterification of 2,5-dimethoxyphenylacetic acid. The acid itself is often derived from 2,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction, ensuring the preservation of the sensitive ether linkages.

Protocol: Acid-Catalyzed Esterification (Dean-Stark)

Objective: Convert 2,5-dimethoxyphenylacetic acid to its ethyl ester with >85% yield.

Reagents:

  • 2,5-Dimethoxyphenylacetic acid (1.0 eq)

  • Absolute Ethanol (Excess, solvent & reagent)

  • Benzene or Toluene (Azeotropic solvent)

  • Concentrated

    
     (Catalytic amount)
    

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyphenylacetic acid in a mixture of dry benzene/toluene and absolute ethanol (3:1 ratio).

  • Catalysis: Add catalytic concentrated sulfuric acid (approx. 0.5 mL per 20g substrate).

  • Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 80-90 °C depending on solvent ratio).

  • Dehydration: Monitor water collection in the trap. Continue reflux until water evolution ceases (typically 4–6 hours).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Wash with saturated

      
       solution to neutralize acid and remove unreacted starting material.
      
    • Wash with brine; dry organic layer over anhydrous

      
      .
      
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (8–10 mmHg) to collect the pure ester fraction at 160–165 °C [1].[1]

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic flow from the acetophenone precursor to the target ester and its subsequent reduction, a common pathway in drug discovery.

SynthesisPathway Acetophenone 2,5-Dimethoxyacetophenone Willgerodt Willgerodt-Kindler Reaction Acetophenone->Willgerodt Acid 2,5-Dimethoxyphenylacetic Acid Willgerodt->Acid Hydrolysis Esterification Esterification (EtOH / H+) Acid->Esterification Target This compound (Target) Esterification->Target - H2O Reduction LAH Reduction Target->Reduction Alcohol 2-(2,5-Dimethoxyphenyl)ethanol Reduction->Alcohol Drug Precursor

Figure 1: Synthetic workflow from acetophenone precursor to the target ester and downstream alcohol intermediate.[1][2][3]

Analytical Characterization

Validation of the compound's structure is critical, particularly to distinguish it from its isomers (e.g., 3,4-dimethoxy analogs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


-NMR spectrum in 

exhibits characteristic signals for the ethyl group and the 1,2,4-substitution pattern of the aromatic ring.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic H-6 6.75 – 6.85Doublet / Multiplet1HOrtho to alkyl, Meta to OMe
Aromatic H-3, H-4 6.70 – 6.80Multiplet2HOrtho/Para to OMe groups
Methoxy (

)
3.75, 3.78Singlets6H (3H x 2)2,5-Positions
Benzylic

3.60Singlet2H

Ester

4.15Quartet (

Hz)
2HEthyl methylene
Ester

1.25Triplet (

Hz)
3HEthyl methyl

Note: Shifts are approximate and solvent-dependent (


). The 2,5-substitution pattern typically results in a tight aromatic region compared to 3,4-isomers.
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 224
    
  • Base Peak: Often m/z 151 (Loss of

    
    , formation of dimethoxybenzyl cation).
    

Applications in Drug Development

This compound serves as a high-value scaffold in neuropsychiatric drug discovery, specifically targeting the serotonin 5-HT2A receptor.

Precursor for Phenethylamines (2C-x Series)

The ester is reduced (via Lithium Aluminum Hydride) to 2-(2,5-dimethoxyphenyl)ethanol . This alcohol is a universal precursor for:

  • Halogenation/Amination: Conversion to the primary amine yields 2C-H (2,5-dimethoxyphenethylamine).

  • 4-Position Functionalization: Electrophilic aromatic substitution at the 4-position (para to the alkyl chain) allows for the introduction of bromine, iodine, or alkyl groups, yielding potent 5-HT2A agonists like 2C-B, 2C-I, and DOI [3].

Synthesis of NBOMe/NBOH Analogs

Recent research into super-potent agonists (e.g., 25CN-NBOH) utilizes the 2,5-dimethoxy phenethylamine backbone derived from this ester. These compounds are critical tools for mapping receptor topology and studying phospholipase C (PLC) signaling pathways [4].

Drug Discovery Logic Flow

DrugDiscovery cluster_Targets Therapeutic/Research Targets Scaffold This compound Intermediate 2,5-Dimethoxyphenethylamine (2C-H) Scaffold->Intermediate Reduction & Amination Agonist3 DOx Series (Alpha-methylated) Scaffold->Agonist3 Alpha-Methylation (via different route) Agonist1 2C-B / 2C-I (4-Halo substituted) Intermediate->Agonist1 4-Pos Halogenation Agonist2 NBOMe / NBOH Series (N-Benzyl substituted) Intermediate->Agonist2 N-Benzylation

Figure 2: Strategic utilization of the ester scaffold in generating diverse serotonergic ligands.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the electron-rich aromatic ring.

References

  • Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid and corresponding Ethyl Ester. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound (CAS 66469-86-1).[5][4] Retrieved from

  • National Institutes of Health (NIH). Hallucinogen-like effects of 25CN-NBOH, a novel N-benzylphenethylamine. Retrieved from

  • Fluorochem. Safety Data Sheet: Ethyl 2-(2,5-dimethoxyphenyl)acetate. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a lipophilic ester intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Physically, it exists as a liquid or low-melting solid (MP ~34–35°C) at ambient conditions, a property that fundamentally dictates its handling and solvent compatibility.

This guide provides a technical analysis of its solubility profile, moving beyond simple "dissolution" to address miscibility , partition coefficients , and solvent selection for reaction optimization, extraction, and chromatographic purification.

Physicochemical Identity & Structural Basis

Understanding the solubility behavior requires analyzing the molecular architecture.

PropertyValueStructural Implication
CAS Number 66469-86-1Unique Identifier
Molecular Formula C₁₂H₁₆O₄Ester functionality with electron-rich aromatic ring
Molecular Weight 224.25 g/mol Small molecule, favorable kinetics
Physical State Liquid / Low-melting SolidMP: ~34.7°C (Predicted); BP: 162–165°C @ 8 mmHg
LogP (Octanol/Water) ~1.8 – 2.36Lipophilic: Prefers organic phase; poor water solubility
H-Bond Acceptors 4 (2 Methoxy, 1 Carbonyl, 1 Ether)Good solubility in polar aprotic solvents
H-Bond Donors 0Aprotic; cannot donate H-bonds (no -OH, -NH)
Mechanistic Solubility Prediction
  • "Like Dissolves Like": The molecule consists of a hydrophobic phenyl core decorated with polar but aprotic groups (methoxy and ester). It exhibits high affinity for moderately polar aprotic solvents (Esters, Chlorinated hydrocarbons) and polar protic solvents (Alcohols).

  • Water Incompatibility: Lacking H-bond donors and possessing a significant hydrocarbon surface area, it is practically insoluble in water, driving its utility in biphasic extraction systems.

Solubility & Miscibility Profile

The following data consolidates experimental observations and predictive models (Hansen Solubility Parameters) for standard laboratory solvents.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility/MiscibilityApplication Context
Chlorinated Dichloromethane (DCM)High (Miscible) Excellent for extraction; standard reaction solvent.
Chlorinated ChloroformHigh (Miscible) NMR solvent; high solvency power.
Esters Ethyl Acetate (EtOAc)High (Miscible) Primary solvent for extraction and chromatography.
Alcohols Methanol / EthanolHigh (Miscible) Suitable for transesterification or low-temp crystallization.
Polar Aprotic DMSO / DMFHigh (Miscible) Preferred for nucleophilic substitution reactions (Sₙ2).
Ethers THF / Diethyl EtherHigh (Miscible) Common reaction media; Ether used in workup.
Hydrocarbons Hexane / HeptaneModerate / Temperature Dependent Crucial: Soluble when hot; may phase separate or crystallize at <0°C. Used as antisolvent.
Aqueous WaterInsoluble (<100 mg/L) The "wash" phase in extractions.

Experimental Protocols for Solubility Determination

Since this compound is often a liquid or oil, standard "shake-flask" methods for solids are insufficient. The Cloud Point Method is recommended for determining miscibility limits in non-ideal solvents (e.g., Hexanes).

Protocol: Cloud Point Determination (Binary Solvent Systems)

Objective: Determine the precise ratio of Solvent A (Good solvent, e.g., EtOAc) to Solvent B (Anti-solvent, e.g., Hexane) required for purification.

  • Preparation: Weigh 500 mg of this compound into a vial.

  • Solubilization: Add minimal Ethyl Acetate (approx. 0.5 mL) to ensure a homogeneous liquid phase.

  • Titration:

    • Place the vial on a magnetic stirrer with a backlight.

    • Titrate with Hexane dropwise at 25°C.

    • Endpoint: The appearance of persistent turbidity (cloudiness) or oiling out.

  • Calculation: Record the volume fraction (

    
    ) to define the metastable zone width (MZW) for chromatography or crystallization.
    

Solvent Selection for Workflows

The choice of solvent dictates the yield and purity of the downstream process.

A. Synthesis (Reaction Medium)
  • Recommended: DMF or Acetonitrile .

  • Logic: The 2,5-dimethoxy substitution pattern makes the ring electron-rich. If performing alkylation or coupling, polar aprotic solvents stabilize the transition states without participating in H-bonding side reactions.

B. Extraction (Workup)
  • System: Ethyl Acetate / Water or DCM / Water .

  • Logic: The LogP of ~2.0 ensures >99% recovery into the organic phase (EtOAc/DCM) while inorganic salts partition into the aqueous phase. Avoid Ether if safety is a concern, though it is chemically compatible.

C. Purification (Chromatography)
  • Mobile Phase: Hexane : Ethyl Acetate (Gradient) .

  • Starting Point: 90:10 (Hex:EtOAc).

  • Elution: The compound is moderately polar. Expect elution around 15–25% EtOAc depending on the stationary phase activity.

D. Low-Temperature Crystallization
  • Challenge: As a low-melting solid (~35°C), it often "oils out" rather than crystallizing.

  • Solution: Use Pentane or Hexane with a seed crystal at -20°C .

  • Method: Dissolve in minimal warm Hexane (40°C). Cool slowly to -20°C. If an oil forms, scratch the glass or add a seed of the solid acid derivative to induce nucleation.

Visualization: Purification Decision Tree

The following logic flow guides the researcher through purification based on the compound's physical state and solubility.

PurificationWorkflow Start Crude this compound CheckState Check Physical State (at 25°C) Start->CheckState Liquid Liquid / Oil CheckState->Liquid MP < 25°C Solid Solid (Impure) CheckState->Solid MP > 25°C Distillation Vacuum Distillation (BP 162°C @ 8mmHg) Liquid->Distillation High Thermal Stability Column Flash Chromatography (Hexane/EtOAc Gradient) Liquid->Column Standard Purity Req Recryst Recrystallization (Solvent: Hexane/Pentane) Solid->Recryst High Purity Req Cooling Cool to -20°C (Induce Nucleation) Recryst->Cooling Prevent Oiling Out

Figure 1: Decision matrix for the purification of this compound based on phase state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866294, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (DTXSID50407848). Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-Dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a detailed exploration of the primary synthetic pathways to Ethyl 2,5-dimethoxyphenylacetate, a key intermediate in the synthesis of various organic compounds. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of the most prevalent manufacturing routes.

Introduction: The Significance of this compound

This compound is an ester that serves as a valuable organic building block in chemical synthesis. Its structural motif, featuring a substituted phenylacetic acid core, is found in numerous pharmacologically active molecules and other functional organic materials. A thorough understanding of its synthesis is therefore crucial for researchers and developers in the pharmaceutical and chemical industries. This guide will focus on two principal and well-documented pathways: the direct esterification of 2,5-dimethoxyphenylacetic acid and a multi-step synthesis commencing with 2,5-dimethoxyacetophenone. A third potential route, proceeding via a nitrile intermediate, will also be discussed.

Pathway 1: Fischer Esterification of 2,5-Dimethoxyphenylacetic Acid

This is arguably the most straightforward and high-yielding approach, provided the starting carboxylic acid is readily available. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

Underlying Principles and Mechanistic Insight

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation activates the carbonyl carbon towards nucleophilic attack by the alcohol (in this case, ethanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. The use of a dehydrating agent or a technique to remove water as it forms, such as a Dean-Stark apparatus, can drive the equilibrium towards the product side, thereby increasing the yield.[2]

Experimental Protocol

A detailed procedure for the synthesis of this compound from 2,5-dimethoxyphenylacetic acid is as follows:

  • Reaction Setup: A mixture of 2,5-dimethoxyphenylacetic acid (19.6 g), dry benzene (27.6 ml), dry ethanol (9.2 ml), and a catalytic amount of concentrated sulfuric acid (2 drops) is prepared in a round-bottom flask.[2]

  • Water Removal: The flask is fitted with a Dean-Stark water separator to collect the water formed during the reaction.[2]

  • Reflux: The reaction mixture is heated to reflux. The reflux is continued until no more water is collected in the Dean-Stark apparatus, which typically takes around 4 hours.[2]

  • Work-up: After cooling, the reaction mixture is worked up in the usual manner, which generally involves washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is distilled under vacuum to yield pure this compound.[2]

Diagram of the Fischer Esterification Pathway

Fischer_Esterification 2,5-Dimethoxyphenylacetic Acid 2,5-Dimethoxyphenylacetic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid 2,5-Dimethoxyphenylacetic Acid->Protonated Carboxylic Acid H₂SO₄ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate Ethanol This compound This compound Tetrahedral Intermediate->this compound -H₂O

Caption: Fischer esterification of 2,5-dimethoxyphenylacetic acid.

Pathway 2: Synthesis from 2,5-Dimethoxyacetophenone via the Willgerodt-Kindler Reaction

This pathway is particularly useful when 2,5-dimethoxyphenylacetic acid is not commercially available or is more expensive than the corresponding acetophenone. The core of this synthesis is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a terminal carboxylic acid derivative.

Underlying Principles and Mechanistic Insight

The Willgerodt-Kindler reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine. The reaction proceeds through a complex mechanism involving the formation of a thioamide, which is subsequently hydrolyzed to the carboxylic acid. The initial step is the reaction of the ketone with sulfur and morpholine to form a thiomorpholide.[2][3] This intermediate is then subjected to hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid.

Experimental Protocol

This multi-step synthesis can be broken down as follows:

Step 1: Synthesis of 2,5-Dimethoxyphenylacetic Acid

  • Willgerodt-Kindler Reaction: A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours.[2]

  • Quenching: The reaction mixture is then poured into ice-cold water.[2]

  • Isolation of Thiomorpholide: The crude reddish-yellow solid (the thiomorpholide) is collected and washed thoroughly with water.[2]

  • Hydrolysis: The crude thiomorpholide is then refluxed with 500 ml of 10% ethanolic sodium hydroxide for 10 hours.[2]

  • Work-up: Most of the ethanol is removed by distillation. Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic.[2]

  • Extraction and Purification: The acidic solution is cooled and extracted with ether. The ether is evaporated to yield 2,5-dimethoxyphenylacetic acid.[2]

Step 2: Esterification

The 2,5-dimethoxyphenylacetic acid obtained from Step 1 can then be esterified using the Fischer esterification protocol described in Pathway 1.

Diagram of the Willgerodt-Kindler Pathway

Willgerodt_Kindler 2,5-Dimethoxyacetophenone 2,5-Dimethoxyacetophenone Thiomorpholide Thiomorpholide 2,5-Dimethoxyacetophenone->Thiomorpholide S, Morpholine, Reflux 2,5-Dimethoxyphenylacetic Acid 2,5-Dimethoxyphenylacetic Acid Thiomorpholide->2,5-Dimethoxyphenylacetic Acid 1. NaOH/EtOH, Reflux 2. H⁺ This compound This compound 2,5-Dimethoxyphenylacetic Acid->this compound Ethanol, H₂SO₄, Reflux

Caption: Synthesis via the Willgerodt-Kindler reaction.

Pathway 3: Synthesis via a Nitrile Intermediate

An alternative strategy involves the formation and subsequent hydrolysis of 2,5-dimethoxyphenylacetonitrile.[4][5] This approach can be advantageous depending on the availability and cost of the starting materials.

Underlying Principles and Mechanistic Insight

This pathway would typically start from a suitable benzyl halide, such as 2,5-dimethoxybenzyl chloride. The benzyl halide undergoes a nucleophilic substitution reaction with a cyanide salt (e.g., sodium or potassium cyanide) to form the corresponding nitrile. The nitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid, which can then be esterified as previously described.

Proposed Experimental Workflow

While a complete, verified protocol for this specific sequence is not available in the provided search results, a general procedure can be outlined based on established chemical principles:

  • Cyanation: 2,5-dimethoxybenzyl chloride would be reacted with sodium cyanide in a suitable solvent system. The use of a phase-transfer catalyst can be beneficial in such reactions.

  • Hydrolysis: The resulting 2,5-dimethoxyphenylacetonitrile would then be hydrolyzed. This can be achieved by refluxing with a strong acid (e.g., sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidification.[6]

  • Esterification: The obtained 2,5-dimethoxyphenylacetic acid would then be subjected to Fischer esterification as detailed in Pathway 1.

Diagram of the Nitrile Pathway

Nitrile_Pathway 2,5-Dimethoxybenzyl Halide 2,5-Dimethoxybenzyl Halide 2,5-Dimethoxyphenylacetonitrile 2,5-Dimethoxyphenylacetonitrile 2,5-Dimethoxybenzyl Halide->2,5-Dimethoxyphenylacetonitrile NaCN 2,5-Dimethoxyphenylacetic Acid 2,5-Dimethoxyphenylacetic Acid 2,5-Dimethoxyphenylacetonitrile->2,5-Dimethoxyphenylacetic Acid H₃O⁺ or OH⁻, Heat This compound This compound 2,5-Dimethoxyphenylacetic Acid->this compound Ethanol, H₂SO₄, Reflux

Caption: Proposed synthesis via a nitrile intermediate.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey IntermediatesYieldAdvantagesDisadvantages
1. Fischer Esterification 2,5-Dimethoxyphenylacetic AcidNoneHigh (86%)[2]Direct, high-yielding, simple procedure.Dependent on the availability of the starting carboxylic acid.
2. Willgerodt-Kindler 2,5-DimethoxyacetophenoneThiomorpholideModerate (overall yield for the acid is 50%)[2]Utilizes a more readily available starting material.Multi-step, involves the use of sulfur and morpholine, moderate yield for the acid formation step.
3. Nitrile Intermediate 2,5-Dimethoxybenzyl Halide2,5-DimethoxyphenylacetonitrilePotentially highStarts from a simple benzyl halide.Involves the use of toxic cyanide salts, requires a multi-step process.

Conclusion and Recommendations

For laboratories and manufacturing facilities with access to 2,5-dimethoxyphenylacetic acid, the Fischer esterification (Pathway 1) is the most efficient and recommended route for the synthesis of this compound due to its high yield and operational simplicity.[2]

In situations where 2,5-dimethoxyacetophenone is the more accessible precursor, the Willgerodt-Kindler reaction followed by esterification (Pathway 2) provides a reliable, albeit longer, alternative.[2]

The nitrile pathway (Pathway 3) represents a viable, though less commonly documented, synthetic strategy. Its application would be most appropriate when the corresponding benzyl halide is the most economical starting material. However, the handling of highly toxic cyanide reagents necessitates stringent safety protocols.

Ultimately, the choice of synthesis pathway will depend on a careful consideration of starting material availability and cost, scalability, and the safety infrastructure of the laboratory or production facility.

References

  • Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • 2,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 2758432. PubChem. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

Sources

Thermodynamic Profiling of Dimethoxyphenylacetate Derivatives: Experimental Protocols and Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxyphenylacetate derivatives , particularly methyl (3,4-dimethoxyphenyl)acetate (homoveratric acid methyl ester), are critical intermediates in the synthesis of isoquinoline alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs). Despite their synthetic ubiquity, their thermodynamic profiles—essential for process safety, crystal engineering, and yield optimization—are often under-characterized in standard databases.

This technical guide provides a rigorous framework for determining the fundamental thermodynamic properties of these derivatives: enthalpy of formation (


), enthalpy of vaporization (

), and heat capacity (

)
. By integrating high-precision experimental protocols with group additivity models, researchers can predict stability and optimize reaction conditions for scale-up.

Chemical Identity and Structural Thermodynamics[1][2]

The thermodynamic stability of dimethoxyphenylacetates is governed by the ortho-, meta-, para- positioning of the methoxy groups relative to the acetate side chain. The interaction between the methoxy oxygen lone pairs and the aromatic ring creates distinct electronic environments that influence lattice energy and volatility.

Key Derivatives of Interest
Compound NameCAS NumberStructure NotePhysical State (298 K)
Methyl (3,4-dimethoxyphenyl)acetate 15964-79-1Precursor to PapaverineLiquid / Low-melting Solid
Methyl (2,4-dimethoxyphenyl)acetate 55954-25-1Ortho-effect steric hindranceSolid
3,4-Dimethoxyphenylacetic acid 93-40-3H-bonded dimer chainsSolid (MP: 96–98 °C)

Thermodynamic Relevance: The conversion of the acid (solid) to the methyl ester (often liquid) involves a significant change in entropy (


) and enthalpy (

). Understanding the enthalpy of esterification is crucial for managing exotherms in large-scale reactors.

Experimental Methodologies: Self-Validating Protocols

To establish an authoritative thermodynamic profile, we employ a "triangulation" strategy: Combustion Calorimetry (for energetic stability), Knudsen Effusion (for volatility), and Differential Scanning Calorimetry (for phase transitions).

Static Bomb Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine the standard molar enthalpy of formation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) in the condensed phase.

Protocol:

  • Purification: Sample purity must exceed 99.9% (analyzed by GC-MS). Traces of water or solvent will skew the energy of combustion (

    
    ).
    
  • Pelletization: For solid derivatives (e.g., 2,4-isomer), press the sample into pellets. For liquids (3,4-isomer), encapsulate in Mylar or gelatin capsules of known calorific value.

  • Combustion: Burn the sample in an isoperibol bomb calorimeter under 3.04 MPa of pure oxygen.

  • Correction: Apply Washburn corrections to adjust for non-standard states (e.g., formation of HNO

    
     from residual N
    
    
    
    , dissolution of CO
    
    
    ).

Causality & Logic: We use isoperibol calorimetry (constant temperature jacket) rather than adiabatic because the heat leakage corrections are mathematically robust and self-validating through standard benzoic acid calibration.

Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Measure vapor pressure (


) and enthalpy of sublimation/vaporization (

/

).

Protocol:

  • Setup: Place the sample in a Knudsen cell with a defined orifice area (

    
    ).
    
  • High Vacuum: Evacuate system to

    
     Pa.
    
  • Mass Loss: Measure the mass loss rate (

    
    ) at controlled temperatures.
    
  • Calculation: Use the Knudsen equation:

    
    
    (Where 
    
    
    
    is the Clausing factor for orifice geometry).

Self-Validation: Plot


 vs. 

. A linear response (Clausius-Clapeyron) confirms that the phase transition mechanism remains constant and no thermal decomposition is occurring.
Workflow Visualization

The following diagram illustrates the integrated workflow for thermodynamic characterization.

ThermoWorkflow RawSample Raw Synthesis Product Purification Purification (Recrystallization/Distillation) RawSample->Purification PurityCheck Purity Validation (DSC / GC-MS >99.9%) Purification->PurityCheck Combustion Combustion Calorimetry PurityCheck->Combustion Solid/Liq Knudsen Knudsen Effusion PurityCheck->Knudsen Volatility DataProcess Data Reduction (Washburn Corrections) Combustion->DataProcess ΔcH° Knudsen->DataProcess p(T) FinalValues Standard Enthalpies (ΔfH°, ΔvapH°) DataProcess->FinalValues

Caption: Integrated workflow for deriving standard thermodynamic parameters from raw synthetic samples.

Data Analysis & Predictive Modeling

When experimental data is unavailable for a specific derivative, Group Additivity Methods (Benson or Cox-Pilcher schemes) provide reliable estimates. These methods assume that a molecule's enthalpy is the sum of the contributions of its constituent groups.

Group Additivity Logic

To estimate


 for Methyl (3,4-dimethoxyphenyl)acetate, we decompose the molecule:
  • Benzene Ring Base:

    
     interactions.
    
  • Methoxy Groups:

    
     increments.
    
  • Ester Chain:

    
    , 
    
    
    
    , etc.
  • Corrections: Ortho interactions (if applicable) and ring strain.

Validation Table: Estimated vs. Literature Values Values are illustrative of typical ranges for this chemical class.

PropertyMethyl (3,4-dimethoxy)acetateMethod of Determination
Molar Mass 210.23 g/mol Calculation

(condensed)
-580.5 ± 4.2 kJ/molCombustion Calorimetry (Est.)

(298 K)
78.4 ± 1.5 kJ/molTranspiration / Knudsen

(gas)
-502.1 ± 5.0 kJ/molHess's Law (

)
Heat Capacity (

)
285.0 J/(K·mol)DSC / Group Additivity
Calculation Logic Diagram

This diagram details how experimental data is combined with theoretical increments to validate results.

AdditivityLogic ExpComb Experimental ΔcH° (Solid/Liq) CalcGas Calculate ΔfH° (Gas) ExpComb->CalcGas Hess's Law ExpVap Experimental ΔvapH° ExpVap->CalcGas Comparison Validation Check (|Exp - Calc| < 5 kJ/mol) CalcGas->Comparison Benson Benson Group Additivity Model Benson->Comparison

Caption: Logic flow for validating experimental thermodynamic data using Benson's Group Additivity.

Applied Thermodynamics in Drug Development

Solubility Prediction

The solubility of dimethoxyphenylacetates in organic solvents (methanol, ethyl acetate) is critical for purification. The Ideal Solubility Equation can be used as a baseline, modified by activity coefficients derived from the measured enthalpies:



  • Insight: For 3,4-dimethoxyphenylacetic acid (

    
    ), high fusion enthalpy implies steep solubility dependence on temperature. This suggests that cooling crystallization  is an efficient purification method.
    
Thermal Stability

DSC analysis often reveals that methyl esters of these derivatives are thermally stable up to ~250°C, but the corresponding acids may undergo decarboxylation at elevated temperatures.

  • Protocol: Run TGA (Thermogravimetric Analysis) alongside DSC. A mass loss onset prior to the boiling point indicates decomposition, invalidating standard vapor pressure measurements.

References

  • Ribeiro da Silva, M. A. V., et al. (2003). "Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers." Journal of Chemical & Engineering Data. Link

  • Verevkin, S. P., et al. (2007). "Experimental and computational thermochemical study of 2- and 3-thiopheneacetic acid methyl esters." The Journal of Chemical Thermodynamics. Link

  • NIST Chemistry WebBook. "Methyl (3,4-dimethoxyphenyl)acetate - Gas Phase Thermochemistry." National Institute of Standards and Technology. Link

  • Sigma-Aldrich. "Product Specification: Methyl 3,4-dimethoxyphenylacetate." Link

  • PubChem. "3,4-Dimethoxyphenyl acetate - Compound Summary." National Library of Medicine. Link

An In-depth Technical Guide to Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,5-dimethoxyphenylacetate is a pivotal organic ester that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors. Its structure, featuring a substituted phenyl ring, makes it a precursor for various biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a thorough analytical characterization. We will explore its reactivity profile, potential synthetic applications grounded in the established bioactivity of the 2,5-dimethoxyphenyl scaffold, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and development applications.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS number and various structural descriptors.

1.1 Identifiers

A consolidated list of identifiers is crucial for accurate database searching, procurement, and regulatory compliance.

IdentifierValueSource(s)
CAS Number 66469-86-1[1]
IUPAC Name ethyl 2-(2,5-dimethoxyphenyl)acetateN/A
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol
Canonical SMILES CCOC(=O)CC1=CC(OC)=CC=C1OC
InChI Key RNNQUXSAPFQIOP-UHFFFAOYSA-N
1.2 Physicochemical Data

The compound's physical properties dictate its handling, reaction conditions, and purification methods. It is a combustible liquid under standard conditions.[2]

PropertyValueSource(s)
Appearance Liquid
Boiling Point 162-165 °C @ 8 mmHg
Density 1.12 g/mL at 25 °C
Refractive Index n20/D 1.513[1]
Flash Point 71 °C (159.8 °F) - closed cup
Section 2: Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2,5-Dimethoxyphenylacetic acid (CAS: 1758-25-4).[3] This method is favored for its simplicity and use of readily available reagents.

2.1 Synthesis Workflow Diagram

The following diagram illustrates the two-stage process, starting from 2,5-dimethoxyacetophenone to the final ester product.

SynthesisWorkflow cluster_0 Stage 1: Willgerodt-Kindler Reaction cluster_1 Stage 2: Fischer Esterification A 2,5-Dimethoxyacetophenone B Thiomorpholide Intermediate A->B Sulphur, Morpholine Reflux C 2,5-Dimethoxyphenylacetic Acid B->C 10% Ethanolic NaOH Reflux (Hydrolysis) D This compound C->D Ethanol, Benzene H₂SO₄ (cat.), Reflux Dean-Stark Trap

Caption: Synthesis pathway from ketone to the target ester.

2.2 Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate acid (a solid with a known melting point) confirms the efficacy of the first stage before proceeding.

Part A: Synthesis of 2,5-Dimethoxyphenylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (2.0 eq).

  • Willgerodt-Kindler Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up & Hydrolysis: After cooling, pour the reaction mixture into cold water. The resulting crude thiomorpholide solid is isolated. This intermediate is then hydrolyzed by refluxing in 10% ethanolic sodium hydroxide for 10-12 hours.

  • Isolation: After hydrolysis, remove most of the ethanol via distillation. Add water to the residue and acidify with concentrated HCl. The precipitated 2,5-dimethoxyphenylacetic acid is then extracted with ether, dried over anhydrous sodium sulfate, and concentrated to yield the solid acid.

Part B: Fischer Esterification to this compound

  • Reaction Setup: In a round-bottom flask, combine 2,5-dimethoxyphenylacetic acid (1.0 eq), absolute ethanol (3.0 eq), and dry benzene (or toluene) as the azeotropic solvent. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis and Reflux: Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture to a vigorous reflux.

  • Driving the Equilibrium: The reaction is reversible.[4][5] The purpose of the Dean-Stark trap is to sequester the water byproduct, which co-distills with the benzene/toluene, thus driving the reaction to completion according to Le Châtelier's principle.[5] Continue reflux until no more water collects in the trap (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (bp 162-165 °C @ 8 mmHg) to yield the final ester as a clear liquid.[2]

2.3 Mechanistic Insight: The Fischer Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[6][7][8]

FischerMechanism A Carboxylic Acid R-COOH B Protonated Carbonyl [R-C(OH)₂]⁺ A->B + H⁺ (from H₂SO₄) (Activates Carbonyl) C Tetrahedral Intermediate B->C + R'OH (Ethanol) (Nucleophilic Attack) D Protonated Ester C->D - H₂O (Elimination) E Final Ester R-COOR' D->E - H⁺ (Catalyst Regeneration)

Caption: Key steps of the Fischer Esterification mechanism.

Section 3: Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups.[9]

3.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 1.25 (t, 3H, J=7.1 Hz): A triplet corresponding to the methyl protons of the ethyl group, split by the adjacent methylene group.

  • δ 3.65 (s, 2H): A singlet for the benzylic methylene protons (-CH₂-Ar).

  • δ 3.78 (s, 3H): A singlet for the methoxy group protons at position 2 or 5.

  • δ 3.80 (s, 3H): A singlet for the second methoxy group protons.

  • δ 4.15 (q, 2H, J=7.1 Hz): A quartet for the methylene protons of the ethyl group (-O-CH₂-), split by the adjacent methyl group.

  • δ 6.75-6.85 (m, 3H): A multiplet region for the three aromatic protons on the substituted phenyl ring.

3.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 14.2: Ethyl group -CH₃.

  • δ 35.5: Benzylic carbon (-CH₂-Ar).

  • δ 55.7, 55.9: The two methoxy group carbons (-OCH₃).

  • δ 60.5: Ethyl group ester methylene carbon (-O-CH₂-).

  • δ 112.0, 113.0, 115.5: Aromatic CH carbons.

  • δ 125.0: Quaternary aromatic carbon attached to the acetate group.

  • δ 151.0, 153.5: Quaternary aromatic carbons attached to the methoxy groups.

  • δ 171.5: Ester carbonyl carbon (C=O).

3.3 Predicted Infrared (IR) Spectrum
  • ~2980-2840 cm⁻¹: C-H stretching (aliphatic and aromatic).

  • ~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.[10] This is the most diagnostic peak.

  • ~1500-1600 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1250 cm⁻¹ and ~1040 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.

3.4 Predicted Mass Spectrometry (EI-MS)
  • m/z = 224: Molecular ion peak [M]⁺.

  • m/z = 179: Loss of the ethoxy group (-OC₂H₅).

  • m/z = 151: A prominent peak resulting from the cleavage of the ethyl acetate group, leaving the [CH₂(C₆H₃(OCH₃)₂)]⁺ fragment (a substituted tropylium ion rearrangement is possible).

Section 4: Reactivity and Synthetic Applications

This compound is not merely a final product but a versatile intermediate. Its reactivity is dominated by the ester functional group and the electron-rich aromatic ring.

4.1 Reactivity Profile
  • Ester Hydrolysis: Can be hydrolyzed back to 2,5-dimethoxyphenylacetic acid under acidic or basic conditions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: Can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

  • Grignard Reactions: The electrophilic carbonyl carbon can be attacked by organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols after work-up.

4.2 Applications in Drug Development

The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore in medicinal chemistry, particularly in the development of serotonergic compounds. Many derivatives of 2,5-dimethoxyphenethylamine (2C-x series) and 2,5-dimethoxyamphetamine (DOx series) are potent agonists of the serotonin 5-HT₂A receptor, which is a key target for psychedelic-assisted therapies being investigated for depression, anxiety, and substance use disorders.[11][12][13]

This compound serves as a critical building block for accessing these more complex structures. The ethyl ester group provides a stable, protected form of the carboxylic acid that is less polar and more soluble in organic solvents, facilitating its use in multi-step syntheses. It can be readily converted into amides, alcohols, aldehydes, or other functional groups necessary for building the side chains of pharmacologically active molecules.[3][14] For instance, reduction to the alcohol followed by oxidation to the aldehyde would provide a key precursor for extending the side chain to create phenethylamine analogs.

Section 5: Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Irritant)

    • Signal Word: Warning

    • Hazard Statement: H302 - Harmful if swallowed.

  • Precautions for Safe Handling:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

    • Keep away from heat, sparks, and open flames.[2]

    • Avoid contact with skin, eyes, and clothing.

  • First-Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

    • If on Skin: Wash off with soap and plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Section 6: Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation via Fischer esterification, combined with its versatile reactivity, makes it an indispensable intermediate for researchers. The presence of the 2,5-dimethoxyphenyl scaffold directly links this molecule to the forefront of neuropharmacological research, particularly in the synthesis of selective serotonin receptor agonists. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible application in advancing chemical and pharmaceutical sciences.

References
  • Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Lin, H. R., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Walsh Medical Media. (2016, January 8). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

  • Nieddu, M., et al. (2022).
  • Andreasen, J. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]

  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 5836-5845.
  • Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Oriental Journal of Chemistry, 34(5).
  • SpectraBase. (n.d.). 4-[2'-(2'',5''-Dimethoxyphenyl)ethyl]-2'-methoxy-5'-(hydroxymethyl)-diphenyl ether - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Neuropsychopharmacology.
  • PubChem. (n.d.). Ethyl (dimethoxyphosphinoyl)acetate. Retrieved from [Link]

  • YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

Refractive index values for Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a critical aromatic ester intermediate used in the synthesis of functionalized phenethylamines and pharmaceutical building blocks. Precise characterization of this compound is essential for downstream yield optimization, particularly when differentiating the ester from its acidic precursor (2,5-dimethoxyphenylacetic acid) or the corresponding aldehyde.

This guide provides the authoritative refractive index (RI) values, temperature correction protocols, and a self-validating quality control (QC) workflow for researchers and drug development professionals.

Physicochemical Specifications

The following data represents the standard reference values for high-purity (>99%) this compound. Deviations from these baselines often indicate the presence of unreacted starting materials or solvent occlusion.

PropertyValueConditionsMethod/Source
Refractive Index (

)
1.513 20°C, 589 nm (D-line)Refractometry [1, 2]
Density 1.12 g/mL 25°CPycnometry [1]
Boiling Point 162–165 °C 8 mmHgVacuum Distillation [1]
Appearance Clear, colorless to pale yellow liquidAmbientVisual Inspection
Molecular Formula

--
Molecular Weight 224.25 g/mol --

Technical Note: The refractive index of 1.513 is distinctively higher than common reaction solvents (e.g., Ethanol


, Ethyl Acetate 

), making RI a rapid, non-destructive tool for monitoring solvent removal efficiency.

Technical Analysis: Refractive Index in Process Control

The Role of Aromaticity

The 2,5-dimethoxy substitution pattern on the phenyl ring significantly increases electron density, contributing to a higher molar refraction compared to non-substituted phenylacetates. This property allows for the detection of the "dimethoxy" moiety integrity. If the ether cleavage occurs (demethylation) during harsh esterification, the RI value will shift significantly due to the formation of phenolic hydroxyl groups.

Temperature Correction Factor ( )

Refractive index is inversely proportional to temperature. For aromatic esters of this molecular weight, the temperature coefficient (


) is approximately -0.00045 per °C .

If measurement at 20°C is not feasible, calculate the corrected index (


) using:


  • 
     : Observed RI
    
  • 
     : Temperature of prism (°C)
    

Operational Protocol: Precision Measurement

Objective: Determine the purity of this compound using an Abbe-type or Digital Refractometer.

Prerequisites:

  • Sample Purity: Crude samples must be free of particulate matter.

  • Equipment: Refractometer calibrated with deionized water (

    
    ) or 1-bromonaphthalene standard.
    

Step-by-Step Methodology:

  • Thermal Equilibration:

    • Set the refractometer's circulating water bath to 20.0°C ± 0.1°C .

    • Allow the prism to equilibrate for 15 minutes.

  • Sample Loading:

    • Using a glass pipette, apply 2–3 drops of the ester onto the main prism.

    • Caution: Avoid air bubbles, which scatter light and create a fuzzy "shadow line."

    • Close the secondary prism immediately to prevent volatile loss or moisture absorption (hygroscopicity is low, but condensation affects readings).

  • Reading & Verification:

    • Adjust the light source and compensator knob until the boundary line is sharp and achromatic (colorless).

    • Align the boundary with the crosshairs.

    • Record the value to 4 decimal places.

  • Self-Validating Logic (Go/No-Go):

    • Result:

      
      
      
      
      
      PASS (Proceed to NMR/HPLC).
    • Result:

      
      
      
      
      
      FAIL (Likely solvent contamination; Rotovap further).
    • Result:

      
      
      
      
      
      FAIL (Possible polymerization or high-boiling impurity).
  • Cleaning:

    • Wipe prism with a soft tissue dampened with isopropanol . Acetone is not recommended if the prism seal is susceptible to ketones.

Quality Assurance Workflow

The following diagram illustrates the critical decision pathways where Refractive Index serves as the primary gatekeeper before expensive chromatographic analysis.

QC_Workflow Raw Crude Reaction Mixture (Acid + EtOH + Catalyst) Workup Workup & Extraction (Neutralization) Raw->Workup Drying Solvent Removal (Rotary Evaporator) Workup->Drying RI_Check Refractive Index Check (Target: 1.513 ± 0.002) Drying->RI_Check Decision_Low RI < 1.511 (Residual Solvent) RI_Check->Decision_Low Too Low Decision_High RI > 1.515 (Impurity/Polymer) RI_Check->Decision_High Too High Decision_Pass RI Matches Target RI_Check->Decision_Pass In Range Action_Dry Resume Vacuum Drying Decision_Low->Action_Dry Action_Distill High-Vac Distillation (162-165°C @ 8mmHg) Decision_High->Action_Distill Final_QC Final QC (H-NMR / HPLC) Decision_Pass->Final_QC Action_Dry->RI_Check Re-test Action_Distill->RI_Check Re-test

Figure 1: Logic flow for purity assessment of this compound using Refractive Index as a rapid screening tool.

References

  • PubChem. (2025).[1] Compound Summary: this compound.[2][3] National Library of Medicine. Retrieved October 26, 2025, from [Link].

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Aromatic Esters. National Institute of Standards and Technology.[4] Retrieved October 26, 2025, from [Link].

Sources

Technical Comparative Analysis: Ethyl 2,5-dimethoxyphenylacetate vs. Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Ethyl 2,5-dimethoxyphenylacetate (E-2,5-DMPA) and the broader class of Phenylacetic Acid (PAA) derivatives . While structurally related through the phenylacetate pharmacophore, these compounds diverge significantly in their electronic properties, synthetic utility, and regulatory standing.

This compound is a specialized fine chemical primarily utilized as a key intermediate in the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its 4-substituted analogs (the 2C-x series). In contrast, Phenylacetic acid derivatives serve as foundational commodity chemicals in the global pharmaceutical industry (e.g., Penicillin G, Diclofenac) and fragrance sectors, while also carrying significant regulatory weight as List I precursors for amphetamine manufacture.

Structural & Electronic Characterization

The core differentiation lies in the substitution pattern on the benzene ring, which dictates the molecule's reactivity and downstream applications.

Structural Divergence
  • Phenylacetic Acid (PAA) Derivatives: Typically feature an unsubstituted or mono-substituted phenyl ring. The lack of strong electron-donating groups (EDGs) makes the ring relatively stable but less reactive toward electrophilic aromatic substitution compared to the dimethoxy variant.

  • This compound: Features two methoxy (-OCH₃) groups at the 2 (ortho) and 5 (meta) positions relative to the ethyl acetate side chain.

Electronic Effects (The "2,5-Pattern")

The 2,5-dimethoxy substitution is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule:

  • Electron Donation: The methoxy groups are strong electron donors via resonance (+M effect). This significantly increases the electron density of the aromatic ring.

  • Activation of the 4-Position: The specific 2,5-pattern directs incoming electrophiles to the 4-position (para to the alkyl side chain). This is the critical chemical feature that allows for the facile synthesis of 4-substituted psychoactive compounds (e.g., bromination to form 2C-B).

FeaturePhenylacetic Acid (PAA)This compound
Core Structure Unsubstituted Benzene-CH₂-COOH2,5-Dimethoxybenzene-CH₂-COOEt
Ring Electronics Neutral / Mildly DeactivatedHighly Activated (Electron Rich)
Major Reactivity Carboxyl group transformationsElectrophilic Aromatic Substitution (at C4)
Physical State Solid (mp 76°C)Liquid (bp 162-165°C @ 8mmHg)
Solubility Polar solvents, hot waterLipophilic solvents (DCM, EtOAc)

Synthetic Pathways & Reactivity

The synthetic utility of these compounds is the primary driver for their acquisition by research labs.

Phenylacetic Acid (PAA) Workflow

PAA is the "workhorse" precursor. Its primary industrial use is in the fermentation of Penicillin G (where it acts as a side-chain precursor) and the synthesis of NSAIDs like Diclofenac . Illicitly, it is the direct precursor to Phenyl-2-Propanone (P2P) via ketonic decarboxylation or reaction with acetic anhydride.

This compound Workflow

E-2,5-DMPA is almost exclusively a precursor for 2,5-dimethoxyphenethylamine (2C-H) . The ester moiety serves as a protected carboxyl group that can be reduced to an alcohol (and subsequently converted to an amine) or directly converted to an amide.

Mechanistic Pathway: Ester to Amine

The transformation of E-2,5-DMPA to the bioactive amine typically follows this logic:

  • Reduction: The ester is reduced (e.g., using LAH) to the alcohol (2,5-dimethoxyphenethanol).

  • Activation: The alcohol is converted to a halide or tosylate.

  • Amination: Displacement with ammonia or phthalimide (Gabriel Synthesis) yields 2C-H.

SynthesisComparison cluster_0 General PAA Pathway (Stimulants) cluster_1 2,5-Dimethoxy Pathway (Psychedelics) PAA Phenylacetic Acid (PAA) P2P Phenyl-2-Propanone (P2P) PAA->P2P Ac2O / NaOAc (Dakin-West) Meth Methamphetamine (Controlled) P2P->Meth Reductive Amination Aldehyde 2,5-Dimethoxy- benzaldehyde Ester Ethyl 2,5-dimethoxy- phenylacetate Aldehyde->Ester Willgerodt-Kindler + Esterification Alcohol 2,5-Dimethoxy- phenethanol Ester->Alcohol LAH Reduction TwoCH 2C-H (Precursor) Alcohol->TwoCH Mesylation + Amination TwoCB 2C-B (Schedule I) TwoCH->TwoCB Br2 / AcOH (EAS at C4)

Caption: Comparative synthetic logic. Top: PAA routes to amphetamines. Bottom: E-2,5-DMPA routes to 2C-x phenethylamines.

Regulatory & Safety Landscape

Understanding the legal distinction is critical for compliance in drug development.

Phenylacetic Acid (PAA)
  • Status: List I Chemical (USA - DEA).

  • Implication: Distribution, importation, and export are strictly monitored. Threshold quantities trigger reporting requirements due to its direct utility in methamphetamine production.

This compound
  • Status: Watch List / Gray Area .

  • Nuance: While not explicitly listed as a List I chemical in many jurisdictions, it is a direct precursor to 2C-H .

    • 2C-H is a Schedule I substance in the US (21 CFR 1308.11).

    • Federal Analog Act: Selling E-2,5-DMPA with the intent for human consumption or for the synthesis of scheduled analogs can trigger prosecution.

    • Precursor Monitoring: Suppliers often flag this compound due to its specific association with the Shulgin "2C" family of psychedelics.

Experimental Protocols

Protocol A: Synthesis of this compound (Willgerodt-Kindler Variation)

Note: This protocol serves as a reference for the chemical lineage and requires appropriate licensure.

Reagents:

  • 2,5-Dimethoxyacetophenone (1.0 eq)

  • Morpholine (1.5 eq)

  • Sulfur (2.0 eq)

  • Ethanol / H₂SO₄ (for esterification)

Workflow:

  • Thiomorpholide Formation: Reflux acetophenone, morpholine, and sulfur for 6-8 hours. The ketone is converted to the thiomorpholide derivative.

  • Hydrolysis: The crude thiomorpholide is hydrolyzed with 10% ethanolic NaOH under reflux for 10 hours.

  • Acid Isolation: Acidify the solution to precipitate 2,5-dimethoxyphenylacetic acid . Recrystallize from water (mp ~110°C).

  • Esterification: Reflux the acid in dry ethanol with catalytic H₂SO₄ for 4 hours (Dean-Stark trap recommended).

  • Purification: Neutralize, extract with DCM, and distill under reduced pressure (bp 162-165°C @ 8mmHg).

Protocol B: Reduction to 2,5-Dimethoxyphenethanol

Target: Conversion of the ester to the alcohol intermediate.

Reagents:

  • This compound (10 mmol)

  • Lithium Aluminum Hydride (LAH) (1.1 eq)

  • Anhydrous THF

Workflow:

  • Setup: Flame-dry glassware under Argon atmosphere.

  • Addition: Add LAH to THF at 0°C. Dropwise add the ester solution over 30 mins.

  • Reaction: Allow to warm to RT and reflux for 2 hours.

  • Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Isolation: Filter solids, dry organic layer (MgSO₄), and evaporate to yield the alcohol (Oil).

References

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Detailed synthesis of 2C-H and related precursors).

  • European Chemicals Agency (ECHA). (2023). List of substances subject to POPs Regulation and Precursor Monitoring. (Regulatory status of phenylacetic acid derivatives).

  • United States Drug Enforcement Administration. (2024). List I and List II Chemicals. (Defining PAA as a controlled precursor).

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Rhodium Archive. (2004).[2] Synthesis of 2,5-Dimethoxyphenylacetic Acid and Esters. (Technical chemistry archive for phenethylamine synthesis).

Sources

Methodological & Application

Application Note and Protocol for the Hydrolysis of Ethyl 2,5-dimethoxyphenylacetate to 2,5-dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the efficient hydrolysis of ethyl 2,5-dimethoxyphenylacetate to its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] The protocol herein is grounded in the principles of base-catalyzed ester hydrolysis, commonly known as saponification.[3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2,5-Dimethoxyphenylacetic acid is a valuable building block in medicinal chemistry and organic synthesis.[2][4] Its structural motif is present in a range of compounds with potential therapeutic applications. The synthesis of this acid often proceeds via the hydrolysis of its corresponding ethyl ester, this compound. The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry, with saponification being a robust and widely employed method.[5][6]

This application note presents a reliable and reproducible protocol for the saponification of this compound. We will explore the reaction mechanism, justify the selection of reagents and conditions, and provide a comprehensive guide to obtaining the final product in high purity.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for a successful experimental outcome.

PropertyThis compound2,5-Dimethoxyphenylacetic Acid
Molecular Formula C₁₂H₁₆O₄[7]C₁₀H₁₂O₄[1][2]
Molecular Weight 224.25 g/mol [7]196.20 g/mol [2][8]
Appearance Liquid[7][9]Off-white powder/solid[1][2]
Boiling Point 162-165 °C at 8 mmHg[7]Not applicable
Melting Point 34.7 °C[10]123-125 °C[2][4]
Solubility Soluble in organic solvents.Soluble in organic solvents like ethanol and methanol; limited solubility in water.[1]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of this compound under basic conditions proceeds through a nucleophilic acyl substitution mechanism.[11] This process, known as saponification, is effectively irreversible under basic conditions.[3]

The key steps are as follows:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[11]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 2,5-dimethoxyphenylacetate) and ethanol. This acid-base reaction is the driving force that makes the overall reaction irreversible.[3][5]

  • Protonation (Work-up): In a subsequent work-up step, the carboxylate salt is protonated by the addition of a strong acid to yield the final carboxylic acid product.[3]

Caption: Mechanism of Saponification.

Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a laboratory scale.

Materials and Reagents
  • This compound (99% purity)[7]

  • Sodium hydroxide (NaOH), pellets or solution

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Recrystallization apparatus

Step-by-Step Hydrolysis Procedure

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve NaOH in a mixture of alcohol and water. B Add this compound to the basic solution. A->B C Heat the mixture to reflux with stirring. B->C D Monitor the reaction progress (e.g., by TLC). C->D E Cool the reaction mixture to room temperature. D->E F Remove the alcohol solvent under reduced pressure. E->F G Dilute the residue with water. F->G H Wash with an organic solvent (e.g., diethyl ether) to remove neutral impurities. G->H I Acidify the aqueous layer with HCl to precipitate the product. H->I J Collect the solid product by vacuum filtration. I->J K Wash the solid with cold water. J->K L Recrystallize the crude product from a suitable solvent system. K->L M Dry the purified product under vacuum. L->M

Caption: Experimental Workflow for Hydrolysis.

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 equivalents) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 1:1 mixture). The use of an alcohol co-solvent is crucial to ensure the solubility of the ester starting material.[12]

  • Reaction Initiation: To the stirred basic solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction can be maintained at reflux for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous residue with water. To remove any unreacted starting material or neutral byproducts, wash the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL).[13] Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated or 1M hydrochloric acid with stirring until the pH is approximately 1-2. The 2,5-dimethoxyphenylacetic acid will precipitate as a solid.[12][13]

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.

Purification by Recrystallization

Purification_Workflow A Dissolve the crude product in a minimum amount of a hot solvent. B Hot filter the solution to remove any insoluble impurities. A->B C Allow the filtrate to cool slowly to room temperature to induce crystallization. B->C D Complete the crystallization by cooling in an ice bath. C->D E Collect the purified crystals by vacuum filtration. D->E F Wash the crystals with a small amount of cold solvent. E->F G Dry the crystals under vacuum. F->G

Caption: Purification Workflow.

  • Solvent Selection: The crude 2,5-dimethoxyphenylacetic acid can be purified by recrystallization. Suitable solvent systems include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[13]

  • Recrystallization Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If necessary, perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which should induce the formation of crystals. The crystallization process can be completed by placing the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized 2,5-dimethoxyphenylacetic acid should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (123-125 °C).[2][4] A broad melting range may indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Safety Precautions

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] When preparing solutions, always add sodium hydroxide to water slowly, never the other way around, to avoid violent exothermic reactions.[15]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

  • Organic Solvents: Diethyl ether and ethyl acetate are flammable. Ensure there are no open flames or ignition sources nearby.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the hydrolysis of this compound to 2,5-dimethoxyphenylacetic acid. By understanding the underlying saponification mechanism and adhering to the outlined procedures for reaction, work-up, and purification, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Yic.edu.et. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • University of California Merced. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Mendow, G., Veizaga, N. S., & Querini, C. A. (2011). Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst. Bioresource technology, 102(11), 6385–6391.
  • Austin Chemical Engineering. (2017, February 1). Saponification of ethyl acetate with sodium hydroxide. Retrieved from [Link]

  • Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide? Retrieved from [Link]

  • Quora. (2017, March 19). During saponification, why is ester made to react with a strong base? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl (2-formyl-3,5-dimethoxyphenyl)acetate. Retrieved from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved from [Link]

  • Course Hero. (n.d.). Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,5-dimethylphenylacetic acid.
  • Chemistry LibreTexts. (2022, October 15). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Hielscher Ultrasonics. (2019, May 28). Saponification - Soap Making Process with Ultrasonics. Retrieved from [Link]

  • ADM Biorenewables Education Laboratory. (2014, June 10). Soap Lab. Retrieved from [Link]

  • Studylib.net. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. Retrieved from [Link]

  • Jurnal Kartika Kimia. (2025, November 15). Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 17). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,5-dimethylphenylacetic acid.

Sources

Reduction of Ethyl 2,5-dimethoxyphenylacetate to 2,5-dimethoxyphenethyl alcohol

[1]

Executive Summary

This guide details the reduction of Ethyl 2,5-dimethoxyphenylacetate to 2,5-dimethoxyphenethyl alcohol , a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical building blocks. While ester reductions are standard organic transformations, the electron-rich 2,5-dimethoxy substitution pattern introduces specific solubility and electronic considerations that distinguish it from simple aliphatic ester reductions.

We present two validated protocols:

  • Method A (LiAlH₄): The "Gold Standard" for high-throughput discovery chemistry, utilizing a Fieser workup to eliminate aluminum emulsions.

  • Method B (NaBH₄/Mixed Solvent): A scalable, milder alternative for process chemistry where pyrophoric handling is restricted.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The 2,5-dimethoxy motif acts as an electron-donating group (EDG), slightly reducing the electrophilicity of the carbonyl carbon compared to nitro- or halo-substituted esters. Consequently, vigorous reducing agents or activated conditions are required.

Key Transformation: R-CH2-COOEt



Visualization: Hydride Transfer Logic

The following diagram illustrates the stepwise reduction and the critical "collapse" of the intermediate.

ReactionMechanismStartThis compound(Ester)Inter1TetrahedralAluminate ComplexStart->Inter1 Nucleophilic Attack (H-)LAHLiAlH4 (Hydride Source)LAH->Inter1AldehydeAldehyde Intermediate(Transient)Inter1->Aldehyde Elimination of EtO-AlkoxideLithium AlkoxideSpeciesAldehyde->Alkoxide Second Hydride Attack (Fast)QuenchAcidic/Fieser WorkupAlkoxide->QuenchProduct2,5-dimethoxyphenethyl alcoholQuench->Product Protonation

Figure 1: Stepwise reduction mechanism. Note that the aldehyde intermediate is more reactive than the starting ester, preventing isolation under standard LAH conditions.

Protocol A: Lithium Aluminum Hydride (Standard)

Best for: Small to medium scale (1g – 50g), high yield (>90%), rapid throughput. Critical Hazard: LiAlH₄ is pyrophoric and reacts violently with water.

Reagent Stoichiometry
ReagentEquiv.RoleNotes
This compound 1.0SubstrateDissolve in anhydrous THF
LiAlH₄ (2.4M in THF or Solid) 1.5 - 2.0ReductantExcess ensures complete conversion
THF (Anhydrous) SolventMediumStabilized, free of peroxides
Ethyl Acetate N/AQuenchSacrificial ester to kill excess hydride
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Reagent Prep:

    • Flask: Charge with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (approx. 10 mL per gram of substrate). Cool to 0°C in an ice bath.

    • Funnel: Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Addition: Dropwise add the ester solution to the LiAlH₄ suspension.

    • Observation: Evolution of

      
       gas (bubbling) will occur. Control rate to maintain gentle evolution, not vigorous foaming.
      
  • Reaction: Once addition is complete, remove ice bath. Stir at Room Temperature (RT) for 30 minutes.

    • Optimization: If TLC shows starting material, heat to reflux for 1 hour.[2] (The 2,5-dimethoxy steric bulk can sometimes slow kinetics).

  • The Fieser Quench (CRITICAL):

    • Cool mixture back to 0°C.

    • For every x grams of LiAlH₄ used, add carefully in this order:

      • x mL Water (Dropwise, very slow - Exothermic!)

      • x mL 15% NaOH solution

      • 3x mL Water

    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.

  • Isolation: Warm to RT and stir for 15 mins. Filter the white precipitate through a Celite pad. Wash the pad with THF or Ether.[2]

  • Concentration: Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    

Protocol B: NaBH₄ / CaCl₂ (Safety Enhanced)

Best for: Larger scale (>100g), labs limiting pyrophoric reagents, or "greener" process development. Mechanism: NaBH₄ alone is too weak for esters. Adding a Lewis Acid (



Reagent Stoichiometry
ReagentEquiv.Role
Substrate 1.0Limiting Reagent
NaBH₄ 3.0Hydride Source
CaCl₂ (Anhydrous) 1.5Lewis Acid Activator
THF / Ethanol (2:1) SolventProtic solvent aids NaBH4 solubility
Methodology
  • Dissolve NaBH₄ (3.0 equiv) in absolute ethanol/THF mix at 0°C.

  • Add anhydrous

    
     (1.5 equiv) in portions. Stir for 15 mins.
    
  • Add this compound solution dropwise.

  • Allow to warm to RT and stir for 4–12 hours. (Monitor by TLC; this is slower than LAH).

  • Workup: Quench with dilute HCl (carefully) to destroy borate complexes. Extract with Dichloromethane (DCM).

Workup Logic & Troubleshooting

Choosing the right workup prevents the "emulsion of death" common in aluminum hydride reductions.

WorkupLogicDecisionSelect Workup MethodScaleSmallSmall Scale (<5g)Decision->ScaleSmallScaleLargeLarge Scale (>10g)Decision->ScaleLargeFieserFieser Method(n:n:3n H2O/NaOH)ScaleSmall->FieserRochelleRochelle's Salt Method(Sat. Pot. Sod. Tartrate)ScaleLarge->RochelleResult1Clear phase separation(Slow, requires overnight stir)Rochelle->Result1Result2Granular Precipitate(Fast filtration)Fieser->Result2

Figure 2: Decision matrix for quenching LiAlH4 reactions.

Characterization & Analysis

Expected Physical Properties
  • Appearance: Colorless to pale yellow viscous oil.

  • Boiling Point: ~155-160°C at 2 mmHg (extrapolated from ester data).

  • Solubility: Soluble in DCM, EtOAc, Alcohols; insoluble in water.

Spectroscopic Validation (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.70–6.80 (m, 3H, Aromatic).
      
    • 
       3.85 (t, 2H, -CH ₂OH).
      
    • 
       3.77, 3.75 (s, 6H, 2x -OCH ₃).
      
    • 
       2.90 (t, 2H, Ar-CH ₂-).
      
    • 
       2.10 (br s, 1H, -OH , exchangeable).
      
  • IR (Neat): Broad peak at 3300–3400 cm⁻¹ (O-H stretch); absence of 1735 cm⁻¹ (Ester C=O).[3]

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for hydride stoichiometry).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. [Source for the n, n, 3n workup method].
  • Brown, H. C., et al. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 47(24), 4702-4708.
  • Rhodium Archive / Shulgin, A. (n.d.). Synthesis of 2,5-dimethoxyphenethyl alcohol via LAH reduction.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Lithium Aluminum Hydride.

Using Ethyl 2,5-dimethoxyphenylacetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Angiogenesis Inhibitors and Selective 5-HT2A Modulators

Abstract

Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) serves as a critical aromatic building block in the synthesis of bioactive phenethylamines and acetic acid derivatives.[1] Its unique 2,5-dimethoxy substitution pattern confers specific electronic properties that enhance ligand binding affinity in serotonergic targets (5-HT2A) and metabolic stability in angiogenesis inhibitors. This guide details the strategic application of this intermediate in the development of next-generation neuropsychiatric therapeutics (e.g., LPH-5 analogs) and epidermal growth factor (EGF) inhibitors, providing validated protocols for its manipulation.

Strategic Chemical Profile

The utility of this compound lies in its electron-rich aromatic ring and the labile ester functionality .

  • Electronic Effects: The methoxy groups at positions 2 and 5 act as electron-donating groups (EDGs), activating the ring for electrophilic aromatic substitution (EAS) at the para position relative to the alkyl chain (position 4). This is crucial for synthesizing 4-substituted derivatives (e.g., halogenated or alkylated analogs).

  • Lipophilicity: The ethyl ester moiety increases lipophilicity (LogP ~1.8), facilitating cell membrane permeability during in vitro assays before metabolic hydrolysis occurs.

  • Metabolic Stability: The 2,5-substitution pattern sterically hinders certain metabolic oxidation pathways common in monosubstituted phenyl rings, prolonging the half-life of derived APIs.

Key Physical Properties (Reference Standard)
PropertyValueNote
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Boiling Point 162-165 °C @ 8 mmHgHigh vacuum distillation required for purification
Density 1.12 g/mLDenser than water
Solubility Ethanol, DCM, Ethyl AcetateInsoluble in water
Critical Application I: Synthesis of Angiogenesis Inhibitors

Target Molecule: 2,5-Dimethoxyphenylacetic Acid (DMPA)

Therapeutic Context: DMPA has been identified as a potent inhibitor of Epidermal Growth Factor (EGF) production and angiogenesis [1].[2] By blocking the formation of new blood vessels, DMPA derivatives serve as lead compounds for solid tumor suppression therapies. The ethyl ester acts as the primary stable precursor, which is hydrolyzed immediately prior to coupling or biological testing to prevent decarboxylation or oxidation.

Protocol A: Controlled Hydrolysis to DMPA

Rationale: Base-catalyzed hydrolysis is preferred over acidic conditions to preserve the methoxy ether linkages.

Reagents:

  • This compound (10.0 g, 44.6 mmol)

  • Sodium Hydroxide (10% w/v aqueous solution, 50 mL)

  • Ethanol (95%, 50 mL)

  • Hydrochloric Acid (6M)

Workflow:

  • Dissolution: Dissolve the ester in Ethanol (50 mL) in a 250 mL round-bottom flask.

  • Saponification: Add 10% NaOH solution (50 mL) dropwise over 10 minutes while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the ester spot (Rf ~0.6) indicates completion.

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap).

  • Acidification: Cool the remaining aqueous residue to 0°C in an ice bath. Acidify carefully with 6M HCl to pH 2. A white precipitate (DMPA) will form.

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous

    
    .[3]
    
  • Purification: Recrystallize from hot water/ethanol mix.

Yield Expectation: >90% QC Check:


H NMR (DMSO-d6) should show loss of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm).
Critical Application II: Serotonergic Ligand Development

Target Molecule: 2-(2,5-Dimethoxyphenyl)ethanol (Precursor to LPH-5 Analogs)

Therapeutic Context: Recent breakthroughs in neuropsychiatry utilize the 2,5-dimethoxy scaffold to create selective 5-HT2A receptor agonists (e.g., LPH-5). Unlike classical hallucinogens, these "non-hallucinogenic psychoplastogens" are designed to promote neuroplasticity for treating depression and PTSD without the acute psychedelic trip [2]. The reduction of the ester to the alcohol is the gateway step to installing the piperidine or amine pharmacophore.

Protocol B: Reductive Transformation to the Alcohol

Rationale: Lithium Aluminum Hydride (LAH) is used for complete reduction. Strict anhydrous conditions are required to prevent fire hazards and side reactions.

Reagents:

  • This compound (5.0 g, 22.3 mmol)

  • Lithium Aluminum Hydride (LAH) (1.0 g, 26.3 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

Workflow:

  • Inert Atmosphere: Purge a 2-neck flask with Argon. Add LAH (1.0 g) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dissolve the ester in THF (50 mL) and add dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with H2 gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Filtration: A granular white precipitate forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude alcohol as a viscous oil.

Yield Expectation: 80-85% Next Steps: The resulting alcohol is typically converted to a tosylate or bromide, then reacted with a piperidine or amine to form the final 5-HT2A ligand.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its versatility in both oncology (DMPA) and neuropsychiatry (LPH-5/Phenethylamines).

G Start This compound (CAS: 66469-86-1) Acid 2,5-Dimethoxyphenylacetic Acid (DMPA) Start->Acid Hydrolysis (NaOH/EtOH) Alcohol 2-(2,5-Dimethoxyphenyl)ethanol Start->Alcohol Reduction (LAH/THF) Inhibitor EGF/Angiogenesis Inhibitors (Solid Tumor Therapy) Acid->Inhibitor Coupling / Formulation Halide Alkyl Halide / Tosylate Alcohol->Halide Activation (TsCl or PBr3) Amine 2,5-Dimethoxy-phenethylamines (e.g., LPH-5 Analogs) Halide->Amine Amination (Piperidine/Amine) Target Selective 5-HT2A Agonists (Neuroplasticity/Depression) Amine->Target Lead Optimization

Figure 1: Divergent synthesis map showing the transformation of the ethyl ester into key pharmaceutical scaffolds.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for pharmaceutical use, the following impurity profile must be monitored.

Impurity TypeOriginDetection Limit (HPLC)
Hydrolyzed Acid Moisture ingress during storage< 0.5%
Regioisomers Impure starting material (1,4-dimethoxybenzene)< 0.1%
Residual Solvent Ethanol/Benzene from synthesis< 500 ppm

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic]

  • Detection: UV @ 280 nm (Absorption max of dimethoxybenzene ring)

  • Flow Rate: 1.0 mL/min

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Combustible Liquid (Flash point ~71°C).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The methoxy groups are susceptible to oxidative demethylation if exposed to light and air for prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.

References
  • CymitQuimica. (2025).[4] 2,5-Dimethoxyphenylacetic acid: Biological Activity and Angiogenesis Inhibition. Retrieved from

  • Rørsted, E. M., et al. (2024).[5] "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, 67(9), 7224-7244.[5] Retrieved from

  • BenchChem. (2024). Synthesis of 2,5-Dimethoxyphenylacetic Acid and Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

  • Theobald, D.S., & Maurer, H.H. (2006).[6] "Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-β-phenethylamine (2C-E) in rat urine." Journal of Chromatography B, 842(2), 76-90.[6] Retrieved from

Sources

Synthesis of isoquinolines using Ethyl 2,5-dimethoxyphenylacetate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5,8-Dimethoxyisoquinolines

Executive Summary

This guide details the strategic protocol for synthesizing 5,8-dimethoxyisoquinoline scaffolds using Ethyl 2,5-dimethoxyphenylacetate as the primary precursor. While generic isoquinoline synthesis is well-documented, the 2,5-dimethoxy substitution pattern presents unique electronic and regiochemical challenges that require specific optimization.

The 5,8-dimethoxyisoquinoline core is a critical pharmacophore, serving as a precursor to isoquinoline-5,8-quinones (potent antitumor agents) and mimicking the bioactivity of marine alkaloids. This protocol prioritizes the Bischler-Napieralski cyclization route, as it maximizes atom economy by utilizing the ethyl acetate side chain to form the C3-C4 backbone of the heterocycle.

Strategic Overview & Mechanism

The transformation relies on converting the ester precursor into a nucleophilic phenethylamine, followed by electrophilic cyclization.

Regiochemical Logic: The cyclization of 2,5-dimethoxyphenethylamides is governed by the directing effects of the methoxy groups.

  • C2 Position: Blocked by the methoxy group.

  • C6 Position: Activated by the ortho-effect of the 5-methoxy group and the meta-effect of the 2-methoxy group.

  • Result: Cyclization occurs exclusively at C6 , yielding the 5,8-dimethoxy isomer (using isoquinoline numbering).

Reaction Pathway Diagram

IsoquinolineSynthesis cluster_regio Regioselectivity Control Start This compound (Precursor) Amide 2,5-Dimethoxyphenylacetamide Start->Amide NH3 / MeOH Aminolysis Amine 2,5-Dimethoxyphenethylamine (Key Intermediate) Amide->Amine LiAlH4 / THF Reduction AcylAmide N-Acyl Phenethylamine Amine->AcylAmide R-COCl / Et3N Acylation Dihydro 3,4-Dihydroisoquinoline AcylAmide->Dihydro POCl3 / Heat Bischler-Napieralski AcylAmide->Dihydro Cyclization at C6 (Para to 5-OMe blocked, Ortho to 5-OMe favored) Final 5,8-Dimethoxyisoquinoline (Target) Dihydro->Final Pd/C / Heat Dehydrogenation

Figure 1: Step-wise synthetic flow from ester precursor to aromatic isoquinoline.

Detailed Protocols

Phase I: Precursor Activation (Synthesis of Phenethylamine)

The ethyl ester is not sufficiently nucleophilic for direct cyclization. It must be converted to the amine.[1]

Step A: Aminolysis

  • Reagents: this compound (1.0 equiv), 7N Ammonia in Methanol (10.0 equiv).

  • Procedure: Dissolve the ester in methanolic ammonia in a sealed pressure tube. Heat to 60°C for 12 hours.

  • Workup: Concentrate in vacuo to yield 2,5-dimethoxyphenylacetamide as a solid.

    • Checkpoint: Monitor disappearance of ester carbonyl (1735 cm⁻¹) and appearance of amide bands (1650 cm⁻¹) via IR.

Step B: Reduction to Amine

  • Reagents: 2,5-dimethoxyphenylacetamide (1.0 equiv), LiAlH₄ (2.5 equiv), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add the amide solution dropwise (exothermic).

    • Reflux for 4–6 hours.

    • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid.

  • Purification: Filter and concentrate. Distill under reduced pressure or use directly if purity >95% (NMR).

    • Yield Target: >85%.[2][3]

Phase II: The Bischler-Napieralski Cyclization

This is the critical ring-closing step.

Step C: Acylation

  • Reagents: 2,5-Dimethoxyphenethylamine (1.0 equiv), Acyl Chloride (R-COCl) (1.1 equiv), Et₃N (1.2 equiv), DCM.

  • Procedure: Stir at 0°C

    
     RT for 2 hours. Wash with NaHCO₃ and Brine.
    
    • Note: The R-group determines the substituent at the C1 position of the isoquinoline. For a methyl group at C1, use Acetyl Chloride.[4]

Step D: Cyclization (The Protocol)

  • Critical Parameter: The electron-rich nature of the 2,5-dimethoxy ring allows for milder conditions than unsubstituted rings, but temperature control is vital to prevent polymerization.

ParameterConditionRationale
Reagent POCl₃ (Phosphorus Oxychloride)Standard dehydrating agent.
Solvent Acetonitrile or TolueneAcetonitrile (reflux) is preferred for cleaner profiles; Toluene for difficult substrates requiring higher T.
Stoichiometry 3.0 – 5.0 Equivalents POCl₃Excess ensures complete imidoyl chloride formation.
Time/Temp 2–4 Hours @ Reflux (80–110°C)Extended heating may degrade the dimethoxy ether linkages.

Procedure:

  • Dissolve the amide in dry Acetonitrile (0.2 M).

  • Add POCl₃ dropwise under inert atmosphere.

  • Reflux for 3 hours. Monitor by TLC (product is usually fluorescent).

  • Workup (Crucial): Evaporate volatiles. Basify carefully with NaOH to pH 10. Extract with DCM.

    • Product:3,4-Dihydro-5,8-dimethoxyisoquinoline .

Phase III: Aromatization

To obtain the fully aromatic isoquinoline.

Protocol:

  • Reagents: 3,4-Dihydroisoquinoline (from Step D), 10% Pd/C (0.1 wt equiv), p-Cymene or Decalin.

  • Procedure: Reflux the mixture (approx. 180°C) for 12 hours.

    • Mechanism:[4][5][6][7][8][9][10][11][12] Catalytic dehydrogenation driven by the stability of the aromatic system.

  • Alternative: Oxidation with MnO₂ in refluxing toluene if Pd/C fails.

Data Specifications & Troubleshooting

Expected Analytical Data (for 1-Methyl-5,8-dimethoxyisoquinoline):

Spectroscopic MethodDiagnostic SignalInterpretation
¹H NMR

2.80–3.00 (s, 3H)
C1-Methyl group.
¹H NMR

3.95, 4.00 (s, 6H)
Distinct singlets for 5-OMe and 8-OMe.
¹H NMR

6.80–7.00 (d, 2H)
H6 and H7 protons (ortho coupling).
¹H NMR

9.00+ (s, 1H)
H3 proton (deshielded by Nitrogen).
MS (ESI) [M+H]⁺Strong parent ion; fragmentation often shows loss of methyl (-15).

Troubleshooting Matrix:

  • Issue: Low Yield in Cyclization.

    • Cause: Moisture in POCl₃ or "creeping" polymerization.

    • Fix: Distill POCl₃ prior to use. Add P₂O₅ as a co-reagent to scavenge water.

  • Issue: Demethylation (Loss of OMe).

    • Cause: Reaction temperature too high or Lewis acid too strong (e.g., AlCl₃).

    • Fix: Stick to POCl₃. Avoid BBr₃ or AlCl₃ based workups.

  • Issue: Regioisomer Mixtures.

    • Analysis: For 2,5-dimethoxy precursors, the 5,8-isomer is heavily favored (>95%). If other isomers appear, check the purity of the starting ester (ensure it is not 2,4-dimethoxy).

References

  • Bischler, A., & Napieralski, B. (1893).[6] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft.

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[5][6][7][9][11][13][14] Organic Reactions, 6, 74.

  • Kubo, A., & Nakahara, S. (2004). "Synthesis of Mimosamycin and 5,8-Dihydroxy-4,7-dimethoxy-2,6-dimethylisoquinolinium Iodide." Chemical and Pharmaceutical Bulletin.

  • Larsen, R. D., et al. (1991).[9][13] "A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines."[11][13] Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanisms and Recent Literature."

Sources

Application Notes & Protocols: High-Fidelity Reduction of Ethyl 2,5-dimethoxyphenylacetate using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reduction of ethyl 2,5-dimethoxyphenylacetate to 2-(2,5-dimethoxyphenyl)ethanol using lithium aluminum hydride (LAH). The protocol emphasizes mechanistic understanding, procedural safety, and detailed experimental steps to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) stands as a powerful and highly efficient reagent for this purpose, far exceeding the reactivity of agents like sodium borohydride, which is generally ineffective for reducing esters.[1] The target molecule, 2-(2,5-dimethoxyphenyl)ethanol, is a valuable building block, particularly in the synthesis of phenylethylamine derivatives and other pharmacologically active compounds.

This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol. Understanding the potent, yet hazardous, nature of LAH is paramount. The procedures outlined herein are designed as a self-validating system, incorporating best practices for handling this pyrophoric reagent and ensuring the safety of the operator and the integrity of the experiment.

The Reaction Mechanism: A Two-Stage Reduction

The reduction of an ester with LAH is not a single-step event but a sequential process involving two additions of a hydride ion (H⁻).

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex on the electrophilic carbonyl carbon of the ester. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[1][2]

  • Intermediate Aldehyde Formation: This tetrahedral intermediate is unstable and collapses. The weakest base, the ethoxide group (⁻OCH₂CH₃), is expelled as a leaving group, reforming the carbonyl π-bond and generating a transient aldehyde intermediate.[1]

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LAH molecule.[2] This leads to a second tetrahedral intermediate, an aluminum alkoxide complex.

  • Protonation/Work-up: The reaction is completed by a careful aqueous work-up, which protonates the oxygen of the alkoxide complex to yield the final primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol.

LAH Reduction of an Ester Ester This compound (Ester) Tetra1 Tetrahedral Intermediate Ester->Tetra1 1. Nucleophilic Attack Aldehyde Aldehyde Intermediate Tetra1->Aldehyde 2. Elimination of Ethoxide Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide 3. Nucleophilic Attack Alcohol 2-(2,5-dimethoxyphenyl)ethanol (Primary Alcohol) Alkoxide->Alcohol 4. Protonation LAH1 LiAlH₄ (1st Hydride) LAH2 LiAlH₄ (2nd Hydride) Workup Aqueous Work-up (e.g., H₂O) Experimental Workflow Setup 1. Assemble Dry Apparatus under Inert Gas (N₂/Ar) LAH_Prep 2. Charge Flask with LAH and Anhydrous Ether Setup->LAH_Prep Cooling1 3. Cool to 0 °C (Ice Bath) LAH_Prep->Cooling1 Addition 4. Dropwise Addition of Ester Solution Cooling1->Addition React 5. Stir at Room Temp (Monitor by TLC) Addition->React Cooling2 6. Cool to 0 °C (Ice Bath) React->Cooling2 Quench 7. Fieser Work-up (Sequential) - H₂O - 15% NaOH - H₂O Cooling2->Quench Stir 8. Stir to Granulate Aluminum Salts Quench->Stir Filter 9. Filter through Celite Stir->Filter Evaporate 10. Concentrate Filtrate (Rotary Evaporator) Filter->Evaporate Product 11. Isolate Crude Product: 2-(2,5-dimethoxyphenyl)ethanol Evaporate->Product

Sources

Application Note: Friedel-Crafts Cyclization Strategies Involving Ethyl 2,5-Dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of fused bicyclic aromatic scaffolds. It details the strategic application of Ethyl 2,5-dimethoxyphenylacetate in Friedel-Crafts cyclization protocols, specifically targeting the synthesis of 5,8-dimethoxy-2-tetralone —a critical pharmacophore for various alkaloids and dopamine agonists.

Executive Summary & Strategic Rationale

This compound (CAS 14062-24-9) is a versatile building block characterized by an electron-rich aromatic ring and an acetate side chain. While the two-carbon acetate chain is too short for direct intramolecular cyclization to a stable ketone (which typically requires a 3- or 4-carbon tether), this substrate is the primary precursor for the synthesis of 5,8-dimethoxy-2-tetralone via a Friedel-Crafts Alkenylation-Cyclization cascade .

This guide addresses a common challenge in medicinal chemistry: constructing functionalized tetralone cores without using toxic reagents like dimethyl sulfate or expensive metal catalysts. We prioritize the Acid Chloride-Ethylene Route , a robust industrial method that extends the carbon chain and cyclizes in a single pot using standard Lewis acids.

Key Applications
  • Pharmaceutical Intermediates: Precursor for rotigotine analogs and quinone-based antitumor agents.

  • Alkaloid Synthesis: Scaffold for morphinan and aporphine alkaloids.

  • Regioselectivity: The 2,5-dimethoxy pattern directs cyclization to the C6 position, ensuring high regiochemical fidelity (forming the 5,8-substituted product).

Mechanistic Insight: The Ethylene Cascade

The transformation of this compound into a cyclic tetralone involves a sophisticated multi-step mechanism. The ester is first hydrolyzed and converted to an acid chloride. The key Friedel-Crafts event involves the interaction of the acylium ion with ethylene gas , followed by intramolecular ring closure.

Reaction Pathway Analysis
  • Activation: The acid chloride reacts with

    
     to form an acylium ion.
    
  • Insertion: The acylium ion performs an electrophilic attack on ethylene (the "trap"), generating a transient primary carbocation.

  • Rearrangement/Stabilization: A chloride shift or direct attack stabilizes the intermediate, which then undergoes intramolecular Friedel-Crafts alkylation at the electron-rich C6 position of the ring.

  • Aromatization: Loss of a proton re-aromatizes the system, yielding the 2-tetralone.

FC_Mechanism Figure 1: Mechanistic pathway from Ester precursor to Tetralone via Ethylene insertion. Substrate This compound Acid 2,5-Dimethoxyphenylacetic Acid Substrate->Acid Hydrolysis (NaOH/EtOH) AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2 DMF (cat) Acylium Acylium Ion complex AcylChloride->Acylium AlCl3 DCM EthyleneComplex Cationic Alkyl Intermediate (+ Ethylene) Acylium->EthyleneComplex Ethylene Gas (Insertion) Tetralone 5,8-Dimethoxy-2-tetralone EthyleneComplex->Tetralone Intramolecular FC Alkylation

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethoxy-2-tetralone (The Ethylene Route)

Objective: Convert this compound to 5,8-dimethoxy-2-tetralone.[1] Scale: 10 mmol (Adaptable to kg scale).

Reagents & Materials
  • Precursor: this compound (10 mmol, ~2.24 g).

  • Reagents: Sodium Hydroxide (NaOH), Thionyl Chloride (

    
    ), Ethylene gas (high purity), Aluminum Chloride (
    
    
    
    , anhydrous).
  • Solvents: Ethanol, Dichloromethane (DCM, anhydrous), n-Hexane.

Step-by-Step Methodology

Phase 1: Hydrolysis to Carboxylic Acid

  • Dissolve 2.24 g of this compound in 20 mL of Ethanol.

  • Add 10 mL of 2M NaOH solution.

  • Reflux at 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until ester disappears.

  • Acidify with 1M HCl to pH 2. Precipitate the 2,5-dimethoxyphenylacetic acid .

  • Filter, wash with water, and dry under vacuum. (Yield expectance: >90%).

Phase 2: Acid Chloride Formation

  • Suspend the dried acid (approx 1.96 g) in 15 mL of anhydrous DCM (or use neat

    
     if preferred).
    
  • Add

    
     (1.5 equiv) and a catalytic drop of DMF.
    
  • Heat to reflux (40°C) for 3 hours.

  • Evaporate solvent and excess

    
     under reduced pressure.
    
  • Optional Purification: Recrystallize the residue in n-hexane to remove impurities, ensuring a clean Friedel-Crafts reaction.

Phase 3: Friedel-Crafts Alkenylation-Cyclization

  • Dissolve the purified acid chloride in 50 mL of anhydrous DCM. Cool to 0°C.[2][3]

  • Add anhydrous

    
     (2.5 equiv) in portions. The mixture may turn dark.
    
  • Critical Step: Introduce Ethylene gas via a bubbler or balloon. Maintain a steady stream/pressure for 3–4 hours while stirring vigorously at 0–5°C.

    • Note: The reaction is exothermic. Control temperature strictly to prevent polymerization.

  • Allow the mixture to warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with saturated

    
     and brine.[4]
    
  • Bisulfite Adduct Purification (Highly Recommended):

    • The 2-tetralone product forms a solid adduct with saturated sodium bisulfite (

      
      ).
      
    • Stir the crude oil with saturated

      
       for 2 hours. Filter the solid adduct.[2][5] Wash with ether.[2]
      
    • Regenerate the ketone by treating the solid with aqueous

      
       at 60°C. Extract with DCM.
      

Data Summary Table

ParameterSpecificationNotes
Limiting Reagent 2,5-Dimethoxyphenylacetic AcidDerived from ester hydrolysis
Lewis Acid

(2.5 equiv)
Essential for acylium generation
Trap Reagent Ethylene GasActs as the C2-extender
Temperature 0°C

RT
Low temp prevents polymerization
Typical Yield 65–75%After bisulfite purification
Protocol B: Classical Intramolecular Cyclization (Alternative)

Context: If ethylene gas handling is not feasible, the ester must be chain-extended before cyclization.

  • Reduction: Reduce this compound to the alcohol (

    
    ).
    
  • Extension: Convert alcohol to bromide (

    
    ), then alkylate with diethyl malonate, followed by decarboxylation to yield 4-(2,5-dimethoxyphenyl)butyric acid .
    
  • Cyclization: Treat the butyric acid derivative with Polyphosphoric Acid (PPA) at 80°C or

    
    .
    
    • Result: This yields 5,8-dimethoxy-1-tetralone (carbonyl at position 1), distinct from the 2-tetralone obtained in Protocol A.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of EthyleneReduce flow rate; ensure temperature stays <5°C during addition.
Incomplete Cyclization Deactivated CatalystUse fresh, anhydrous

. Ensure DCM is dry.
Dark/Tar Products Over-reactionQuench immediately after TLC indicates consumption of acid chloride.
Regioisomer Mixtures Incorrect SubstrateVerify 2,5-dimethoxy pattern. 3,4-dimethoxy yields different isomers.
Catalyst Selection Guide
  • 
    :  Best for the Ethylene/Acid Chloride route. Aggressive but effective.
    
  • 
    :  Milder alternative if sensitive functional groups are present (lower yield).
    
  • PPA (Polyphosphoric Acid): Only for Protocol B (butyric acid cyclization). Not suitable for the ethylene reaction.

Safety & Compliance

  • Ethylene Gas: Extremely flammable. Use in a well-ventilated fume hood with spark-proof equipment. Ground all glassware.

  • Aluminum Chloride: Reacts violently with water. Quench with extreme caution.

  • Thionyl Chloride: Toxic and corrosive. Releases

    
     and 
    
    
    
    .[6] Use a scrubber system.

References

  • Synthesis of 5-methoxy-2-tetralone. GuideChem Application Notes. (2023). Detailed industrial protocol for the ethylene-mediated cyclization of methoxyphenylacetic acid derivatives. Link

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018). Mechanistic overview of ring closure rules and catalyst selection for phenylacetic acid derivatives. Link

  • Method for synthesizing 5-methoxy-2-tetralone. Google Patents (CN113233964A). (2021). Patent describing the specific stoichiometry for the acid chloride-ethylene reaction. Link

  • Regioselective condensation of hydroxyaromatic compounds. RSC Advances. (2012). Discussion on the reactivity of 2,5-dimethoxy systems in Friedel-Crafts protocols. Link

  • Cascade intramolecular Prins/Friedel–Crafts cyclization. Beilstein Journal of Organic Chemistry. (2021). Advanced strategies for tetralin synthesis using aldehyde precursors derived from acetates.[3] Link

Sources

Grignard reaction conditions for Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conditions for the nucleophilic addition of Grignard reagents (


) to Ethyl 2,5-dimethoxyphenylacetate (CAS: 17578-49-3) . While standard ester-to-tertiary-alcohol transformations are well-documented, this specific substrate presents unique challenges due to the electron-rich 2,5-dimethoxybenzene moiety.

The electron-donating methoxy groups significantly stabilize benzylic carbocation character, making the resulting tertiary alcohol highly susceptible to acid-catalyzed dehydration (forming styrenes) during workup. Furthermore, the ortho-methoxy group (position 2) can act as a Lewis base, coordinating with magnesium species and potentially altering reaction kinetics. This guide provides a high-fidelity protocol to maximize the yield of the tertiary alcohol while suppressing dehydration and Wurtz-type side reactions.

Chemical Context & Mechanistic Insight

The Transformation

The objective is the conversion of the ester functionality into a tertiary alcohol via the addition of two equivalents of a Grignard reagent (e.g., Methylmagnesium bromide).[1]



(Where Ar = 2,5-dimethoxyphenyl)
Critical Challenges
  • Coordination Effects: The oxygen atom at the 2-position (ortho) can form a chelate with the magnesium halide species. This stabilizes the tetrahedral intermediate but can necessitate higher temperatures (reflux) to drive the reaction to completion compared to simple phenylacetates.

  • Dehydration Risk (The "Benzylic Trap"): The product is a homobenzylic alcohol. However, if the side chain allows conjugation (depending on R), or if the workup is too acidic, the electron-rich ring facilitates the loss of water. Note: While this specific substrate yields a homobenzylic alcohol (less prone to dehydration than benzylic), the electron-rich nature still dictates mild workup conditions.

  • Solubility: The magnesium-alkoxide intermediates of dimethoxybenzenes are often less soluble in diethyl ether (

    
    ) than in Tetrahydrofuran (THF). THF is the recommended solvent.
    

Experimental Protocol

Reagents & Stoichiometry

For a target scale of 10 mmol (2.24 g) of this compound.

ComponentRoleEquivalentsQuantityNotes
This compound Substrate1.02.24 gDissolve in 20 mL anhydrous THF.
Grignard Reagent (e.g., MeMgBr) Nucleophile2.5 - 3.0~8.4 mL (3M)Excess required to prevent ketone arrest.
THF (Anhydrous) SolventN/A40 mL TotalMust be distilled or from solvent system.
Ammonium Chloride (

)
QuenchExcess~50 mL (Sat. Aq.)Critical: Use saturated aqueous, not HCl.
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 100 mL 3-neck round-bottom flask, reflux condenser, and pressure-equalizing addition funnel.

  • Assemble hot under a stream of Nitrogen (

    
    ) or Argon (
    
    
    
    ).[2]
  • Maintain positive inert gas pressure throughout the experiment.

Step 2: Reagent Preparation

  • Charge the flask with the Grignard reagent (3.0 equiv) via syringe.

  • Note: If preparing Grignard in situ from Mg turnings and halide, ensure initiation is complete before adding the ester.

  • Cool the Grignard solution to 0°C using an ice/water bath.

Step 3: Controlled Addition (The "Inverse Addition" Technique)

  • Dissolve this compound in anhydrous THF (concentration ~0.5 M).

  • Transfer the ester solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the cold Grignard reagent over 30–45 minutes.

    • Why? Adding ester to excess Grignard prevents the formation of the ketone intermediate as the major product. The ketone competes for the Grignard; keeping Grignard in excess ensures the second addition happens immediately.

Step 4: Reaction Propagation

  • Once addition is complete, remove the ice bath.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Thermal Drive: Heat the reaction to a gentle reflux (66°C for THF) for 2–3 hours.

    • Causality: This overcomes the steric hindrance of the ortho-methoxy group and breaks up stable Mg-chelates.

Step 5: Mild Quench (Critical Step)

  • Cool the mixture back to 0°C.

  • Slowly add Saturated Aqueous Ammonium Chloride (

    
    ).
    
    • Warning: Do not use HCl or

      
      . Strong acids will protonate the ether oxygens or induce dehydration.
      
  • Stir until the solid magnesium salts dissolve or form a coarse precipitate that settles.

Step 6: Isolation

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
    ).
    
  • Dry over Anhydrous Sodium Sulfate (

    
    ).[3]
    
  • Concentrate under reduced pressure.[3][4]

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the double-addition mechanism and the coordination role of the methoxy group.

GrignardMechanism cluster_0 Key Intermediate Stability Ester This compound Tetrahedral Tetrahedral Intermediate (Mg-Chelated) Ester->Tetrahedral Nucleophilic Attack Grignard1 R-MgX (1st Equiv) Grignard1->Tetrahedral Ketone Transient Ketone Tetrahedral->Ketone - EtOMgX (Collapse) Alkoxide Magnesium Alkoxide Ketone->Alkoxide Fast Addition Grignard2 R-MgX (2nd Equiv) Grignard2->Alkoxide Alcohol Tertiary Alcohol (Target) Alkoxide->Alcohol Sat. NH4Cl (Protonation)

Caption: Mechanism of Grignard addition to 2,5-dimethoxyphenylacetate showing the biphasic addition and intermediate collapse.

Experimental Workflow

Workflow Start Start: Oven-Dried Glassware Inert Atmosphere (N2) Prep Prepare Grignard (3.0 eq) in THF at 0°C Start->Prep Add Dropwise Addition of Ester (Inverse Addition) Prep->Add Reflux Reflux 2-3 Hours (Break Chelation) Add->Reflux Quench Quench: Sat. NH4Cl (pH ~7-8) Reflux->Quench Workup Extract (EtOAc) -> Dry -> Evaporate Quench->Workup

Caption: Step-by-step experimental workflow for the synthesis of tertiary alcohols from this compound.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovered Ester "Wet" solvent or insufficient Grignard.Distill THF over Na/Benzophenone. Increase Grignard to 3.5 equiv.
Ketone Product Isolated Inverse addition failed or Grignard consumed by moisture.Ensure Grignard is in the flask and Ester is added to it (not vice versa).
Styrene (Alkene) Formation Workup too acidic.[3]Switch from dilute HCl to Saturated

. Keep workup cold.
Wurtz Coupling (R-R) Temperature too high during Grignard formation.Keep temperature <40°C during Grignard prep. Use slow halide addition.[5]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Grignard formation and ester addition).

  • Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid and Derivatives. (Historical reference for specific 2,5-dimethoxy substrates).

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Conditions.

  • PubChem. this compound Compound Summary.

  • Org. Synth. 1941, 21, 77. Triphenylcarbinol (Standard ester-to-alcohol protocol).

Sources

Application Note: Advanced Catalytic Hydrogenation Strategies for Dimethoxyphenylacetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dimethoxyphenylacetate esters (specifically methyl 3,4-dimethoxyphenylacetate) are critical intermediates in the synthesis of isoquinoline alkaloids, neuroactive pharmacophores (e.g., mesembrine analogs), and specific GPCR ligands. In drug development, "hydrogenation" of this scaffold typically refers to two distinct but chemically rigorous transformations:

  • Enantioselective Hydrogenation: Converting

    
    -unsaturated precursors (cinnamates) into chiral phenylacetates.
    
  • Aromatic Ring Saturation: Reducing the benzene ring to a cyclohexane ring while preserving the labile methoxy ether linkages and the ester functionality.

This guide provides field-proven protocols for both transformations, emphasizing chemo-selectivity and scalability.

Module A: Enantioselective Hydrogenation of Precursors

Objective: Synthesis of chiral methyl 2-acetamido-2-(3,4-dimethoxyphenyl)acetate from its cinnamate precursor.

Mechanistic Insight

The industry standard for this transformation utilizes Rhodium(I) complexes with chiral bisphosphine ligands (e.g., DuPhos, DIPAMP). The mechanism follows the "unsaturated route" where the alkene coordinates to the metal before oxidative addition of dihydrogen. High enantioselectivity (>98% ee) relies on the precise quadrant blocking of the chiral ligand, forcing the substrate to bind in a specific pro-chiral face.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Reagents:

  • Substrate: Methyl

    
    -acetamido-3,4-dimethoxycinnamate (
    
    
    
    equiv).
  • Catalyst: [Rh(cod)((R,R)-DuPhos)]BF

    
     (Substrate/Catalyst ratio: 1000:1 to 2000:1).
    
  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), 99.999% purity.
    

Step-by-Step Methodology:

  • Inert Handling: In a nitrogen-filled glovebox, weigh the substrate (10 mmol) and catalyst (0.005 mmol) into a glass liner equipped with a magnetic stir bar.

  • Solvation: Add anhydrous, degassed MeOH (30 mL). The solution should be clear orange/red.

  • Reactor Loading: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor). Seal immediately.

  • Purge Cycle: Connect to the H

    
     line. Pressurize to 5 bar, then vent to 1 bar. Repeat this cycle 5 times to remove all traces of 
    
    
    
    (critical for Rh-catalyst longevity).
  • Reaction: Pressurize to 30 bar (435 psi) . Stir at 1000 rpm at 25°C .

    • Note: Heating is rarely necessary and may erode ee.

  • Monitoring: Reaction is typically complete within 2-4 hours. Monitor H

    
     uptake curve; cessation of uptake indicates completion.
    
  • Workup: Vent H

    
    . Concentrate the solvent under reduced pressure. The Rh residue is usually negligible for crude analysis but can be removed via a short silica plug (eluting with EtOAc).
    
Workflow Visualization

AsymmetricHydrogenation cluster_0 Preparation (Inert) cluster_1 Reaction (Autoclave) Input Cinnamate Precursor + Rh-DuPhos Purge H2 Purge (5x) Remove O2 Input->Purge Solvent Degassed MeOH Solvent->Purge Pressurize 30 bar H2 25°C, 4h Purge->Pressurize Sealed Output Chiral Acetate (>98% ee) Pressurize->Output Workup

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation ensuring oxygen-free conditions.

Module B: Aromatic Ring Saturation (High-Pressure)

Objective: Conversion of Methyl 3,4-dimethoxyphenylacetate to Methyl 3,4-dimethoxycyclohexylacetate.

The Chemoselectivity Challenge

Reducing the aromatic ring without cleaving the methoxy groups (demethoxylation/hydrogenolysis) is the primary challenge.

  • Palladium (Pd/C): Poor choice. Promotes hydrogenolysis of benzylic C-O bonds, leading to demethoxylation.

  • Platinum (Pt): Often low activity for highly substituted electron-rich rings.

  • Rhodium (Rh) & Ruthenium (Ru): Optimal choices. Rh/Al

    
    O
    
    
    
    is the "Gold Standard" for preserving methoxy groups on aromatic rings during saturation.
Protocol: Rh-Catalyzed Ring Saturation

Reagents:

  • Substrate: Methyl 3,4-dimethoxyphenylacetate.

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (Heterogeneous).
    • Why Alumina? Carbon supports can sometimes encourage side-reactions; alumina is neutral and stabilizes the Rh dispersion.

  • Solvent: 2-Propanol (IPA) or Ethyl Acetate.

    • Note: Avoid Methanol if transesterification is a concern, though IPA is generally safe.

  • Additives: Acetic Acid (1-5% v/v) can accelerate ring reduction but must be used cautiously with acid-sensitive esters.

Step-by-Step Methodology:

  • Loading: In a high-pressure reactor, load the substrate (0.5 M concentration) and 5% Rh/Al

    
    O
    
    
    
    (5-10 wt% loading relative to substrate).
  • Sealing & Purging: Seal reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x).
  • Conditions:

    • Pressure: 50 bar (725 psi). Ring reduction requires high pressure.

    • Temperature: 60°C - 80°C.

    • Warning: Do not exceed 100°C; risk of ester hydrolysis or decarboxylation increases.

  • Agitation: High shear stirring (>1200 rpm) is critical to overcome gas-liquid mass transfer limitations.

  • Filtration: Upon completion (checked by HPLC/GC), filter the catalyst through a Celite pad while the solution is still warm (to prevent product precipitation if solid).

    • Safety: The spent Rh catalyst is pyrophoric. Keep wet with water/solvent during disposal.

Comparative Data: Catalyst Selectivity
CatalystPressureTempConversionRing Saturation YieldDemethoxylation (Impurity)
5% Rh/Al

O

50 bar 60°C >99% 95% <1%
5% Ru/C80 bar80°C95%88%3%
10% Pd/C50 bar60°C100%10%85% (Major Product)
PtO

(Adams)
50 bar25°C40%35%<1%
Selectivity Pathway Diagram

Selectivity cluster_Rh Path A: Rh/Al2O3 (Preferred) cluster_Pd Path B: Pd/C (Avoid) Start Dimethoxyphenylacetate Rh_Inter Adsorption via Pi-System Start->Rh_Inter Rh Surface Pd_Inter Coordination via Oxygen Start->Pd_Inter Pd Surface Product_A Dimethoxy-cyclohexylacetate (Target) Rh_Inter->Product_A +3 H2 Product_B Cyclohexylacetate (Demethoxylated Impurity) Pd_Inter->Product_B Hydrogenolysis (-OMe)

Caption: Mechanistic divergence between Rh (ring saturation) and Pd (C-O bond cleavage).

Troubleshooting & Optimization

Stereochemistry Control (Cis/Trans)

Ring hydrogenation creates new stereocenters.

  • Cis-Selectivity: Heterogeneous hydrogenation generally favors cis addition (hydrogen adds from the catalyst surface side). To maximize cis-dimethoxycyclohexyl acetate, use Rh/Al

    
    O
    
    
    
    in THF
    at lower temperatures (25-40°C).
  • Trans-Selectivity: Thermodynamic equilibration is required. Post-hydrogenation treatment with a base (e.g., NaOMe) can isomerize the ester to the thermodynamically more stable equatorial position if needed.

Catalyst Poisoning

The methoxy oxygens can act as Lewis bases.

  • Symptom: Reaction stalls at 50% conversion.

  • Solution: Ensure the substrate is free of sulfur or amine impurities from previous steps. If stalling persists, "spike" the reaction with fresh catalyst (10% of original load) rather than increasing temperature.

References

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Link

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Rh vs Pd selectivity).
  • Fouilloux, P. (1983). The nature of the active sites on nickel, palladium and platinum catalysts. Applied Catalysis, 8(1), 1-42. Link

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions.[1] Chemistry – A European Journal, 13(20), 5937-5943. (Validates Rh/C and Rh/Al2O3 utility). Link

Sources

Procedure for transesterification of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the procedural frameworks for the transesterification of Ethyl 2,5-dimethoxyphenylacetate (EDMPA) . Due to the electron-rich nature of the 2,5-dimethoxy aromatic ring, this substrate requires specific handling to avoid electrophilic aromatic substitution side reactions or oxidation. We present two validated methodologies: a high-fidelity Titanium(IV) Isopropoxide-mediated protocol (Method A) for sensitive or complex alcohol exchanges, and a robust Acid-Catalyzed protocol (Method B) for commodity scale-up.

Scientific Background & Mechanistic Logic

Substrate Analysis: this compound contains a phenyl ring activated by two methoxy groups at the ortho and meta positions relative to the acetate chain.

  • Electronic Risk: The ring is highly susceptible to electrophilic attack. Strong Lewis acids or oxidizing conditions can lead to polymerization or ring chlorination/nitration if incompatible reagents are present.

  • Steric Factors: The acetate carbonyl is separated from the ring by a methylene spacer (

    
    ), reducing steric hindrance from the ortho-methoxy group. This makes the ester carbonyl accessible for nucleophilic attack.
    

The Challenge of Equilibrium: Transesterification is an equilibrium process (


). To drive the reaction to completion (Le Chatelier’s Principle), the leaving alcohol (ethanol) must be continuously removed, or the nucleophilic alcohol must be used in large excess.

Method A: Titanium(IV) Isopropoxide Catalysis (The "Gold Standard")

Rationale: Titanium(IV) isopropoxide (


) is a mild, neutral Lewis acid catalyst. Unlike strong Brønsted acids or bases, it operates via a coordination mechanism that activates the carbonyl oxygen without generating harsh charged species that could degrade the electron-rich aromatic ring. This method is preferred for high-value synthesis.
Mechanistic Pathway

The titanium center acts as a template, coordinating both the ester carbonyl and the incoming alcohol, facilitating the exchange via a defined transition state.

Ti_Catalysis Cat Ti(OiPr)4 (Pre-Catalyst) Active Active Titanate Species Cat->Active + R-OH - iPrOH Complex Coordination Complex Active->Complex + Substrate (Coordination) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Target Ester + EtOH TS->Product Elimination Product->Active Regeneration

Figure 1: Catalytic cycle of Titanium(IV)-mediated transesterification showing activation and ligand exchange.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Target Alcohol (R-OH) (3.0 – 5.0 equiv).

  • Catalyst: Titanium(IV) Isopropoxide (

    
    ) (1–5 mol%).
    
  • Solvent: Toluene (anhydrous) or neat in Target Alcohol.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (or distillation head). Flush with Nitrogen (

    
    ).[1]
    
  • Charging: Add this compound (e.g., 10 mmol, 2.24 g) and the Target Alcohol (e.g., 50 mmol).

  • Catalyst Addition: Add

    
     (0.2 mmol, ~57 mg) via syringe. Note: The catalyst is moisture-sensitive; handle quickly.
    
  • Reaction: Heat the mixture to reflux. The boiling point will depend on the alcohol/solvent choice.

    • Critical Step: If the target alcohol boils higher than ethanol (

      
      ), distill off the ethanol as it forms to drive equilibrium.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS until the starting ethyl ester is

    
    .
    
  • Workup (Emulsion Control):

    • Cool to room temperature.[2][3]

    • Add 10 mL of 1N HCl or 10% citric acid . Why: This hydrolyzes the titanium alkoxides, preventing the formation of gelatinous emulsions common with Ti-workups.

    • Stir vigorously for 15 minutes until phases are clear.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Method B: Acid-Catalyzed Exchange (The "Commodity" Approach)

Rationale: For simple alcohols (Methanol, Isopropanol) where the substrate is stable, acid catalysis is cost-effective. However, the 2,5-dimethoxy ring is sensitive; strictly limit temperature and acid concentration to prevent self-condensation.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Target Alcohol (Solvent volume).

  • Catalyst:

    
     (conc.) (5 mol%) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (2 mol%).

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a large excess of the Target Alcohol (0.5 M concentration).

  • Catalyst: Add the acid catalyst dropwise.

  • Reflux: Heat to reflux.[4][5]

    • For Methanolysis: Reflux for 4–6 hours.

    • For Higher Alcohols: Use a Dean-Stark apparatus to remove the ethanol-alcohol azeotrope.[6]

  • Neutralization (Critical): Before concentrating, cool and add solid Sodium Bicarbonate (

    
    ) to neutralize the acid. Failure to neutralize before heating/concentration can cause polymerization of the electron-rich aromatic residue.
    
  • Purification: Filter off the salts and concentrate the filtrate.

Comparative Data & Performance

ParameterMethod A: Ti(IV) CatalysisMethod B: Acid Catalysis
Yield 92 – 98%80 – 88%
Reaction Time 2 – 6 Hours6 – 18 Hours
Functional Group Tolerance High (Compatible with acid-labile groups)Low (Risk to acetals/amines)
Side Reactions NegligiblePotential ring sulfonation/polymerization
Purification Simple ExtractionRequires Neutralization + Distillation

Analytical Validation

To ensure protocol integrity, the product must be validated against the following criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • Loss of Signal: Disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Retention of Core: Singlet at ~3.6 ppm (

      
      ) and two singlets at ~3.7-3.8 ppm (Methoxy groups) must remain intact.
      
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 280 nm (Absorption max of dimethoxybenzene system).

References

  • Otera, J. (1993). "Transesterification."[1][3][7][8][9][10][11][12] Chemical Reviews, 93(4), 1449–1470. Link

    • Foundational text on transesterification mechanisms and c
  • Seebach, D., et al. (1982). "Titanate-Mediated Transesterifications."[10] Synthesis, 1982(2), 138-141. Link

    • Establishes the protocol for Ti(IV)
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Source for standard acid-catalyzed esterific
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Link

    • Authoritative grounding on the electronic effects of dimethoxy-substituted arom

Sources

Application Notes and Protocols for Ethyl 2,5-dimethoxyphenylacetate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of Ethyl 2,5-dimethoxyphenylacetate, a fragrance ingredient of growing interest. We delve into its synthesis, physicochemical properties, and a detailed analysis of its predicted olfactory profile, which is derived from its core structural motifs. This document outlines its potential applications in modern perfumery, substantiated by detailed protocols for its evaluation and stability testing. Designed for researchers, perfumers, and formulation scientists, this guide serves as a practical tool for harnessing the unique aromatic character of this molecule.

Introduction and Chemical Identity

This compound (CAS No. 66469-86-1) is an aromatic ester with a molecular structure that suggests a complex and compelling olfactory profile. It is not as widely documented in classical perfumery literature as its simpler analog, ethyl phenylacetate, yet its structure presents a unique fusion of two well-characterized scent families. The molecule combines the classic honey-floral character of the phenylacetate group with the sweet, herbaceous, and nutty profile associated with the 2,5-dimethoxy substitution (hydroquinone dimethyl ether moiety). This unique combination suggests its potential as a specialty modifier and character-giving ingredient in a variety of fragrance compositions.

Synthesis and Physicochemical Properties

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dimethoxyacetophenone. The first step involves a Willgerodt-Kindler reaction to produce 2,5-dimethoxyphenylacetic acid, which is then esterified with ethanol.[1]

A common laboratory-scale synthesis protocol is as follows:

  • Formation of the Acid: 2,5-dimethoxyphenylacetic acid is prepared from 2,5-dimethoxyacetophenone via the Willgerodt reaction, using sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thiomorpholide.[1]

  • Esterification: The resulting 2,5-dimethoxyphenylacetic acid is then subjected to Fischer esterification. The acid is refluxed with an excess of dry ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the final product, this compound.[1]

Physicochemical Data

The physical and chemical properties of a fragrance molecule are critical as they influence its performance, stability, and handling. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 66469-86-1[2]
Molecular Formula C₁₂H₁₆O₄[2]
Molecular Weight 224.25 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 162-165 °C @ 8 mmHg[2][3]
Density 1.12 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.513[2][3]
LogP (Octanol-Water) 2.36 (Predicted)

Olfactory Profile: A Structure-Based Assessment

Direct, published sensory data for this compound is limited. However, a highly informative olfactory profile can be predicted by dissecting its molecular structure into its primary odor-contributing fragments: the ethyl phenylacetate "engine" and the 2,5-dimethoxy "modifier".

  • The Ethyl Phenylacetate Core: The unsubstituted parent molecule, ethyl phenylacetate, is a cornerstone of perfumery, renowned for its intensely sweet, honey-like aroma with distinct floral (rose, jasmine) and fruity undertones.[2][4] It provides warmth and a diffusive, radiant sweetness to compositions.[2]

  • The 2,5-Dimethoxy Substituent (Hydroquinone Dimethyl Ether): This moiety, known in perfumery as Dimethyl Hydroquinone, possesses a powerful and tenacious character. Its scent is described as sweet, herbaceous, and aromatic, with facets of new-mown hay, fennel, and warm, nutty tobacco.[5] It has excellent longevity, lasting over 76 hours on a smelling strip.[5]

Predicted Olfactory Profile of this compound:

Based on the fusion of these two moieties, this compound is predicted to have a rich and complex aroma profile:

  • Primary Character: A warm, honeyed sweetness.

  • Secondary Notes: Herbaceous and hay-like notes, imparting a natural, sun-dried quality.

  • Subtle Facets: Aromatic, slightly nutty, and powdery undertones that add sophistication and depth.

  • Overall Impression: A complex floral gourmand with a significant green, herbaceous twist. Its tenacity is expected to be moderate to high, making it a valuable heart-to-base note.

Applications in Fragrance Compositions

The predicted olfactory profile makes this compound a versatile ingredient for achieving specific effects in fragrance creation.

  • Modifier in Floral Accords: In floral compositions (e.g., hyacinth, narcissus, violet), it can introduce a natural, green, and herbaceous sweetness that moves beyond simple petal notes.[5] It can provide the "cut stem" or "hay-like" background found in many spring florals.

  • Bridge Note in Fougère and Chypre: Its herbaceous and tobacco-like facets make it an excellent candidate for modern Fougère compositions, bridging the aromatic top notes (like lavender) and the coumarinic, mossy base.

  • Character Note in Gourmand and Oriental Fragrances: The honeyed sweetness, combined with nutty and tobacco nuances, can add a sophisticated, non-vanillic warmth to oriental and gourmand fragrances.[5] It can create an elegant, refined sweetness that is less overtly edible.

  • Enhancing Tenacity: Given the known persistence of the dimethyl hydroquinone moiety, this molecule likely functions as a mid-note fixative, helping to prolong the perception of more volatile heart notes.

Experimental Protocols

The following protocols are designed to provide a systematic framework for evaluating the performance and stability of this compound.

Protocol 1: Olfactory Evaluation in a Simple Accord

Objective: To characterize the olfactory profile of this compound and its behavior in a simple, controlled blend.

Materials:

  • This compound (subject material)

  • Phenylethyl Alcohol (PEA) (benchmark floral)

  • Coumarin (benchmark sweet/hay)

  • Hedione® (benchmark floral booster/blender)

  • Ethanol (95%, perfumer's grade)

  • Glass beakers, pipettes, smelling strips, labeled vials

Methodology:

  • Prepare 10% Dilutions: Prepare 10% solutions of the subject material, PEA, and Coumarin in ethanol to facilitate accurate dosing and evaluation. Hedione® can be used neat.

  • Individual Evaluation: Dip a smelling strip into the 10% dilution of this compound. Evaluate the scent at intervals: immediately (top note), after 15 minutes (heart), and after 2 hours (dry-down). Record detailed descriptors.

  • Create Control Accord (Simple Rose-Hay): In a labeled vial, create a simple accord with the following composition:

    • Phenylethyl Alcohol (PEA): 70 parts

    • Hedione®: 20 parts

    • Coumarin (10%): 10 parts

  • Create Test Accord: In a separate vial, create the test accord by incorporating the subject material. A starting point of 5% is recommended:

    • Phenylethyl Alcohol (PEA): 65 parts

    • Hedione®: 20 parts

    • Coumarin (10%): 10 parts

    • This compound (10%): 5 parts

  • Maturation: Allow both accords to macerate for at least 48 hours in a cool, dark place.

  • Comparative Evaluation: Dip smelling strips into both the Control and Test accords. Evaluate side-by-side, noting the specific changes imparted by this compound. Assess its impact on sweetness, lift, floral character, and the introduction of new herbaceous or nutty facets.

G cluster_prep 1. Preparation cluster_blend 2. Compounding cluster_eval 3. Analysis prep1 Prepare 10% Dilutions of Raw Materials blend1 Create Control Accord (PEA, Hedione, Coumarin) prep1->blend1 blend2 Create Test Accord (Control + Subject Material) prep1->blend2 prep2 Evaluate Subject Material on Smelling Strip eval Side-by-Side Comparative Evaluation prep2->eval mat Macerate Both Accords (48 hours) blend1->mat blend2->mat mat->eval report Document Olfactory Impact & Character eval->report

Workflow for Olfactory Evaluation.
Protocol 2: Stability and Performance in a Cream Base

Objective: To assess the stability (color and odor) and performance of this compound in a standard consumer product base under accelerated conditions.

Materials:

  • Unscented cream base (pH 6.5-7.0)

  • Fragrance accord from Protocol 1 (Test Accord)

  • Control fragrance accord from Protocol 1 (Control Accord)

  • Incubators/ovens set to 4°C, 25°C (room temp), and 40°C

  • Airtight glass jars

  • pH meter

Methodology:

  • Sample Preparation: Prepare three samples in glass jars:

    • Sample A (Base Control): 100g of unscented cream base.

    • Sample B (Accord Control): 100g of cream base + 1.0g of the Control Accord.

    • Sample C (Test Sample): 100g of cream base + 1.0g of the Test Accord (containing this compound).

  • Homogenization: Thoroughly mix each sample until the fragrance is fully incorporated and the cream is homogenous.

  • Initial Analysis (T=0): For each sample, record the initial color, measure the pH, and perform an olfactory evaluation by smelling the cream directly from the jar.

  • Accelerated Aging: Divide each sample (A, B, C) into three smaller, labeled jars. Store one set at 4°C (refrigerated), one at 25°C (ambient), and one at 40°C (accelerated).

  • Weekly Evaluation: For a period of 4 weeks, evaluate all samples weekly.

    • Visual Assessment: Note any changes in color (discoloration, yellowing) or appearance (phase separation) compared to the T=0 sample and the Base Control (Sample A). Vanillin and related materials are known to cause discoloration, so monitoring this is key.

    • Olfactory Assessment: Compare the odor of the aged Sample C to the aged Sample B at each temperature. Note any degradation of the scent, loss of specific notes, or the appearance of off-odors.

  • Data Interpretation: After 4 weeks, compile the results. Stability is considered good if Sample C shows no significant color deviation from Sample B and maintains its characteristic odor profile, especially at 40°C.

G cluster_input cluster_prop cluster_app Mol This compound MW: 224.25 g/mol Boiling Point: High Polarity: Moderate Prop Physicochemical Properties High Molecular Weight Low Vapor Pressure Moderate Polarity Mol->Prop App Performance Attributes Longevity / Tenacity Substantivity on Skin/Fabric Compatibility in Base Prop:p1->App:a1 influences Prop:p2->App:a1 directly correlates to Prop:p3->App:a3 determines Prop:p2->App:a2 improves

Relationship between molecular properties and fragrance performance.

Safety and Regulatory Considerations

This compound is not listed as a restricted or prohibited substance under the current IFRA (International Fragrance Association) Standards. However, as with any fragrance material, it is the responsibility of the formulator to ensure the final product complies with all regional regulations and safety standards. Standard good laboratory practices, including the use of personal protective equipment, should be followed when handling the concentrated material.

Conclusion

This compound represents a compelling opportunity for fragrance innovation. While not a classical ingredient, its structure-based olfactory profile—a sophisticated blend of honeyed-floral sweetness and natural, herbaceous warmth—positions it as a valuable specialty chemical. Its predicted complexity and tenacity make it well-suited for adding unique character and depth to floral, fougère, and oriental compositions. The protocols provided herein offer a robust starting point for perfumers and scientists to confidently explore and validate its application in their own creations, paving the way for new and distinctive scent experiences.

References

  • Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. (n.d.). Rhodium.ws. Available at: [Link]

  • Dimethyl Hydroquinone. (n.d.). PerfumersWorld. Available at: [Link]

  • Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Available at: [Link]

  • Dimethyl Hydroquinone aka. 1,4-Dimethoxybenzene Aroma Chemical. (n.d.). Scent.vn. Available at: [Link]

  • Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ethyl Phenyl Acetate. (n.d.). PerfumersWorld. Available at: [Link]

  • Hydroquinone dimethyl ether. (n.d.). HiMedia Laboratories. Available at: [Link]

  • Macer, S. (2022, April 3). Phenyl constituents in perfumery (Rose series) [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield in the Synthesis of Ethyl 2,5-dimethoxyphenylacetate

Executive Summary & Core Directive

This guide addresses yield optimization for This compound (CAS: 66469-86-1). While standard Fischer esterification is the primary route, users frequently report variable yields (40–60%) due to equilibrium limitations, incomplete water removal, and precursor impurity.

The "Golden Rule" for this synthesis: The 2,5-dimethoxy substitution pattern activates the aromatic ring, making it susceptible to electrophilic attack and oxidation. However, the methoxy groups are also liable to demethylation under harsh acidic conditions. Yield improvement requires balancing kinetic drive (water removal) with thermodynamic preservation (mild acid catalysis).

Synthesis Workflow & Critical Control Points

The following diagram outlines the standard synthesis pathway via the Willgerodt-Kindler reaction (common for phenylacetic acid derivatives) and the critical decision nodes for yield protection.

SynthesisWorkflow Start 2,5-Dimethoxyacetophenone Willgerodt Willgerodt-Kindler (S8, Morpholine) Start->Willgerodt Reflux Intermed Thioamide Intermediate Willgerodt->Intermed Yield Risk: Polymerization Hydrolysis Hydrolysis (NaOH/EtOH) Intermed->Hydrolysis Acid 2,5-Dimethoxyphenylacetic Acid (Precursor) Hydrolysis->Acid Purification Step Esterification Fischer Esterification (EtOH, H+, -H2O) Acid->Esterification Critical Step Esterification->Acid Incomplete Conversion Product This compound (Target) Esterification->Product

Figure 1: Synthesis workflow highlighting the conversion from acetophenone precursor to the final ester.

Troubleshooting & Optimization Guide

Category A: The Esterification Step (The Final Mile)

Issue: "I am getting <60% yield after refluxing for 24 hours." Diagnosis: Fischer esterification is an equilibrium process (


). Without active water removal, the reaction stalls.

Protocol 1: Azeotropic Distillation (The High-Yield Method) Instead of simple reflux in ethanol, use a ternary azeotrope or a water-entraining solvent.

  • Reagents: 1.0 eq 2,5-dimethoxyphenylacetic acid, 5.0 eq Absolute Ethanol, 0.1 eq

    
     (catalytic), and Benzene or Toluene  (as entrainer).
    
  • Setup: Dean-Stark trap.

  • Procedure:

    • Dissolve acid in Toluene/Ethanol (ratio 2:1).

    • Add catalyst.[1][2][3][4][5][6]

    • Reflux until water collection in the Dean-Stark trap ceases (typically 4–6 hours).

    • Note: The ternary azeotrope (Ethanol/Water/Toluene) boils at ~74°C, effectively removing water.

  • Yield Expectation: >85% isolated yield [1].

Protocol 2: The "Molecular Sieve" Method (For Small Scale) If a Dean-Stark setup is unavailable, use 3Å Molecular Sieves .

  • Add activated 3Å sieves (20% w/v) directly to the reaction flask containing Ethanol and catalytic

    
    .
    
  • Caution: Mechanical stirring can grind sieves into dust, complicating workup. Use a cage or overhead stirrer.

ParameterStandard RefluxDean-Stark (Toluene)Molecular Sieves
Reaction Time 12–24 h4–6 h8–12 h
Conversion ~65% (Equilibrium)>95%>90%
Water Removal NoneActive (Azeotrope)Active (Adsorption)
Category B: Precursor Purity (The Hidden Variable)

Issue: "The reaction mixture turns black/tarry, and yield is low." Diagnosis: Impure 2,5-dimethoxyphenylacetic acid. The Willgerodt-Kindler precursor often contains sulfur residues or thioamide byproducts that polymerize under acidic esterification conditions.

Corrective Action:

  • Recrystallization: Purify the acid precursor before esterification.

    • Solvent: Water/Ethanol (recrystallize from hot water with a small amount of ethanol).

    • Target MP: 110–112°C. If your acid melts below 105°C, do not proceed to esterification.

  • Activated Carbon: Treat the crude acid solution with activated charcoal during the base hydrolysis workup to remove sulfur oligomers.

Category C: Side Reactions (Demethylation)

Issue: "NMR shows loss of methoxy peaks or appearance of phenols." Diagnosis: 2,5-dimethoxy groups are electron-donating, making the ring electron-rich. While relatively stable, harsh Lewis acids or high temperatures with concentrated


 can cause partial demethylation or sulfonation.

Optimization:

  • Switch Catalyst: Replace

    
     with p-Toluenesulfonic acid (p-TsOH)  or Thionyl Chloride (
    
    
    
    )
    .
  • The

    
     Method (Irreversible): 
    
    • React Acid +

      
      
      
      
      
      Acid Chloride +
      
      
      +
      
      
      .
    • Add Ethanol

      
       Ester + 
      
      
      
      .
    • Benefit: This drives the reaction to completion without equilibrium issues.

    • Risk:

      
       generation requires a fume hood and careful neutralization.
      

Advanced Troubleshooting Logic

Use the following decision tree to diagnose specific yield failures.

Troubleshooting Problem Low Yield / Failure CheckTLC Check TLC/NMR of Crude Problem->CheckTLC StartMaterial Starting Material Remains CheckTLC->StartMaterial Incomplete Tar Black Tar / Decomposition CheckTLC->Tar Impurity WrongProduct Wrong Product (Phenol/Other) CheckTLC->WrongProduct Side Rxn Solution1 Action: Remove Water (Dean-Stark or Sieves) StartMaterial->Solution1 Solution2 Action: Purify Precursor (Remove Sulfur) Tar->Solution2 Solution3 Action: Use Milder Acid (Switch to p-TsOH) WrongProduct->Solution3

Figure 2: Diagnostic logic for resolving common yield issues.

Frequently Asked Questions (FAQ)

Q: Can I use HCl gas instead of Sulfuric Acid? A: Yes. Bubbling dry HCl gas into the ethanol solution is a classic "Fischer-Speier" method. It is milder than sulfuric acid and reduces the risk of charring/sulfonation, often resulting in a cleaner product profile, though it requires a gas generator or cylinder [2].

Q: My product has a strong sulfur smell. Why? A: This indicates carry-over from the Willgerodt-Kindler step. The esterification step will not remove sulfur contaminants. You must re-dissolve the ester in ether/DCM and wash repeatedly with 10% NaOH and Bleach (Sodium Hypochlorite) solution (carefully!) to oxidize and remove sulfur residues, followed by distillation.

Q: What is the boiling point for distillation? A: this compound boils at 160–165°C at 8–10 mmHg [1].[7] Do not attempt atmospheric distillation; the compound will decompose.

References

  • Rhodium. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2022).[2][8] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal.[9] (n.d.). Willgerodt-Kindler Reaction. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting low conversion rates in Ethyl 2,5-dimethoxyphenylacetate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Ethyl 2,5-dimethoxyphenylacetate

Executive Summary

Subject: Troubleshooting Low Conversion/Yield in the Saponification of this compound (EDMPA). Case ID: EDMPA-HYD-001 Primary Challenges: Phase transfer limitations (lipophilicity), steric/electronic stabilization, and pH-dependent isolation failures.

This guide addresses the specific physicochemical hurdles of hydrolyzing electron-rich, lipophilic phenylacetic esters. Unlike simple alkyl esters, the 2,5-dimethoxy substitution pattern introduces significant lipophilicity and electronic donation, often resulting in "false" low conversion data where the reaction works, but isolation fails.

Part 1: Diagnostic Workflow

Before altering reaction conditions, you must distinguish between Kinetic Failure (reaction didn't happen) and Work-up Failure (product lost during isolation).

Use this decision tree to identify your specific failure mode:

TroubleshootingFlow Start ISSUE: Low Yield of 2,5-Dimethoxyphenylacetic Acid Analyze Action: Analyze Crude Reaction Mixture (TLC or 1H-NMR of aliquot) Start->Analyze Result1 Result: Starting Material (Ester) Still Present Analyze->Result1 Ester signals visible Result2 Result: Only Product Signals (or baseline material) Present Analyze->Result2 No Ester signals Path1 DIAGNOSIS: KINETIC FAILURE (Incomplete Reaction) Result1->Path1 Path2 DIAGNOSIS: ISOLATION FAILURE (Partitioning Issue) Result2->Path2 Sol1 Solution: Solvent Homogeneity & Temperature Path1->Sol1 Sol2 Solution: pH Adjustment & Salting Out Path2->Sol2

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Part 2: Troubleshooting Guides (FAQ Format)

Category A: Kinetic Failure (Incomplete Reaction)

Symptoms: TLC shows starting material spot (


 in Hex/EtOAc) persisting after 4+ hours.

Q1: I am using standard conditions (MeOH/Water + NaOH), but the reaction is stalling. Why? Technical Insight: this compound is highly lipophilic due to the two methoxy groups and the ethyl chain. In a standard Methanol/Water mixture, if the water content is too high, the ester oils out, forming a biphasic system. The hydroxide ion (


) resides in the aqueous phase, while your substrate hides in the organic droplets.
Corrective Action: 
  • Switch Solvent System: Replace Methanol with THF (Tetrahydrofuran) or 1,4-Dioxane . THF is more lipophilic and solubilizes the dimethoxy ester significantly better than methanol, ensuring a homogeneous single phase with water [1].

  • Ratio Adjustment: Use a 2:1 or 3:1 ratio of THF:Water . You need enough water to dissolve the base, but enough THF to keep the ester in solution.

Q2: Does the "2,5-dimethoxy" pattern cause steric hindrance? Technical Insight: Unlike benzoate esters (where substituents are directly on the ring carbon attached to the carbonyl), this is a phenylacetate. The methylene (


) spacer isolates the carbonyl from the steric bulk of the ortho-methoxy group. Therefore, steric hindrance is not  the primary kinetic barrier. If the reaction is slow, it is almost certainly a solubility/mass transfer issue , not a steric one [2].

Q3: Can I increase the temperature? Technical Insight: Yes. Phenylacetic acids are generally stable.

  • Protocol: Reflux at 65-70°C (THF reflux) is standard.

  • Warning: Do not exceed 100°C or use pressure vessels unless necessary, as electron-rich phenylacetic acids can undergo slow decarboxylation at very high temperatures (

    
    ), though this is rare under standard saponification conditions.
    
Category B: Isolation Failure (The "False" Low Yield)

Symptoms: TLC shows conversion, but after extraction, the flask is empty or yield is <40%.

Q4: I extracted with Ethyl Acetate, but got nothing. Where is my product? Technical Insight: This is the most common failure mode. The product, 2,5-dimethoxyphenylacetic acid, has a pKa of approximately 4.2 - 4.4 [3].

  • The Trap: If you acidify to pH 5 or 6, significant amounts of the product remain as the carboxylate anion (water-soluble).

  • The "Oiling" Trap: Even at pH 1, the acid may not precipitate as a solid if the concentration is low; it might form an emulsion or oil. Corrective Action:

  • Aggressive Acidification: You must acidify the aqueous layer to pH < 2.0 using 6M HCl. Verify with a calibrated pH probe, not just litmus paper (which can be misleading in colored solutions).

  • Salting Out: The dimethoxy groups act as hydrogen-bond acceptors, increasing water solubility. Saturate the aqueous phase with NaCl (solid) before extraction to drive the organic acid into the organic layer (Salting-out effect).

Q5: My product is trapped in an emulsion during workup. Technical Insight: The 2,5-dimethoxy motif acts somewhat like a surfactant head when combined with the lipophilic phenyl ring. Corrective Action:

  • Do not shake vigorously; invert gently.

  • Add a small amount of Methanol or Brine to break the emulsion.

  • Filter the biphasic mixture through a pad of Celite if a rag layer persists.

Part 3: Optimized Experimental Protocol

Method: Homogeneous Hydrolysis in THF/Water. Scale: 10 mmol (approx. 2.24 g of ester).

ParameterSpecificationRationale
Solvent THF : Water (3:1 v/v, 40 mL total)Ensures homogeneity of the lipophilic ester.
Base LiOH·H2O (2.5 equiv) or NaOH (3.0 equiv)LiOH is often more soluble in THF mixtures than NaOH.
Temperature 60°C (Oil bath)Sufficient energy to overcome activation barrier without decarboxylation risk.
Time 4 - 6 HoursMonitor by TLC (Hex:EtOAc 3:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2.24 g of this compound in 30 mL of THF.

  • Base Addition: Dissolve 1.2 g NaOH (30 mmol) in 10 mL water. Add this solution to the THF mixture. Solution should become slightly turbid but mostly homogeneous.

  • Reaction: Heat to 60°C with stirring.

  • Quench: Cool to room temperature. Evaporate the THF on a rotary evaporator. (Critical: Removing organic solvent forces the salt entirely into the remaining water).

  • Wash: Dilute the aqueous residue with 20 mL water. Wash with 15 mL Diethyl Ether (removes unreacted ester/impurities). Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer on ice. Add 6M HCl dropwise until pH = 1 . The product should precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the acidic aqueous layer with Dichloromethane (DCM) (

    
     mL). Note: DCM is better than EtOAc for extracting phenylacetic acids.
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the chemical pathway and the critical "pH Trap" during isolation.

Mechanism cluster_0 Phase Transfer Zone Ester Ethyl 2,5-dimethoxy phenylacetate (Lipophilic / Organic Soluble) Tetra Tetrahedral Intermediate Ester->Tetra THF/H2O Homogeneity Base OH- (Base) (Hydrophilic) Base->Tetra Salt Carboxylate Salt (Water Soluble) CRITICAL CHECKPOINT Tetra->Salt - EtOH Acid 2,5-Dimethoxyphenyl acetic acid (Precipitate / DCM Soluble) Salt->Acid Protonation (Must be pH < pKa) HCl HCl (pH < 2)

Figure 2: Reaction pathway highlighting the solubility inversion from Ester (Organic) to Salt (Aqueous) to Acid (Organic).

References

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, vol. 2018, no.[1] 7, 2018, pp. 387-398. Link

  • Shorter, J. "The separation of polar and steric effects. Part VII. The kinetics of the acid-catalysed esterification of substituted phenylacetic acids." Journal of the Chemical Society B, 1969, pp. 1172-1178. Link

  • Serjeant, E.P., and Dempsey, B. "Ionization Constants of Organic Acids in Solution."[2] IUPAC Chemical Data Series No. 23, Pergamon Press, 1979.[2] (General reference for phenylacetic acid pKa values).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Purification of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Purification of Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) via Column Chromatography. Ticket ID: CHEM-PUR-2024-05 Assigned Specialist: Senior Application Scientist, Separation Technologies.[1][2]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as an intermediate for phenethylamine derivatives (e.g., 2C-H/2C-E precursors) or pharmaceutical building blocks. The synthesis typically involves the esterification of 2,5-dimethoxyphenylacetic acid.

The Core Challenge: The primary difficulty in purifying This compound is not the separation itself, but the physical state of the product (viscous oil) and the removal of the unreacted starting material (2,5-dimethoxyphenylacetic acid), which can streak on silica and contaminate the ester. Additionally, the electron-rich 2,5-dimethoxy ring is prone to oxidation, leading to colored impurities that must be fractionated carefully.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataImplications for Chromatography
Physical State Viscous Liquid / Low-melting SolidDo not expect crystallization on the column.[1][2] It will elute as an oil.[1][2]
Boiling Point 162–165 °C (8 mmHg)High boiling point; solvent removal requires high vacuum.[1][2]
Polarity Moderate (Lipophilic Ester)Elutes easily with non-polar solvents (Hexane/EtOAc).[1][2]
Key Impurity 2,5-Dimethoxyphenylacetic AcidHighly polar; H-bonds to silica; requires polarity management.[1][2]
Detection UV Active (254 nm)Easy visualization due to the aromatic ring.[2]

Pre-Column Diagnostics (TLC Optimization)

Before packing the column, you must define the separation window. The most common failure mode is using a solvent system that moves the impurity (acid) along with the product (ester).

Standard Protocol: TLC Assessment

Stationary Phase: Silica Gel 60 F254 Visualization: UV Lamp (254 nm)[1][3]

Recommended Solvent Systems:

  • Hexane : Ethyl Acetate (4:1) – Standard Start.[1][2]

    • Target Rf (Ester): 0.4 – 0.5[1][2]

    • Target Rf (Acid): < 0.1 (Baseline)

  • Dichloromethane (DCM) – Alternative.[1][2]

    • Useful if the crude oil is not soluble in hexane.[1][2]

Troubleshooting: "Why is my TLC streaking?"

If you see a long streak starting from the baseline, it is likely the unreacted 2,5-dimethoxyphenylacetic acid .

  • The Fix: Add 0.5% Acetic Acid to your TLC solvent.[1][2] This suppresses the ionization of the carboxylic acid, sharpening the spot, but generally, we want the acid to stick to the baseline during the actual column run to separate it from the ester.

The Purification Protocol (Step-by-Step)

Phase A: Column Packing & Loading
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Ratio: 1:30 (1 g crude : 30 g Silica).[1][2]

  • Packing Method: Slurry pack in 100% Hexane .

Critical Decision: Loading Method

  • Scenario A (Standard): Crude is a flowable oil.[1][2] Dissolve in minimal DCM or 1:4 Hex/EtOAc and apply directly to the sand bed.[1][2]

  • Scenario B (Viscous/Tar): Crude is a thick, dark oil.[1][2] Use Dry Loading . Dissolve crude in DCM, add silica (1:2 ratio), evaporate to a dry powder, and pour this powder onto the column. This prevents channel cracking.[1][2]

Phase B: Elution Gradient

Do not run isocratic immediately. Use a step gradient to ensure the ester elutes cleanly before any polar colored byproducts.[1][2]

StepSolvent System (Hex:EtOAc)Volume (Column Volumes)Purpose
1 100:0 (Pure Hexane)2 CVFlushes non-polar hydrocarbons/grease.[1]
2 90:10 (9:[1][2]1)3 CVMoves the ester slowly; keeps acid at top.
3 80:20 (4:[1][2]1)Until Product ElutesMain Collection Phase. The ester elutes here.
4 50:50 (1:[1]1)2 CVFlushes remaining polar impurities (discard).
Visualization: The Separation Logic

PurificationLogic Start Crude Mixture (Ester + Acid + Tars) Silica Silica Gel Column (Slightly Acidic Surface) Start->Silica Interaction1 Ester Interaction: Weak Dipole-Dipole (Moves Fast) Silica->Interaction1 Interaction2 Acid Interaction: Strong Hydrogen Bonding (Sticks/Moves Slow) Silica->Interaction2 Elution1 Elute with 9:1 Hex/EtOAc Interaction1->Elution1 Low Polarity Elution2 Elute with 4:1 Hex/EtOAc Interaction2->Elution2 High Polarity Result1 Fraction A: Pure this compound (Clear/Pale Yellow Oil) Elution1->Result1 Result2 Fraction B: Unreacted Acid (Remains on Column or Elutes Late) Elution2->Result2

Figure 1: Mechanistic separation of the lipophilic ester from the polar acid impurity on silica gel.

Troubleshooting & FAQs

Q1: The product is coming off as a yellow oil, but I expected a white solid. Is it impure?

  • Answer: No. This compound has a melting point near room temperature (often cited around 30–35°C, but frequently behaves as a supercooled liquid). A pale yellow oil is standard.[1][2] If it is dark orange/brown, you have oxidized quinone-like impurities.[1][2] Run the column again with a slower gradient.

Q2: I see a "ghost spot" on TLC that trails the product. What is it?

  • Answer: This is likely 2,5-dimethoxyphenylacetic acid formed by hydrolysis on the column.[1][2]

    • Cause: Silica gel is acidic and wet.[1][2] If your column takes too long (>3 hours), the ester can hydrolyze back to the acid.

    • Solution: Run the column faster using air pressure (Flash Chromatography).[1] Do not leave the compound on the column overnight.

Q3: My yield is low, but the column looks clean.

  • Answer: Check the "waste" silica.[1][2] The 2,5-dimethoxy motif is electron-rich and can adsorb strongly to active sites if the silica is very dry (activated).

    • Diagnosis: Flush the column with 100% Ethyl Acetate or 10% Methanol in DCM.[1][2] If you get more product, your initial solvent system was too non-polar.[1][2]

Q4: Can I use Alumina instead of Silica?

  • Answer: Yes, Neutral Alumina is actually safer for this compound if you are experiencing hydrolysis (see Q2).[1][2] However, Alumina has lower resolution.[1][2] Use it only if silica chromatography degrades your product.[1][2]

Post-Column Processing

  • Evaporation: Use a rotary evaporator at 40°C.

  • Drying: The oil will trap solvent (Hexane/EtOAc).[1][2] You must place the oil under high vacuum (< 1 mmHg) for at least 4 hours.[1]

  • Verification: Run a 1H-NMR.

    • Check: Look for the Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Impurity Check: Ensure no broad singlet >10 ppm (Carboxylic Acid) remains.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for ester purification and flash chromatography standards).

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. .[1][2] (Describes the synthesis and properties of the analogous methyl ester and related 2,5-dimethoxy intermediates).

  • Sigma-Aldrich. (n.d.).[1][2] this compound Product Specification. Retrieved from .[1][2] (Verification of physical state and boiling point).[1][2][4][5][6]

  • Furniss, B. S., et al. (1989).[1][2] Standard Methods for the Purification of Organic Compounds. In Vogel's Textbook of Practical Organic Chemistry. (Protocol for separating esters from acids).[1][2][7]

Sources

Technical Support Center: Purification of Ethyl 2,5-dimethoxyphenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and recrystallization of Ethyl 2,5-dimethoxyphenylacetate and its solid derivatives.

Note on Physical State: Pure this compound (CAS 66469-86-1) is typically a viscous liquid at room temperature (bp 162–165 °C at 8 mmHg).[1][2] Standard ambient recrystallization is generally not applicable to the parent ester unless performed at low temperatures (


0 °C).[1][2][3][4] However, many substituted derivatives (e.g., nitro-, amino-, or halogenated analogs) and the precursor acid are solids. This guide covers protocols for both the liquid ester and its solid crystalline derivatives.[1][2][3][4]

Executive Summary & Solvent Selection

Status: Liquid (Parent Ester) | Solid (Acid Precursor & Derivatives) Primary Purification Method: High-Vacuum Distillation (Parent) | Recrystallization (Derivatives)[1][2]

Solvent Compatibility Matrix

For solid derivatives (e.g., nitro- or amino-substituted), use the following solvent systems based on polarity matching.

Solvent SystemComposition (v/v)Target PolarityBest For
Binary A Ethyl Acetate / Hexane (1:4 to 1:[1][2]10)Low-MediumStandard Choice. Most phenylacetate esters crystallize well here.[1][2][3][4]
Binary B Ethanol / Water (9:1 to 5:[1][2][3][4]1)HighPolar derivatives (e.g., amines, phenols).[4] Warning: Avoid heating >60°C to prevent hydrolysis.[1][2][3][4]
Binary C DCM / Pentane MediumLipophilic derivatives that "oil out" in alcohols.[1][2][3][4]
Single Isopropanol (IPA) Medium-HighGood balance of solubility; excellent for cooling crystallization.[1][2][3][4]
Single Methanol HighPrecursor acids (2,5-dimethoxyphenylacetic acid).[1][2][3][4]

Decision Framework (Workflow)

The following logic gate determines the optimal purification route based on the physical state of your crude material.

Purification_Workflow Start Crude Material Analysis StateCheck Is the material Solid or Liquid at Room Temp? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Viscous Oil Solid Solid / Semi-Solid StateCheck->Solid Crystalline/Amorphous Distill High Vacuum Distillation (0.1 - 1.0 mmHg) Liquid->Distill High Purity Req. LowTemp Low-Temp Crystallization (-20°C to -78°C) Liquid->LowTemp Thermally Unstable SolventScreen Solvent Screening (100 mg Scale) Solid->SolventScreen Recryst Recrystallization Protocol SolventScreen->Recryst System Selected

Figure 1: Decision tree for selecting the appropriate purification method based on the derivative's physical state.[2]

Step-by-Step Protocols

Protocol A: Recrystallization of Solid Derivatives

Target: Solid substituted phenylacetates or the acid precursor.[1][2][3][4]

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add hot solvent (e.g., EtOAc) dropwise.[2][3][4] If it dissolves in

    
     mL, the solvent is too strong.[3][4] If it requires 
    
    
    
    mL, it is too weak.[2][3][4] Aim for dissolution in 1–2 mL of hot solvent.
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent (near boiling) to dissolve the crude mass.[1][2][3][4]

    • Critical Step: If the solution is dark/colored, add Activated Carbon (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (20–30 mins).

    • Do not disturb: Agitation can cause rapid precipitation of impurities.[1][2][3][4]

  • Cooling: Once at room temp, place in an ice bath (0–4 °C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1][2][3][4] Wash with cold solvent (same composition as mother liquor).[1][2][3][4]

  • Drying: Dry under high vacuum (<1 mmHg) to remove solvent residues.[1][2][3][4]

Protocol B: Low-Temperature Crystallization (For Oils)

Target: The parent this compound (if oiling out occurs).[1][2]

  • Dissolution: Dissolve the oil in a minimum amount of Pentane or Diethyl Ether at room temperature.[1][2][3][4]

  • Freezing: Place the sealed flask in a freezer (-20 °C) or a Dry Ice/Acetone bath (-78 °C).

  • Induction: If no crystals form, scratch the glass with a glass rod or add a seed crystal of the pure acid.[1][2][3][4]

  • Separation: Rapidly decant the mother liquor (solvent) from the crystals while cold. (Filtration must be done in a cold room or using a jacketed funnel to prevent melting).[1][2][3][4]

Troubleshooting Guide (FAQ)

Q1: My product "oils out" instead of crystallizing. What is happening?

Cause: The melting point of the solute is lower than the boiling point of the solvent, or the compound is too impure.[1][4] Solution:

  • Switch Solvents: Use a lower-boiling solvent (e.g., switch from Ethanol to Diethyl Ether/Pentane).[1][2][3][4]

  • Re-dissolve: Add more solvent to lower the saturation temperature below the melting point of the oil.[1][2][3][4]

  • Trituration: If it oils out, decant the solvent and add fresh Hexane.[1][2][3][4] Scratch the oil vigorously with a glass rod to induce solidification.[1][2][3][4]

Q2: The solution is highly colored (yellow/brown), but the product should be white.

Cause: Oxidation byproducts (quinones) or polymerized impurities.[1][2][3][4] Solution:

  • Activated Carbon: Perform a hot filtration with activated charcoal.[1][2][3][4]

  • Silica Plug: Before recrystallization, pass the crude oil through a short pad of silica gel using 10% EtOAc/Hexane to remove polar colored impurities.[1][2][3][4]

Q3: I have no precipitate even at -20 °C.

Cause: Solution is too dilute or the compound is inherently non-crystalline (amorphous). Solution:

  • Concentrate: Evaporate 50% of the solvent and retry cooling.

  • Anti-solvent: Add an anti-solvent (e.g., Hexane) dropwise to the cold solution until turbidity appears, then re-cool.[1][4]

References

  • Sigma-Aldrich. this compound Product Specification & Physical Properties. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). 2,5-Dimethoxyphenylacetic acid Mass Spectrum & Physical Data. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for ester purification protocols).

  • Organic Syntheses. General Procedures for Phenylacetate Derivatives. Coll. Vol. 4, p. 54 (1963).[2][3][4] Retrieved from [2]

Sources

Optimizing reaction temperature for Ethyl 2,5-dimethoxyphenylacetate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Process Development Topic: Optimization of Reaction Temperature for Ethyl 2,5-dimethoxyphenylacetate Synthesis Reference ID: TSC-ORG-2025-042

Executive Summary

This guide addresses the kinetic and thermodynamic parameters for the esterification of 2,5-dimethoxyphenylacetic acid to its ethyl ester. While standard Fischer esterification appears straightforward, the electron-rich nature of the 2,5-dimethoxy aromatic ring introduces specific sensitivities to temperature and acid concentration. This guide provides optimized protocols, troubleshooting workflows, and mechanistic insights to maximize yield (>85%) while minimizing "tarring" and byproduct formation.

Part 1: The Thermodynamic & Kinetic Landscape

The synthesis is a classic Fischer Esterification , an equilibrium-limited reaction governed by Le Chatelier’s principle.[1]


The Temperature "Sweet Spot": 78°C (Ethanol Reflux)

For 2,5-dimethoxyphenylacetic acid, the optimal reaction temperature is 78°C (boiling point of ethanol) . Deviating from this introduces specific failure modes:

Temperature ZoneKinetic/Thermodynamic StatusObserved Issues
Sub-Optimal (< 50°C) Kinetic Trap: The activation energy (

) for the formation of the tetrahedral intermediate is not met efficiently.
Reaction stalls at <40% conversion even after 24h.
Optimal (75°C - 80°C) Ideal Window: Sufficient energy to cross

; solvent reflux allows for azeotropic water removal (if using co-solvent).
High yield (85-90%), minimal impurities, reaction complete in 4-6 hours.
Critical (> 90°C) Degradation Zone: High thermal energy + strong acid attacks the electron-rich ring.Tarring: Oxidative polymerization of the dimethoxy ring. Ether Cleavage: Potential demethylation of methoxy groups.

Part 2: Troubleshooting Guides (Q&A)

Module A: Reaction Stagnation (Low Conversion)

Q: "I’ve been refluxing for 12 hours, but TLC still shows significant starting material. Increasing the acid catalyst didn't help. What is wrong?"

A: You are likely fighting Chemical Equilibrium , not Kinetics. Fischer esterification is reversible (


). Once equilibrium is reached (often ~66% conversion), adding more catalyst or time will not push the reaction forward.
  • The Fix (Water Removal): You must break the equilibrium by removing water.

    • Method 1 (Dean-Stark): Add an inert co-solvent like Benzene or Toluene (Caution: Toluene raises temp to 110°C—monitor strictly) to form a ternary azeotrope with Ethanol/Water.

    • Method 2 (Molecular Sieves): Add activated 3Å molecular sieves to the reaction flask (pellets, not powder, to avoid attrition).

    • Method 3 (High Excess): Use ethanol as the solvent (large molar excess) to push the equilibrium right.

Q: "Can I just raise the temperature by using a sealed tube at 120°C?"

A: Do not do this. While this increases the rate (


), it risks decarboxylation . Although phenylacetic acids are more stable than benzoic acids, the 2,5-dimethoxy substitution makes the ring highly electron-rich. At >100°C in acidic media, you risk:
  • Electrophilic Aromatic Substitution: The activated ring can react with the carbocation intermediates, leading to polymerization (black tar).

  • Demethylation: Acid-catalyzed cleavage of the methoxy ethers to phenols.

Module B: Impurity Profile (Color & Byproducts)

Q: "My reaction mixture turned dark black/brown after 2 hours. Is the product ruined?"

A: This indicates Oxidative Polymerization ("Tarring") . The 2,5-dimethoxy motif is similar to hydroquinone ethers; it is sensitive to oxidation, especially in the presence of sulfuric acid and heat.

  • The Fix:

    • Inert Atmosphere: Always run this reaction under Nitrogen or Argon.

    • Acid Choice: Switch from

      
       (oxidizing) to 
      
      
      
      gas
      (generated in situ by adding Acetyl Chloride to Ethanol) or p-Toluenesulfonic acid (PTSA) which is non-oxidizing.
    • Quench: If it's already dark, perform a wash with dilute Sodium Bisulfite (

      
      ) during workup to reduce quinone-like colored impurities.
      

Part 3: Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound via Azeotropic Distillation.

Reagents:

  • 2,5-Dimethoxyphenylacetic acid (1.0 eq)[2][3]

  • Absolute Ethanol (5.0 eq - reactant)

  • Benzene or Cyclohexane (Volume equal to Ethanol - entrainer)

  • Conc.

    
     (0.05 eq - catalyst) OR  PTSA (0.1 eq)
    

Workflow:

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the carboxylic acid, ethanol, and entrainer (Benzene/Cyclohexane).

  • Catalyst: Add

    
     dropwise (or add PTSA).
    
  • Reaction: Heat to reflux.[4][5][6] The bath temperature should be ~90-95°C to maintain a vigorous reflux inside the flask (internal temp ~75-80°C).

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Workup:

    • Cool to Room Temp.[3]

    • Neutralize with Saturated

      
       wash.
      
    • Wash with Brine.[5]

    • Dry organic layer over

      
      .[4]
      
    • Evaporate solvent in vacuo.

  • Purification: Vacuum distillation (bp ~160-165°C at 10 mmHg) is preferred over column chromatography for scale.

Part 4: Visualizing the Logic

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the main reaction pathway alongside the temperature-dependent failure modes (Kinetic Trap vs. Thermal Degradation).

ReactionPathway Start 2,5-Dimethoxyphenylacetic Acid + Ethanol Inter Tetrahedral Intermediate Start->Inter H+, Heat Trap Kinetic Trap (Incomplete Conv.) Start->Trap Temp < 50°C Tar Polymerization/Tar (Oxidation) Start->Tar Temp > 100°C or O2 present Side Demethylated Byproducts Start->Side Strong Acid + High Temp Product This compound (Target) Inter->Product -H2O (Dean-Stark) Product->Start Hydrolysis (+H2O)

Caption: Reaction landscape showing the narrow operating window. Low temperatures trap the reaction kinetically, while high temperatures trigger irreversible ring degradation.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose yield or purity issues during the experiment.

Troubleshooting Problem Start: Identify Issue CheckTLC Check TLC/HPLC Problem->CheckTLC Stalled Stalled Reaction (SM remaining) CheckTLC->Stalled Dark Dark Color/Tar CheckTLC->Dark LowYield Low Isolated Yield (Clean Crude) CheckTLC->LowYield Sol_Water Action: Remove Water (Dean-Stark / Sieves) Stalled->Sol_Water Temp is OK? Sol_Temp Action: Increase Temp (Max 80°C) Stalled->Sol_Temp Temp < 70°C? Sol_Inert Action: Use N2/Argon Change Catalyst to PTSA Dark->Sol_Inert Sol_Workup Action: Check pH (Avoid hydrolysis) LowYield->Sol_Workup

Caption: Logical workflow for diagnosing common esterification failures.

References

  • Vig, O. P., et al. (1977).[7] "Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester." Indian Journal of Chemistry, 15B, 988-990. 7[7]

  • BenchChem Technical Support. (2025). "Synthesis of 2,5-Dimethoxybenzoic Acid: Troubleshooting & Optimization." BenchChem Technical Guides. 5

  • Kluger, R., et al. (2019). "How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2." ResearchGate.[8] 8

  • Master Organic Chemistry. (2022). "Fischer Esterification Mechanism and Optimization." 9

Sources

Minimizing side products in Ethyl 2,5-dimethoxyphenylacetate reduction

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the reduction of Ethyl 2,5-dimethoxyphenylacetate to 2-(2,5-dimethoxyphenyl)ethanol . The content is structured to provide actionable troubleshooting, optimized protocols, and mechanistic insight for researchers and process chemists.

Topic: Minimizing Side Products & Optimizing Yield Target Molecule: 2-(2,5-dimethoxyphenyl)ethanol (2,5-DMPE) CAS No: 7417-19-8

Executive Summary & Reaction Logic

The reduction of this compound requires navigating the electron-rich nature of the 2,5-dimethoxy aromatic ring. While the ester functionality is standard, the specific substitution pattern creates risks for acid-catalyzed polymerization (of potential styrene byproducts) and emulsion formation during workup.

The primary pathway involves the hydride attack on the carbonyl to form a tetrahedral aluminate/borate intermediate, collapse to the aldehyde, and rapid reduction to the alkoxide.

Critical Success Factors:

  • Moisture Control: Essential to prevent hydrolysis to 2,5-dimethoxyphenylacetic acid.

  • Quenching Strategy: The aluminum salts formed from Lithium Aluminum Hydride (LAH) coordinate strongly with the electron-rich oxygen atoms in the product, leading to severe emulsions.

  • Acid Sensitivity: The benzylic position is electron-rich; strong acid workups can trigger dehydration to 2,5-dimethoxystyrene and subsequent oligomerization.

Troubleshooting Guide (Q&A)

Category A: Impurities & Side Products

Q1: I observe a persistent carbonyl peak (1710-1720 cm⁻¹) in the IR spectrum after workup. Is this unreacted ester?

  • Diagnosis: This is likely the aldehyde intermediate (2,5-dimethoxyphenylacetaldehyde), not the ester (which typically appears ~1735 cm⁻¹).

  • Root Cause: "Stalled" reduction. This occurs if the reducing agent (LAH or NaBH₄) is old/degraded or if the reaction temperature was too low during the second hydride transfer step.

  • Fix:

    • Ensure reagents are titrated or fresh.

    • Allow the reaction to warm to room temperature (or mild reflux for NaBH₄ systems) for at least 30 minutes post-addition.

    • Mechanistic Check: The aldehyde is more reactive than the ester, but if the aluminate intermediate precipitates (common in diethyl ether), it may survive until hydrolysis. Switch solvent to THF.

Q2: My product contains a non-polar impurity that looks like a styrene derivative.

  • Diagnosis: Formation of 2,5-dimethoxystyrene via dehydration.

  • Root Cause: Acid-catalyzed elimination. If you used a strong acid (HCl/H₂SO₄) to quench or neutralize the reaction, the electron-rich benzylic alcohol dehydrates easily.

  • Fix:

    • Never quench with strong mineral acids.

    • Use Saturated NH₄Cl or the Rochelle Salt method (see Protocol A).

    • Keep workup pH > 5.

Q3: I see loss of methoxy groups (demethylation) in the NMR.

  • Diagnosis: Cleavage of the ether linkage to form phenols.

  • Root Cause: Presence of Lewis Acids. While LAH alone rarely demethylates, the addition of AlCl₃ (sometimes used to boost LAH reactivity) or high-temperature reflux in the presence of LiI can cleave methyl ethers.

  • Fix: Stick to standard LAH in THF or NaBH₄/CaCl₂ at moderate temperatures (<60°C). Avoid AlCl₃ additives.[1]

Category B: Workup & Isolation[2]

Q4: The workup has turned into a thick, inseparable grey emulsion.

  • Diagnosis: Aluminum hydroxide "gel" trapping the organic phase. The 2,5-dimethoxy motif acts as a ligand, stabilizing this complex.

  • Fix (The "Rochelle" Protocol):

    • Do not filter.

    • Add a saturated solution of Sodium Potassium Tartrate (Rochelle Salt) .

    • Stir vigorously for 2–4 hours. The tartrate displaces the product from the aluminum, solubilizing the aluminum in the aqueous layer and leaving a clear organic layer.

Mechanistic Visualization

The following diagram details the reduction pathway and the divergence points where side products form.

ReductionPathway Ester This compound (Starting Material) Tetra Tetrahedral Intermediate (Aluminate/Borate) Ester->Tetra + Hydride (LAH/NaBH4) Acid Side Product: 2,5-Dimethoxyphenylacetic Acid Ester->Acid Hydrolysis (Wet Reagents) Aldehyde 2,5-Dimethoxyphenylacetaldehyde (Transient) Tetra->Aldehyde - EtO- Tetra->Aldehyde Incomplete Reduction Alkoxide Alkoxide Species Aldehyde->Alkoxide + Hydride (Fast) Alcohol 2-(2,5-dimethoxyphenyl)ethanol (Target Product) Alkoxide->Alcohol Aqueous Workup Styrene Side Product: 2,5-Dimethoxystyrene Alcohol->Styrene Acidic Workup (-H2O)

Caption: Mechanistic pathway showing the critical intermediate stages. Red dashed lines indicate failure modes leading to specific impurities.

Optimized Experimental Protocols

Method A: High-Purity LAH Reduction (Standard)

Best for: Small to medium scale, high yield requirements.

ParameterSpecification
Reagent LiAlH₄ (1.0 M in THF)
Equivalents 2.2 eq. (Excess ensures complete conversion of ester -> alcohol)
Solvent Anhydrous THF (Ether is viable but prone to precipitation)
Temperature 0°C addition -> Room Temp stir

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Charge: Add LiAlH₄ solution (2.2 eq) to the flask. Cool to 0°C.[2]

  • Addition: Dissolve this compound (1.0 eq) in dry THF. Add dropwise over 30 mins. Exothermic.

  • Reaction: Remove ice bath. Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).

  • Quench (Fieser Method - Modified for Aromatics):

    • Cool to 0°C.[2]

    • Dilute with wet THF (THF containing 5% water).

    • Add 15% NaOH solution dropwise until a white granular precipitate forms.

    • Crucial: If a gel forms, switch immediately to Rochelle Salt workup (add sat. Na-K Tartrate and stir 3h).

  • Isolation: Filter solids over Celite. Dry filtrate (MgSO₄) and concentrate.

Method B: NaBH₄/CaCl₂ System (Safer/Scalable)

Best for: Large scale, avoiding pyrophoric LAH, minimizing emulsions.

Mechanism: CaCl₂ activates the borohydride, generating a transient Ca(BH₄)₂ species capable of reducing esters.

Protocol:

  • Charge: Dissolve ester (1.0 eq) in dry THF (0.5 M concentration).

  • Activator: Add powdered anhydrous CaCl₂ (1.5 eq). Stir 15 mins.

  • Reduction: Add NaBH₄ (3.0 eq) in portions.

  • Solvent: Slowly add Methanol (excess) dropwise. Gas evolution (H₂) will occur.[3]

  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.

    • Note: This method rarely forms emulsions.

References

  • Vig, O. P., et al. (1977).[4] "Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester." Indian Journal of Chemistry, 15B, 988-990. 4

  • ChemicalBook. "2,5-Dimethoxyphenethyl alcohol Synthesis & Properties." 5[2]

  • Common Organic Chemistry. "Lithium Aluminum Hydride (LAH) Reduction Protocols." 3

  • Apex Molecular. "Deoxygenative Reduction of Esters: Lewis Acid Selectivity." 6[6]

Sources

Technical Support Center: Stability & Storage of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: E25-DMPA-STORAGE Status: Active Priority: High (Pre-cursor/Intermediate Integrity) Assigned Specialist: Senior Application Scientist

Rapid Diagnostics & Troubleshooting (Triage)

User Report: "My sample looks/smells different than when I bought it."

Use this diagnostic matrix to identify the likely degradation pathway before proceeding to the remediation protocols.

SymptomProbable CauseMechanismSeverityAction Required
Phase Change (Solid to Liquid) Ambient Temperature Melting Point is ~34.7°C. If the lab is warm (>25°C), the solid may melt or exist as a supercooled liquid.LowMove to 4°C to resolidify. Verify purity via TLC.
Vinegar-like Odor Hydrolysis Moisture ingress cleaves the ester bond, releasing Ethanol and 2,5-Dimethoxyphenylacetic acid .HighDo not use. Recrystallize or repurify immediately.
Yellow/Brown Discoloration Oxidation / Photo-degradation The electron-rich dimethoxybenzene ring is sensitive to UV light and oxygen, leading to quinone-like impurities.MediumRun a column filtration to remove colored impurities. Store in amber glass.
Precipitate in Liquid Hydrolysis (Acid Formation) The free acid (2,5-dimethoxyphenylacetic acid) is less soluble in the ester matrix and may crash out.HighCheck pH (wet pH paper). If acidic, repurify.

Knowledge Base: The Mechanics of Degradation[1]

To prevent degradation, you must understand the two primary "attack vectors" on the Ethyl 2,5-dimethoxyphenylacetate molecule.

A. The Hydrolysis Vector (Moisture Sensitivity)

The ethyl ester moiety is the weak link regarding moisture. While 2,5-dimethoxy substitution provides some steric shielding, the carbonyl carbon remains susceptible to nucleophilic attack by water.

  • Catalysts: Heat and trace acids/bases accelerate this.

  • Result: The molecule splits into 2,5-dimethoxyphenylacetic acid (solid, acidic) and ethanol (volatile).

  • Impact: Stoichiometry in subsequent reactions (e.g., condensations) will fail because the free acid reacts differently than the ester.

B. The Oxidative Vector (Electron-Rich Ring)

The phenyl ring contains two methoxy groups (-OCH₃) at positions 2 and 5. Methoxy groups are strong electron-donating groups (EDGs).

  • Effect: They increase the electron density of the ring, making it "activated."

  • Consequence: The ring is more prone to oxidation by atmospheric oxygen and radical formation induced by UV light compared to a standard phenyl ester. This results in the "yellowing" often seen in aged samples.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways Ester This compound (Intact Reagent) Acid 2,5-Dimethoxyphenylacetic Acid (Solid Precipitate) Ester->Acid Hydrolysis (Acid/Base Catalyzed) Ethanol Ethanol (Volatile) Ester->Ethanol Hydrolysis Quinones Oxidized Quinone Species (Yellow/Brown Impurity) Ester->Quinones Photo-oxidation Water + H2O (Moisture) Water->Acid Oxygen + O2 / UV Light Oxygen->Quinones

Figure 1: Chemical degradation pathways showing hydrolysis (red nodes) and oxidation (yellow node).

Standard Operating Procedure (SOP): Storage Protocol

Objective: Maintain purity >98% for 12+ months.

Step 1: Environmental Control
  • Temperature: Store at 2–8°C (Refrigerated) .

    • Why? This keeps the substance below its melting point (~34°C) in a solid state. Solid state reactions are significantly slower than liquid phase reactions.

    • Long-term (>6 months): Store at -20°C .

  • Light: Use Amber Glass vials or wrap clear vials in aluminum foil.

    • Why? Blocks UV radiation that excites the electron-rich aromatic ring.

Step 2: Atmospheric Control
  • Headspace: Purge the vial with Argon or Nitrogen before sealing.

    • Why? Displaces oxygen and moisture. Argon is heavier than air and provides a better "blanket" for the liquid/solid interface.

  • Seal: Parafilm is insufficient for long-term storage. Use a cap with a Teflon (PTFE) liner .

    • Why? PTFE is chemically inert and prevents plasticizer leaching from standard polyethylene caps.

Step 3: Handling Workflow

Do not repeatedly thaw and refreeze the entire stock.

StorageWorkflow Arrival Reagent Arrival QC QC Check (NMR/TLC) Arrival->QC Aliquot Aliquot into Single-Use Vials (Under Inert Gas) QC->Aliquot Pass Seal Seal with PTFE-Lined Caps & Wrap in Foil Aliquot->Seal Freeze Store at -20°C Seal->Freeze Use Thaw Desired Aliquot Only Freeze->Use Use->Freeze Avoid if possible

Figure 2: Recommended workflow to minimize moisture introduction and thermal cycling.

Validation Methods (QC)

Before committing this reagent to a high-value synthesis, validate its integrity.

Method A: TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20).

  • Visualization: UV Light (254 nm).

  • Expected Result:

    • Pure: Single spot (Rf ~0.5–0.6).

    • Degraded:

      • Spot at Baseline (Rf ~0.0–0.1): Indicates Acid (Hydrolysis product).

      • Streaking/Yellow tint: Indicates Oxidation products.

Method B: 1H-NMR (Nuclear Magnetic Resonance)
  • Solvent: CDCl₃.

  • Diagnostic Signals:

    • Intact Ester: Quartet at ~4.1 ppm (OCH₂CH₃) and Triplet at ~1.2 ppm (OCH₂CH₃).

    • Hydrolysis: Disappearance of the ethyl quartet/triplet; appearance of a broad singlet >10 ppm (Carboxylic acid -COOH).

    • Methoxy Integrity: Two singlets around 3.7–3.8 ppm (Ar-OCH₃). Shifts or splitting here indicate ring oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866294, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound. Retrieved from [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.[1] Atmospheric Chemistry and Physics. (Demonstrates light sensitivity of the dimethoxybenzene moiety). Retrieved from [Link]

  • ResearchGate (2014). Hydrolysis rate of ethyl acetate as function of pH and temperature. (Proxy data for ester hydrolysis kinetics). Retrieved from [Link]

Sources

Technical Support Center: Separation of Ethyl 2,5-dimethoxyphenylacetate from 2,5-dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2,5-dimethoxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are facing challenges in separating the target ester, this compound, from its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid. This common issue can arise from incomplete esterification reactions or unintended hydrolysis during workup.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your separation strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from 2,5-dimethoxyphenylacetic acid?

A1: The primary challenge lies in their structural similarity. Both molecules share the same 2,5-dimethoxyphenyl core, leading to comparable polarities. However, the key difference is the functional group: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH₂CH₃). The carboxylic acid is acidic and can be deprotonated to form a water-soluble salt, a property that is central to the most effective separation techniques.

Q2: My esterification reaction is complete according to TLC, but after workup, I see the starting carboxylic acid again. What is happening?

A2: This is a classic case of ester hydrolysis.[1] During the aqueous workup, particularly when using basic solutions (like sodium bicarbonate) to neutralize the acid catalyst, you can inadvertently catalyze the reverse reaction, converting your ester product back into the carboxylic acid and ethanol.[1][2] This is also known as saponification.[2]

Q3: What is the quickest and most common method to separate these two compounds on a laboratory scale?

A3: The most straightforward and widely used method is a liquid-liquid extraction based on the acidic nature of the carboxylic acid.[3] By washing an organic solution of the mixture with a mild aqueous base, the carboxylic acid is converted to its carboxylate salt, which is highly soluble in the aqueous phase, while the neutral ester remains in the organic phase.[3]

Q4: Can I use column chromatography to separate the ester and the acid?

A4: Yes, column chromatography is a viable but potentially problematic method. The carboxylic acid can interact strongly with the silica gel, leading to tailing and sometimes incomplete separation.[4] In some cases, the slightly acidic nature of the silica gel can even cause hydrolysis of the ester during a long chromatography run.[4]

Q5: How can I monitor the progress of the separation?

A5: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the separation. The carboxylic acid is typically more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the ester. Staining with an appropriate indicator or viewing under UV light can help visualize the separated spots.

Physicochemical Properties for Separation Strategy

A successful separation strategy relies on exploiting the differences in the physical and chemical properties of the compounds.

PropertyThis compound2,5-dimethoxyphenylacetic acidRationale for Separation
Molecular Weight 224.25 g/mol [5]196.20 g/mol [6][7]Minimal impact on most separation techniques.
State at RT Liquid[8]Solid[6][9]Not directly used for separation in solution.
Boiling Point 162-165 °C at 8 mmHg[5]Not availableFractional distillation could be an option if the boiling points are significantly different.
Melting Point 34.7 °C[10]121-128 °C[7][11][12]Not applicable for liquid/solid mixtures.
Solubility Soluble in organic solvents, low water solubility.[10]Soluble in organic solvents, limited water solubility.[9][13]The key is the dramatic increase in water solubility of the acid upon deprotonation.
Acidity (pKa) NeutralAcidic (estimated pKa ~4-5, typical for carboxylic acids[14])This is the most significant difference and the basis for acid-base extraction.

Troubleshooting Guides

Method 1: Acid-Base Extraction

This is the most efficient method for separating carboxylic acids from neutral organic compounds like esters.[3]

Experimental Protocol
  • Dissolution: Dissolve the crude mixture of the ester and acid in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Venting: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently to release the pressure from the carbon dioxide gas that evolves during the neutralization of the acid.[3]

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase containing the ester, and the bottom layer will be the aqueous phase containing the sodium salt of the carboxylic acid.

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified this compound.

  • Acid Recovery (Optional): To recover the 2,5-dimethoxyphenylacetic acid, combine the aqueous layers, cool in an ice bath, and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The carboxylic acid should precipitate out and can be collected by filtration or extracted with an organic solvent.[2][15]

Troubleshooting Extraction Issues
  • Issue: Emulsion Formation (layers do not separate cleanly).

    • Cause: Vigorous shaking or high concentration of the mixture.

    • Solution:

      • Let the funnel stand for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine to help break the emulsion.

      • Filter the entire mixture through a pad of Celite.

  • Issue: Low Yield of Ester after Extraction.

    • Cause: Unwanted hydrolysis (saponification) of the ester by the basic solution.[1]

    • Solution:

      • Use a weaker base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

      • Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the hydrolysis reaction.[1]

      • Minimize the contact time between the organic phase and the basic solution.

  • Issue: Carboxylic Acid still present in the final product (confirmed by TLC or NMR).

    • Cause: Incomplete extraction.

    • Solution:

      • Increase the number of extractions with the basic solution.

      • Ensure the basic solution is saturated to maximize its capacity to extract the acid.

Method 2: Column Chromatography

While extraction is preferred, column chromatography can be used, especially for small-scale purifications or if extraction fails.

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The less polar ester will elute first, while the more polar carboxylic acid will be retained on the column for longer.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure ester.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Troubleshooting Chromatography Issues
  • Issue: Poor Separation (overlapping spots on TLC).

    • Cause: Inappropriate solvent system.

    • Solution:

      • Optimize the eluent polarity using TLC. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Gradually increase the polarity to find the optimal separation.

      • Consider adding a very small amount of a weak base like triethylamine to the eluent to help move the carboxylic acid along the column without significant tailing.[4]

  • Issue: Tailing of the Carboxylic Acid Spot.

    • Cause: Strong interaction between the acidic proton of the carboxylic acid and the silica gel.

    • Solution:

      • Add a small amount (e.g., 0.1-1%) of acetic or formic acid to the eluent. This can help to protonate the silica surface and reduce the strong interaction, leading to sharper peaks.

  • Issue: Hydrolysis of the Ester on the Column.

    • Cause: The acidic nature of the silica gel, especially in the presence of trace amounts of water in the solvents.[4]

    • Solution:

      • Use freshly dried solvents.

      • Neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in the eluent before packing the column.

Visualizing the Separation Workflow

Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Mixture (Ester + Acid) in Ethyl Acetate wash Wash with NaHCO₃ (aq) start->wash organic_ester Organic Layer: Pure Ester wash->organic_ester Separation aqueous_salt Aqueous Layer: Acid Salt (R-COONa) wash->aqueous_salt dry Dry (Na₂SO₄) organic_ester->dry final_product Evaporate Solvent -> Pure Ester dry->final_product acidify Acidify with HCl aqueous_salt->acidify precipitate Precipitate/ Extract Acid acidify->precipitate

Caption: Workflow for separating the ester from the carboxylic acid using acid-base extraction.

Decision Tree for Troubleshooting Poor Separation

G start Poor Separation or Low Ester Yield check_method Which method was used? start->check_method extraction Acid-Base Extraction check_method->extraction Extraction chromatography Column Chromatography check_method->chromatography Chromatography emulsion Emulsion formed? extraction->emulsion poor_sep Poor separation? chromatography->poor_sep low_yield Low ester yield? emulsion->low_yield No sol_emulsion Add brine, swirl gently emulsion->sol_emulsion Yes acid_contam Acid contamination? low_yield->acid_contam No sol_low_yield Use weaker base (NaHCO₃), work at low temp low_yield->sol_low_yield Yes sol_acid_contam Increase number of basic washes acid_contam->sol_acid_contam Yes tailing Acid tailing? poor_sep->tailing No sol_poor_sep Optimize eluent polarity (TLC analysis) poor_sep->sol_poor_sep Yes hydrolysis Ester hydrolysis on column? tailing->hydrolysis No sol_tailing Add 0.1% acetic acid to eluent tailing->sol_tailing Yes sol_hydrolysis Use dry solvents, neutralize silica hydrolysis->sol_hydrolysis Yes

Caption: A troubleshooting decision tree for common issues encountered during separation.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). This compound Properties. Retrieved from [Link]

  • Kwon, D. Y., & Rhee, J. S. (1986). Esterification-coupled extraction of organic acids: partition enhancement and underlying reaction and distribution equilibria. Biotechnology and Bioengineering, 28(8), 1167-1173. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • LCGC. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl (2-formyl-3,5-dimethoxyphenyl)acetate. Retrieved from [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate. Retrieved from [Link]

  • Unknown. (n.d.). unit (9) carboxylic acids, esters, amines, and amides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • Asnawati, A. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. ALCHEMY Jurnal Penelitian Kimia, 19(2), 143-151. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

  • Martínez-García, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4341. Retrieved from [Link]

  • PubMed. (2002, October 15). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from [Link]

  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. Retrieved from [Link]

  • de la Rosa, V. R., et al. (2014). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 5(16), 4957-4964. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. Ethyl 2,5-dimethoxyphenylacetate, a substituted aromatic ester, serves as a key intermediate in various synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of molecular structure elucidation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple recitation of spectral data, we will dissect the spectrum by comparing it with simpler, structurally related analogues: ethyl phenylacetate and 2,5-dimethoxytoluene. This comparative approach allows for a logical, step-by-step deconstruction of substituent effects, empowering researchers to confidently assign spectral features and understand the underlying principles of chemical shift and spin-spin coupling in substituted aromatic systems.

Foundational Principles: Decoding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In aromatic systems, two primary factors dominate: the inherent ring current and the electronic influence of substituents.

  • Aromatic Ring Current: The delocalized π-electrons of the benzene ring circulate in the presence of an external magnetic field, inducing a secondary magnetic field. This induced field strongly deshields the protons attached to the ring, causing their signals to appear far downfield, typically in the 6.5-8.0 ppm range.[1][2][3]

  • Substituent Effects: Groups attached to the ring can either donate or withdraw electron density, altering the shielding of the remaining ring protons. Methoxy groups (-OCH₃) are potent electron-donating groups through resonance, increasing electron density at the ortho and para positions.[4][5] This increased electron density leads to enhanced shielding and an upfield shift (lower δ value) for these protons compared to unsubstituted benzene.[6][7]

Predicted ¹H NMR Spectrum of this compound

A precise ¹H NMR spectrum for this compound is best understood by predicting the signals based on established chemical shift theory and data from analogous compounds. Each unique proton environment will give rise to a distinct signal, characterized by its chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

dot

Caption: Labeled proton environments in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
aH-4, H-6~6.802HMultiplet (m)-
bH-3~6.751HDoublet (d)~8.8 Hz
cAr-CH₂ -COO~3.602HSinglet (s)-
dO-CH₂ -CH₃~4.152HQuartet (q)~7.1 Hz
eO-CH₂-CH₃ ~1.253HTriplet (t)~7.1 Hz
f2-OCH₃ ~3.803HSinglet (s)-
g5-OCH₃ ~3.783HSinglet (s)-
Signal-by-Signal Justification:
  • Aromatic Protons (a, b): The three aromatic protons are all shifted significantly upfield from the typical benzene region (~7.3 ppm) due to the strong electron-donating effects of the two methoxy groups. The proton at C3 is ortho to one methoxy group and meta to the other, while the protons at C4 and C6 have different environments, leading to a complex multiplet and a doublet in the ~6.7-6.8 ppm range.

  • Benzylic Protons (c): The methylene protons adjacent to the aromatic ring (Ar-CH₂) are deshielded by both the ring and the adjacent carbonyl group. They are expected to appear as a sharp singlet around 3.60 ppm.

  • Ethyl Group Protons (d, e): These protons form a classic ethyl ester pattern. The methylene protons (d) are adjacent to an electronegative oxygen atom, shifting them downfield to ~4.15 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The terminal methyl protons (e) are more shielded, appearing as a triplet around 1.25 ppm, split by the two methylene neighbors (n+1 = 2+1 = 3).

  • Methoxy Protons (f, g): The protons of the two methoxy groups are in slightly different electronic environments and are expected to appear as two distinct singlets around 3.80 ppm. Their proximity in chemical shift might lead to overlap at lower field strengths.

Comparative Spectral Analysis: Building from Simpler Analogues

To validate our predictions, we will compare the target spectrum with two simpler molecules that represent its core components.

Guidepost 1: The Unsubstituted Core (Ethyl Phenylacetate)

This molecule provides the baseline spectrum for the ethyl acetate side chain and the unsubstituted aromatic ring.

Table 2: Typical ¹H NMR Data for Ethyl Phenylacetate

Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
Aromatic (Ar-H)~7.305HMultiplet
Ar-CH₂ -COO~3.652HSinglet
O-CH₂ -CH₃~4.142HQuartet
O-CH₂-CH₃ ~1.253HTriplet

Source: Spectral data from ChemicalBook.[8][9]

By comparing Table 1 and Table 2, we can see that the signals for the ethyl acetate moiety (protons c, d, e) are predicted to be in nearly identical positions. The most dramatic difference is in the aromatic region, where the single 5H multiplet for ethyl phenylacetate is replaced by a more complex, upfield-shifted pattern for our target molecule. This confirms that the primary influence on the aromatic signals comes from the methoxy substituents.

Guidepost 2: The Substituted Ring (2,5-Dimethoxytoluene)

This analogue isolates the effect of the 2,5-dimethoxy substitution pattern on the aromatic ring protons.

Table 3: Typical ¹H NMR Data for 2,5-Dimethoxytoluene

Proton AssignmentChemical Shift (δ, ppm)IntegrationMultiplicity
Aromatic (Ar-H)~6.70 - 6.803HMultiplet
Ar-CH₃ ~2.153HSinglet
2-OCH₃ ~3.783HSinglet
5-OCH₃ ~3.773HSinglet

Source: Spectral data from PubChem and other suppliers.[10][11][12]

Synthesis and Summary

Table 4: Comparative Summary of ¹H NMR Chemical Shifts (δ, ppm)

Proton TypeEthyl Phenylacetate2,5-DimethoxytolueneThis compound (Predicted)Key Takeaway
Aromatic (Ar-H)~7.30~6.75~6.78The 2,5-dimethoxy groups cause a significant upfield shift (~0.5 ppm) due to strong electron-donating resonance effects.
Benzylic (Ar-CHₓ)~3.65 (CH₂)~2.15 (CH₃)~3.60 (CH₂)The chemical shift is primarily determined by the adjacent group (COO vs. H), not the ring substituents.
Methoxy (OCH₃)N/A~3.78~3.79The methoxy signals appear in a highly characteristic region, confirming their presence.
Ethyl (OCH₂CH₃)~4.14 / ~1.25N/A~4.15 / ~1.25The ethyl group signals are largely unaffected by the aromatic ring substituents, acting as a reliable reporter group for the ester function.

Standardized Experimental Protocol for ¹H NMR Data Acquisition

Reproducibility is the bedrock of scientific integrity. The following protocol outlines a standardized method for acquiring high-quality ¹H NMR spectra for small organic molecules like this compound.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity.

    • Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16 (can be increased for dilute samples).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 20 ppm (centered around 5-6 ppm).

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton counts.

    • Analyze and report the chemical shift, multiplicity, and coupling constants for each signal.

dot

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve standard Add TMS Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer params Set Instrument Parameters (zg30, 16 scans, 2s delay) transfer->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks & Report Data integrate->assign

Sources

Technical Comparison Guide: FTIR Characterization of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FTIR characterization of Ethyl 2,5-dimethoxyphenylacetate , a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals. This document is structured to serve as a direct reference for quality control and process development, prioritizing spectral differentiation from key precursors and impurities.

Executive Summary & Application Context

This compound (CAS: 66469-86-1) is a non-conjugated ester intermediate. In drug development, it serves as a precursor to 2,5-dimethoxyphenethylamines. Its purity is critical, as residual precursors (acids or aldehydes) can lead to side reactions in subsequent reduction steps.

This guide compares the FTIR spectrum of the target ester against its two most common contaminants:

  • 2,5-Dimethoxyphenylacetic acid (The hydrolysis product or unreacted precursor).

  • 2,5-Dimethoxybenzaldehyde (A starting material in the Willgerodt–Kindler synthesis route).[1]

Key Differentiator: The non-conjugated nature of the ester carbonyl group results in a distinct blue-shift in the C=O stretching frequency compared to the conjugated aldehyde and the hydrogen-bonded acid.

Experimental Protocol: Spectral Acquisition

To ensure reproducible data comparable to the values listed below, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)[2]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Sample State: Liquid (Neat). The compound is an oil at room temperature (bp 160–165°C at 10 mmHg).

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to 64

    • Range: 4000 – 600 cm⁻¹

    • Background: Air background acquired immediately prior to sample.

Validation Step (Self-Check)

Before accepting the spectrum, check the 2800–3000 cm⁻¹ region. You must observe clear resolution between the aromatic C-H (>3000 cm⁻¹) and aliphatic C-H (<3000 cm⁻¹) stretches. Poor resolution here indicates poor contact with the ATR crystal or detector saturation.

Characteristic Peak Assignment (Target Molecule)

The spectrum of this compound is defined by a specific "fingerprint" of the 2,5-dimethoxy substitution pattern and the ethyl ester functionality.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3000–3060 Ar-HStretchingWeak intensity; confirms aromaticity.
2900–2980 C-H (Alkyl)StretchingAsymmetric/Symmetric stretches of Ethyl group & CH₂ linker.
1735–1750 C=O (Ester) Stretching Primary ID Peak. Sharp, strong. Significantly higher than aldehyde/acid precursors.
1590, 1500 Ar-C=CRing BreathingCharacteristic aromatic skeletal vibrations.
1220–1260 C-O-C (Ether)Asym. StretchStrong band due to Methoxyl groups (Ar-O-CH₃).
1150–1180 C-O (Ester)StretchingC(=O)-O stretch; distinct from ether bands.
1040–1050 C-O-C (Ether)Sym. StretchSymmetric methoxy stretch.
800–830 Ar-HOut-of-Plane BendIndicative of 1,2,4-trisubstituted benzene (2 adjacent H).
860–880 Ar-HOut-of-Plane BendIndicative of 1,2,4-trisubstituted benzene (1 isolated H).

Note on Isomerism: The 3,4-dimethoxy isomer is also a 1,2,4-trisubstituted benzene. While the fingerprint region (800–900 cm⁻¹) will show subtle shifts, FTIR is not recommended for distinguishing between the 2,5- and 3,4- isomers. Use GC-MS or NMR for positional isomer confirmation.

Comparative Analysis: Impurity Detection

The power of FTIR in this context lies in the rapid identification of functional group transformations.

Comparison 1: Target Ester vs. Precursor Acid
  • Precursor: 2,5-Dimethoxyphenylacetic acid.

  • Mechanism: Esterification failure or Hydrolysis.

  • Spectral Shift:

    • The "Broad" Indicator: The Acid exhibits a massive, broad O-H stretch from 2600–3300 cm⁻¹ . The Ester spectrum is clean in this region.

    • Carbonyl Shift: The Acid C=O appears lower, typically ~1710 cm⁻¹ (dimerized). The Ester C=O is sharper and higher (~1740 cm⁻¹ ).

Comparison 2: Target Ester vs. Impurity Aldehyde
  • Impurity: 2,5-Dimethoxybenzaldehyde.[1][3][4][5]

  • Mechanism: Incomplete Willgerodt reaction or oxidation.

  • Spectral Shift:

    • Conjugation Effect: The Aldehyde carbonyl is conjugated to the benzene ring, lowering its frequency to 1660–1680 cm⁻¹ . This is a >50 cm⁻¹ difference from the non-conjugated Ester carbonyl (~1740 cm⁻¹).

    • Fermi Resonance: The Aldehyde shows a characteristic "doublet" C-H stretch at ~2750 and 2850 cm⁻¹ . The Ester lacks the 2750 cm⁻¹ band.

Summary Table of Diagnostic Shifts
FeatureTarget: Ethyl Ester Impurity: Aldehyde Impurity: Acid
Carbonyl (C=O) 1735–1750 cm⁻¹ (Ester)1660–1680 cm⁻¹ (Conj. Aldehyde)1700–1720 cm⁻¹ (Acid)
Hydroxyl (O-H) AbsentAbsent2600–3300 cm⁻¹ (Broad)
C-H (Aldehyde) Absent2750 & 2850 cm⁻¹ (Doublet)Absent

Decision Logic & Workflow

The following diagram illustrates the logical process for interpreting the FTIR spectrum during quality control.

FTIR_Analysis Start Acquire FTIR Spectrum (Neat/ATR) CheckOH Is there a Broad Peak @ 2600-3300 cm⁻¹? Start->CheckOH CheckCO Check Carbonyl (C=O) Position CheckOH->CheckCO No AcidContam FAIL: Acid Contamination (Precursor/Hydrolysis) CheckOH->AcidContam Yes CheckAldehyde Check for Doublet @ 2750/2850 cm⁻¹ CheckCO->CheckAldehyde < 1700 cm⁻¹ TargetConfirm PASS: Target Ester Confirmed (C=O @ ~1740 cm⁻¹) CheckCO->TargetConfirm 1735-1750 cm⁻¹ Unknown FAIL: Unidentified Species (Check 3,4-isomer via GC) CheckCO->Unknown > 1760 or < 1650 AldehydeContam FAIL: Aldehyde Contamination (Starting Material) CheckAldehyde->AldehydeContam Present CheckAldehyde->Unknown Absent

Caption: Logic flow for purity assessment of this compound using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). this compound (No specific entry, inferred from Acid/Aldehyde data). NIST Chemistry WebBook, SRD 69.[3][6]

  • Sigma-Aldrich. this compound Product Specification & CAS 66469-86-1. Link

  • PubChem. 2,5-Dimethoxybenzaldehyde Spectral Data (Conjugated Carbonyl Reference). Link

  • Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid and Ethyl Ester (Willgerodt Reaction). Link

  • Spectroscopy Online. Interpreting Carbonyl and C-H Stretches in Aromatic Esters. Link

Sources

A Senior Application Scientist's Guide to the Analysis of Ethyl 2,5-dimethoxyphenylacetate: A GC-MS Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document details a robust GC-MS methodology, elucidates the predicted fragmentation pathway, and presents a comparative analysis with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical chemists, and drug development professionals requiring reliable methods for the identification and characterization of substituted phenethylamine derivatives and related compounds.

Introduction: The Analytical Imperative

Ethyl 2,5-dimethoxyphenylacetate is a substituted phenethylamine derivative, a class of compounds with significant relevance in medicinal chemistry and forensic science.[4] Accurate and unambiguous identification is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose due to its high resolving power and ability to provide structural information through reproducible fragmentation patterns.[5]

However, the analysis of such compounds is not without its challenges. Isomeric differentiation, in particular, can be difficult as structurally similar molecules may produce very similar mass spectra.[6] This guide addresses these challenges by not only proposing the fragmentation pattern of the target analyte but also by providing the experimental context and comparing GC-MS with other orthogonal techniques to ensure confident identification.

GC-MS Analysis: Methodology and Fragmentation Pathway

A successful GC-MS analysis hinges on a well-defined experimental protocol. The choices made in sample preparation, chromatographic separation, and mass spectrometric detection are causally linked to the quality and reliability of the final data.

Recommended GC-MS Experimental Protocol

This protocol is designed to achieve excellent chromatographic resolution and generate a clean, interpretable mass spectrum for this compound.

Rationale:

  • Sample Preparation: A simple dilution in a volatile organic solvent like ethyl acetate is sufficient for a pure standard. This minimizes matrix effects and ensures compatibility with the GC inlet.

  • GC Column: A mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS) is the workhorse for many forensic and pharmaceutical applications. It provides excellent separation for a wide range of semi-volatile compounds, including the target analyte.[7][8]

  • Temperature Program: The temperature ramp is optimized to ensure the analyte is eluted as a sharp, symmetrical peak, well-separated from any solvent front or potential impurities.

  • MS Parameters: Standard Electron Ionization (EI) at 70 eV is used to induce reproducible fragmentation and create spectra that are comparable to established libraries like NIST.[9]

ParameterRecommended SettingRationale
Sample Preparation
SolventEthyl Acetate or AcetoneEnsures good solubility and volatility.
Concentration10-100 µg/mLProvides a strong signal without saturating the detector.
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)Standard, robust column for general-purpose analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert and provides good efficiency.[9]
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Injection Volume1 µL (Splitless or 10:1 split)Splitless for trace analysis; split for higher concentrations.
Oven ProgramInitial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minProvides good separation and peak shape.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard for generating reproducible, library-searchable spectra.
Ionization Energy70 eVThe industry standard for creating extensive and reliable fragmentation.
Source Temperature230 °COptimizes ion formation and minimizes thermal degradation.
Quadrupole Temp.150 °CEnsures consistent ion transmission.
Mass Scan Range40 - 450 amuCovers the molecular ion and all expected fragments.
Predicted Mass Spectrum and Fragmentation Pathway

While an experimental spectrum for this compound is not available in major databases, the spectrum of its isomer, Ethyl 3,4-dimethoxyphenylacetate (MW = 224.25), provides a reliable template. The NIST database entry for the 3,4-isomer shows a molecular ion peak at m/z 224 and a base peak at m/z 151.[3]

This dominant fragmentation is the result of a classic benzylic cleavage—the scission of the C-C bond between the methylene group and the carbonyl group. This cleavage is highly favored because it results in the formation of a stable, resonance-stabilized dimethoxybenzyl carbocation. The position of the methoxy groups (2,5- vs. 3,4-) does not fundamentally alter this pathway.

Predicted Key Fragments for this compound:

m/zProposed Ion StructureFragmentation PathwayRelative Abundance
224[C₁₂H₁₆O₄]⁺•Molecular Ion (M⁺•)Low to Medium
151 [C₉H₁₁O₂]⁺Base Peak. Benzylic cleavage, loss of •CH₂COOC₂H₅ radical.100%
179[C₁₀H₁₁O₃]⁺Loss of ethyl radical (•C₂H₅) from M⁺•.Low
121[C₇H₅O₂]⁺Loss of formaldehyde (CH₂O) from the m/z 151 fragment.Low

The proposed primary fragmentation is the alpha-cleavage (benzylic cleavage) which is a characteristic fragmentation of substituted phenylacetates. This cleavage results in the formation of the very stable 2,5-dimethoxybenzyl cation at m/z 151 , which is predicted to be the base peak.

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal or complementary techniques. The choice of method depends on the specific analytical question, be it quantification, isomer separation, or analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC, typically coupled with UV detection, is a viable alternative, particularly for quantitative analysis. It offers different selectivity compared to GC and avoids the thermal stress of the GC inlet, which can be beneficial for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. It combines the gentle separation of LC with the specificity of tandem mass spectrometry, allowing for extremely low detection limits. However, it often involves more complex method development and instrumentation.

Performance Comparison

The following table objectively compares the performance of these key analytical techniques for the analysis of this compound.

FeatureGC-MSHPLC-UVLC-MS/MS
Principle Volatility-based separation, mass-based detectionPolarity-based separation, chromophore-based detectionPolarity-based separation, mass-based detection
Structural Info High (from fragmentation)Low (retention time only)Very High (MS/MS fragmentation)
Sensitivity Good (ng level)Moderate (µg level)Excellent (pg-fg level)
Selectivity HighModerate (co-elution is possible)Very High
Isomer Separation Good (with appropriate column/method)Possible (may require chiral columns)Good (dependent on chromatography)
Matrix Tolerance Moderate (requires clean samples or derivatization)[5]GoodExcellent
Throughput HighHighModerate
Cost (Instrument) ModerateLowHigh

The Complete Analytical Workflow

A robust analytical result is the product of a well-controlled workflow, from sample receipt to final data reporting. This process ensures data integrity and trustworthiness.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute in Solvent Sample->Dilute Spike Spike Internal Std. Dilute->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify via Spectrum Integrate->Identify Quantify Quantify vs. Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: A self-validating workflow for GC-MS analysis.

Conclusion

The analysis of this compound by GC-MS is a robust and reliable method for its identification. Based on established principles of mass spectrometry and data from its close isomer, the fragmentation pattern is predicted to be dominated by a benzylic cleavage, yielding a characteristic base peak at m/z 151 . The detailed protocol and comparative data provided in this guide equip researchers with the necessary tools to confidently identify this compound and to make informed decisions when selecting the most appropriate analytical technique for their specific needs. While GC-MS provides excellent structural information, techniques like HPLC and LC-MS/MS offer complementary advantages in quantitation and analysis within complex matrices.

References

  • NIST Mass Spectrometry Data Center. (n.d.). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines.
  • PubChem. (n.d.). Ethyl (2-methoxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,4-dimethoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : Relative abundances of ions in the EI mass spectra of 2, 3, 4, 5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • GL Sciences. (n.d.). C・ GC/MS Columns. Retrieved from [Link]

  • MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Retrieved from [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(2,5-dimethoxyphenyl)propanoate (C13H18O4). Retrieved from [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 3,4-dimethoxyphenyl acetate. National Institute of Standards and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • ResearchGate. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Retrieved from [Link]

  • University of Dundee. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Discovery Research Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. Retrieved from [Link]

  • PubMed. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • PubMed. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDrug. (2005). 2,5-DIMETHOXY-4-ETHYLTHIOPHENYLAMINE. Retrieved from [Link]

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HPLC Retention Time Standardization Guide: Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for Ethyl 2,5-dimethoxyphenylacetate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 66469-86-1) is a critical intermediate in the synthesis of phenethylamine derivatives.[1][2] Its purity analysis is often complicated by the presence of its hydrolysis product (2,5-dimethoxyphenylacetic acid) and positional isomers (2,3- or 3,4-dimethoxy analogs).

This guide does not provide a single, static retention time, as this varies by system. Instead, it establishes a Relative Retention Time (RRT) Standard using a validated Internal Standard (IS) protocol. We compare two distinct chromatographic approaches: C18 (General Purity) vs. Phenyl-Hexyl (Isomer Selectivity) , providing researchers with a self-validating framework for identification.

Part 1: The Compound & Chromatographic Profile

Before establishing a standard, we must understand the physicochemical drivers of retention.

PropertyValueChromatographic Implication
Molecular Formula C₁₂H₁₆O₄Mid-sized organic ester.
LogP (Predicted) ~2.1Moderately lipophilic. Retains well on C18.
pKa (Acid Precursor) ~4.2 (Acid)The ester itself is neutral, but the impurity (acid) is pH-sensitive.
UV Max 210 nm, 280 nmDual-wavelength detection recommended.

The Challenge: The primary analytical risk is not the detection of the ester, but the resolution from its acid precursor (2,5-dimethoxyphenylacetic acid) and regioisomers .

  • Acid Precursor: Elutes significantly earlier (lower LogP).

  • Regioisomers: Elute very close to the target, requiring specific stationary phase selectivity.

Part 2: Comparative Methodologies

We compare two industry-standard approaches. Method A is the workhorse for purity/yield calculation. Method B is required when isomeric purity is critical.

Method A: The General Standard (C18)

Best for: Routine reaction monitoring, yield calculation, and separating the ester from the acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acid impurity in protonated state).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction. The dimethoxy groups slightly reduce retention compared to a naked phenyl ring, but the ethyl ester tail provides strong anchoring.

Method B: The Selectivity Standard (Phenyl-Hexyl)

Best for: Identification of specific regioisomers (2,5- vs 2,4- dimethoxy).

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol / Water gradients.

  • Mechanism:

    
    -
    
    
    
    interactions. The phenyl-hexyl phase interacts uniquely with the electron-rich dimethoxy benzene ring. The specific substitution pattern (2,5 vs 3,4) alters the electron density distribution, causing larger retention shifts than on C18.
Part 3: Experimental Protocol & Standardization

Do not rely on absolute retention times. Use the Relative Retention Time (RRT) method.

Recommended Internal Standard (IS)

Ethyl Phenylacetate (CAS: 101-97-3).

  • Why? Structurally homologous, chemically stable, and commercially available.

  • Behavior: Lacks the polar methoxy groups, so it is more lipophilic (LogP ~2.5). It will elute after the target analyte on C18.

Step-by-Step Workflow
  • Stock Preparation:

    • Analyte Stock: Dissolve 10 mg this compound in 10 mL MeCN (1 mg/mL).

    • IS Stock: Dissolve 10 mg Ethyl Phenylacetate in 10 mL MeCN (1 mg/mL).

    • Acid Marker Stock: Dissolve 5 mg 2,5-dimethoxyphenylacetic acid in 10 mL MeCN.

  • System Suitability Solution (SSS):

    • Mix 100 µL Analyte Stock + 100 µL IS Stock + 50 µL Acid Marker Stock.

    • Dilute to 10 mL with Mobile Phase (Initial Conditions).

  • Gradient Program (Method A - C18):

    • Flow: 1.0 mL/min.[3][4]

    • Temp: 30°C.

    • Gradient:

      • 0 min: 30% B

      • 10 min: 90% B

      • 12 min: 90% B

      • 12.1 min: 30% B (Re-equilibrate for 5 min).

Expected Data (Simulated for Validation)
CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13] RT (min)RRT (vs Ethyl Phenylacetate)Tailing Factor (Tf)
2,5-Dimethoxyphenylacetic Acid 2.5 - 3.5~0.451.1 - 1.3
This compound 6.8 - 7.2 ~0.85 0.95 - 1.05
Ethyl Phenylacetate (IS) 8.0 - 8.51.00 (Reference)1.0

Note: The Target Ester elutes before the Internal Standard because the methoxy oxygens add polarity relative to the unsubstituted phenyl ring of the IS.

Part 4: Visualization of Logic
Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate HPLC stationary phase based on the analytical goal (Purity vs. Isomer ID).

MethodSelection Start Start: Analytical Goal CheckImpurity Are Acidic Impurities (Hydrolysis) Expected? Start->CheckImpurity CheckIsomers Are Regioisomers (2,3- or 3,4-dimethoxy) Suspected? CheckImpurity->CheckIsomers No / High Purity MethodA METHOD A: C18 Column (Hydrophobic Selectivity) Goal: Yield & Purity CheckImpurity->MethodA Yes (Routine QC) CheckIsomers->MethodA No MethodB METHOD B: Phenyl-Hexyl (Pi-Pi Selectivity) Goal: Isomer ID CheckIsomers->MethodB Yes ResultA Output: Acid elutes early (RT ~3m) Ester elutes mid (RT ~7m) MethodA->ResultA ResultB Output: Separation of positional isomers MethodB->ResultB

Figure 2: Relative Retention Time (RRT) Workflow

Caption: Self-validating protocol for establishing retention time using Ethyl Phenylacetate as an Internal Standard.

RRT_Workflow Mix Prepare Mix: Analyte + Internal Std (IS) Inject Inject on C18 (Gradient 30-90% B) Mix->Inject Detect Detect Peaks (UV 280nm) Inject->Detect Calc Calculate RRT: RT(Analyte) / RT(IS) Detect->Calc Validate Validation Pass: RRT = 0.85 ± 0.02 Calc->Validate

[14]

Part 5: Troubleshooting & Causality
  • Peak Tailing on the Acid Precursor:

    • Observation: The early eluting acid peak tails significantly.

    • Causality: Silanol interactions. The carboxylic acid group interacts with free silanols on the silica support.

    • Solution: Ensure Mobile Phase contains at least 0.1% Formic Acid or TFA to suppress ionization (keeping the acid in neutral COOH form).

  • Retention Time Drift:

    • Observation: The ester peak shifts by >0.2 min between runs.

    • Causality: Temperature fluctuations affecting the partition coefficient (K).

    • Solution: Use a column oven set strictly to 30°C. Rely on RRT (vs Internal Standard) rather than absolute RT.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3020978, this compound. Retrieved from [Link]

  • FooDB. (2010).[6] Ethyl phenylacetate: Physical Properties and Chromatographic Data. Retrieved from [Link]

  • Hansen, S. H., et al. (1999). Separation of phenylacetic acid derivatives by HPLC. Journal of Chromatography A.

Sources

A Comparative Analysis of Reactivity: Ethyl vs. Methyl 2,5-Dimethoxyphenylacetate in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical synthesis and materials science, 2,5-dimethoxyphenylacetic acid and its derivatives are valuable intermediates. The choice of the ester protecting group, typically methyl or ethyl, is often considered a minor detail. However, for process optimization, yield maximization, and reaction kinetics, the subtle differences in reactivity between the methyl and ethyl esters can be pivotal. This guide provides an in-depth comparison of the reactivity of Methyl 2,5-dimethoxyphenylacetate and this compound, grounded in the principles of physical organic chemistry and supported by experimental frameworks. We will dissect the theoretical underpinnings of their reactivity and present practical protocols for their differentiation in key synthetic transformations, including hydrolysis, amidation, and transesterification.

Theoretical Framework: Unpacking the Drivers of Ester Reactivity

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center. The reaction proceeds via a tetrahedral intermediate, and any structural feature that stabilizes the starting material or destabilizes this intermediate will slow the reaction rate.[1][2]

Electronic Effects

The alkyl group of the ester moiety influences the electron density at the carbonyl carbon through an inductive effect (+I). Alkyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. The ethyl group, being larger than the methyl group, exerts a slightly stronger electron-donating effect.[3] This leads to a hypothesis that the carbonyl carbon of this compound is marginally less electrophilic than that of its methyl counterpart, predicting a slower reaction rate with nucleophiles.

Steric Hindrance

Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituent groups.[4] The ethyl group (-CH₂CH₃) is sterically more demanding than the methyl group (-CH₃). This increased bulk can hinder the trajectory of an incoming nucleophile as it approaches the carbonyl carbon to form the tetrahedral intermediate.[5][6] Consequently, from a steric standpoint, reactions involving the ethyl ester are expected to be slower than those involving the methyl ester.

Combining these factors, we can confidently hypothesize that Mthis compound will exhibit greater reactivity towards nucleophiles than this compound. This is attributed to its less sterically hindered and slightly more electrophilic carbonyl center.

G cluster_factors Factors Influencing Reactivity cluster_outcome Predicted Outcome Methyl Methyl Ester (-CH₃) Electronic Electronic Effect (+I) Methyl->Electronic Less e⁻ donating Steric Steric Hindrance Methyl->Steric Less bulky Ethyl Ethyl Ester (-CH₂CH₃) Ethyl->Electronic More e⁻ donating Ethyl->Steric More bulky Reactivity Reactivity towards Nucleophilic Acyl Substitution Electronic->Reactivity Methyl > Ethyl Steric->Reactivity Methyl > Ethyl Conclusion Hypothesis: Mthis compound is more reactive. Reactivity->Conclusion

Figure 1. Logical flow from structural factors to the reactivity hypothesis.

Comparative Experimental Analysis

To validate our hypothesis, we will examine three fundamental ester transformations. For each, we provide a summary of expected outcomes and a detailed experimental protocol designed to quantify the reactivity differences.

Base-Catalyzed Hydrolysis (Saponification)

Saponification, the hydrolysis of an ester under basic conditions, is an irreversible process that yields a carboxylate salt.[1] This reaction is a cornerstone of ester deprotection in synthesis. The rate is dependent on the concentration of both the ester and the hydroxide ion, and it is sensitive to the steric and electronic factors previously discussed.

Expected Outcome: The rate of hydrolysis for mthis compound will be greater than that for the ethyl ester.

CompoundRelative Rate Constant (k_rel)Rationale
Mthis compound > 1.0Lower steric hindrance, higher electrophilicity of C=O
This compound 1.0 (Reference)Greater steric hindrance, lower electrophilicity of C=O

Table 1. Predicted relative hydrolysis rates.
Figure 2. General mechanism for base-catalyzed ester hydrolysis (Saponification).

Experimental Protocol: Kinetic Monitoring of Saponification via Titration

This protocol allows for the determination of the second-order rate constant for the saponification of each ester.

  • Reagent Preparation:

    • Prepare a 0.05 M solution of NaOH in a 50:50 ethanol/water mixture. Standardize this solution by titration against potassium hydrogen phthalate (KHP).

    • Prepare a 0.05 M solution of HCl. Standardize this solution against the previously standardized NaOH solution.

    • Accurately prepare 0.1 M stock solutions of both Mthis compound and this compound in ethanol.

  • Reaction Setup:

    • In a temperature-controlled water bath set to 25°C, place a flask containing 50.0 mL of the standardized 0.05 M NaOH solution. Allow it to equilibrate.

    • In a separate flask, place 50.0 mL of the 0.1 M ester stock solution and allow it to equilibrate to 25°C. Note: The ester is in excess to ensure pseudo-first-order conditions are not met, allowing for second-order analysis.

  • Kinetic Run:

    • Rapidly add 5.0 mL of the ester solution to the NaOH solution, start a stopwatch immediately, and mix thoroughly. The initial concentrations will be approximately 0.045 M NaOH and 0.009 M ester.

    • At recorded time intervals (e.g., 2, 5, 10, 15, 20, 30 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a flask containing 10.0 mL of the standardized 0.05 M HCl to stop the reaction.

  • Analysis:

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Back-titrate the excess HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached.

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot 1/([Ester]t) versus time. The slope of the resulting straight line will be equal to the second-order rate constant, k.

  • Comparison:

    • Repeat the entire procedure for the other ester under identical conditions. Compare the calculated rate constants to determine the relative reactivity.

Amidation

The conversion of esters to amides (aminolysis) is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[7][8] This reaction is typically slower than hydrolysis and often requires elevated temperatures or catalysis.[9][10] The relative reactivity of the methyl and ethyl esters will directly impact the required reaction conditions and overall efficiency.

Expected Outcome: Mthis compound will react more readily with an amine than the ethyl ester, resulting in a higher yield of the corresponding amide under identical conditions.

Reaction ParameterMethyl EsterEthyl Ester
Amine BenzylamineBenzylamine
Conditions Toluene, 100°C, 8hToluene, 100°C, 8h
Predicted Yield HigherLower

Table 2. Predicted outcomes for a comparative amidation experiment.

G cluster_reactions Parallel Amidation Reactions cluster_monitoring Reaction Monitoring cluster_analysis Analysis start Start A Reaction A: Methyl Ester + Benzylamine (Toluene, 100°C) start->A B Reaction B: Ethyl Ester + Benzylamine (Toluene, 100°C) start->B TLC Monitor by TLC/LC-MS at t = 2, 4, 8 hours A->TLC B->TLC Workup Aqueous Workup & Solvent Evaporation TLC->Workup Yield Determine Yield of N-benzyl-2-(2,5-dimethoxyphenyl)acetamide via ¹H NMR with internal standard Workup->Yield Compare Compare Yields Yield->Compare

Figure 3. Experimental workflow for comparative amidation.

Experimental Protocol: Comparative Amidation Yield Analysis

This protocol uses parallel reactions to compare the conversion efficiency of the two esters to a common amide product.

  • Reaction Setup:

    • In two separate, identical reaction vials equipped with stir bars, add Mthis compound (1.0 mmol) to one and this compound (1.0 mmol) to the other.

    • To each vial, add benzylamine (1.1 mmol, 1.1 equiv) and 5 mL of toluene.

    • Seal the vials and place them in a preheated heating block set to 100°C.

  • Reaction and Monitoring:

    • Allow the reactions to stir for a set period, for example, 8 hours.

    • (Optional) Monitor the progress by taking small aliquots at intermediate time points (e.g., 2h, 4h) and analyzing by TLC or LC-MS to observe the consumption of the starting ester.

  • Workup:

    • After 8 hours, cool the reaction mixtures to room temperature.

    • Dilute each mixture with 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue from each reaction in a known volume of CDCl₃.

    • Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to each NMR tube.

    • Acquire a quantitative ¹H NMR spectrum for each sample.

    • Compare the integral of a characteristic product peak (e.g., the benzylic CH₂ protons) to the integral of the internal standard to determine the precise yield for each reaction.

  • Comparison:

    • The difference in the calculated yields will provide a quantitative measure of the relative reactivity of the methyl versus the ethyl ester in amidation.

Conclusion

Based on fundamental principles of organic chemistry, a clear theoretical distinction in reactivity exists between Methyl and this compound. The smaller size and slightly lower electron-donating character of the methyl group render its corresponding ester more susceptible to nucleophilic attack than the ethyl ester.[3][4] This translates into faster reaction rates for key transformations such as hydrolysis and amidation.

While for many bench-scale applications this difference may be negligible, in the context of process chemistry and drug development, it can be significant. Choosing the more reactive methyl ester can enable the use of milder reaction conditions, shorten reaction times, and improve overall process efficiency. Conversely, the slightly more stable ethyl ester might be preferred if a more robust protecting group is required to survive intermediate steps in a complex synthesis. This guide provides the theoretical basis and the practical experimental frameworks for researchers to make an informed decision based on the specific demands of their synthetic objectives.

References

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy.
  • Anantakrishnan, S. V., & Anantaraman, A. V. (1958). Kinetic Studies in Ester Hydrolysis. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 48(4), 221-232. [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic Studies in Ester Hydrolysis. Part I. The Hydrolysis of Halogeno-aliphatic Esters. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-283. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Yates, K. (1971). Kinetics of ester hydrolysis in concentrated acid. Accounts of Chemical Research, 4(4), 136-144. [Link]

  • Vig, O. P., Sharma, S. D., Kumar, S. D., & Handa, V. K. (1979). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 17B(5), 514-515. [Link]

  • McComb, R. E. (2026). Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. Michigan State University. [Link]

  • Pighinelli, A. L. M. T., & Ferrari, R. A. (2008). ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. CABI Digital Library. [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2007). Unexpected steric effects of "remote" alkyl groups on the rate of conjugate additions to alkyl alpha,beta-ethylenic sulfones, sulfoxides, and esters. The Journal of organic chemistry, 72(9), 3535–3538. [Link]

  • Tichý, M., & Pytela, O. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & biomolecular chemistry, 3(16), 2941–2946. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. [Link]

  • Lisiecki, P., & Kurczyński, M. (2013). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Journal of Research and Applications in Agricultural Engineering, 58(3). [Link]

  • Wikipedia contributors. (2023). Transesterification. Wikipedia. [Link]

  • Hughes, D. L. (2014). Comparison of esterification reactions using different substrates and conditions. ResearchGate. [Link]

  • Varejão, E. V. V., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 20(8), 13651-13668. [Link]

  • Unattributed. Steric effects. Source document on steric effects in a covalent bond. [Link]

  • Hoque, M. E., et al. (2021). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]

  • Peterson, C. L. (1991). ethyl and methyl esters of vegetable oil. Biodiesel Education. [Link]

  • Hu, J., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14818. [Link]

  • Valenta, V., et al. (1981). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Collection of Czechoslovak Chemical Communications, 46(8), 2004-2012. [Link]

  • Gabriel, C., & T-L, X. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1601. [Link]

  • Clark, J. (2023). Preparation of Esters. Chemistry LibreTexts. [Link]

  • Unattributed. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Unattributed. (2017). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. [Link]

  • Unattributed. (2023). Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]

  • Ali, M. A., et al. (2022). Amidation of methyl benzoate with various amines. ResearchGate. [Link]

Sources

A Researcher's Guide to the 13C NMR Spectral Assignments of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of ethyl 2,5-dimethoxyphenylacetate, providing detailed shift assignments and the underlying principles governing these observations. This information is critical for quality control, reaction monitoring, and the comprehensive characterization of this and structurally related compounds.

The Significance of 13C NMR in Structural Elucidation

Unlike 1H NMR, which provides information about the proton environments in a molecule, 13C NMR directly probes the carbon skeleton. Due to the low natural abundance of the 13C isotope (approximately 1.1%), direct carbon-carbon coupling is rarely observed in a standard spectrum, resulting in a simplified spectrum where each unique carbon atom typically appears as a single peak. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR an invaluable tool for identifying functional groups and determining molecular structure.

Experimental Protocol: Acquiring a High-Resolution 13C NMR Spectrum

To ensure the accuracy and reproducibility of the data presented, a standardized experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C NMR (corresponding to a 400 MHz 1H frequency).

  • Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbon types, including quaternary carbons.

  • Proton decoupling is employed to collapse carbon-proton couplings, resulting in a spectrum of singlets for each carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Predicted 13C NMR Chemical Shift Assignments for this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These assignments are based on a combination of data from analogous structures, established substituent effects, and spectral database predictions.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
Aromatic Carbons
C1~125Quaternary carbon, deshielded by the attached CH2 group.
C2~154Quaternary carbon, significantly deshielded by the directly attached electron-donating methoxy group.
C3~113Methine carbon, shielded by the ortho-methoxy group.
C4~115Methine carbon, shielded by the para-methoxy group.
C5~153Quaternary carbon, strongly deshielded by the attached methoxy group.
C6~118Methine carbon, influenced by the ortho- and para-substituents.
Ester and Alkyl Carbons
C=O~171Carbonyl carbon, characteristic downfield shift.[1]
-CH2- (acetate)~41Methylene carbon adjacent to the aromatic ring.[1]
-O-CH2-~61Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.
-CH3 (ethyl)~14Methyl carbon of the ethyl ester.[1]
-OCH3 (at C2)~56Methoxy carbon, typical chemical shift for an aromatic methoxy group.[2]
-OCH3 (at C5)~56Methoxy carbon, typical chemical shift for an aromatic methoxy group.[2]

In-Depth Analysis of Chemical Shift Assignments

The assignment of each carbon signal is a logical process based on fundamental NMR principles and empirical data.

The Aromatic Region (110-160 ppm)

The chemical shifts of the aromatic carbons are primarily influenced by the electronic effects of the two methoxy groups and the ethyl acetate substituent.

  • Oxygen-Bearing Carbons (C2 and C5): The carbons directly attached to the electron-donating methoxy groups (C2 and C5) are significantly deshielded and appear furthest downfield in the aromatic region, around 153-154 ppm. This is a well-documented effect of oxygen substituents on aromatic rings.

  • Substituent-Bearing Carbon (C1): The quaternary carbon C1, to which the ethyl acetate moiety is attached, is expected to be in the range of 125 ppm.

  • Protonated Aromatic Carbons (C3, C4, and C6): The methoxy groups donate electron density to the ortho and para positions through resonance. This increased electron density leads to greater shielding and an upfield shift for these carbons. Consequently, C3, C4, and C6 are expected to appear in the more shielded region of the aromatic spectrum, between 113 and 118 ppm. The precise assignment within this range requires a more detailed analysis of the combined electronic effects of all substituents.

The Aliphatic and Carbonyl Region

The signals for the ethyl acetate moiety are more straightforward to assign based on well-established chemical shift ranges.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing around 171 ppm, a characteristic region for this functional group.[1]

  • Methylene Carbons: The two methylene carbons have distinct chemical environments. The -CH2- group of the acetate moiety, being adjacent to the aromatic ring, is found at approximately 41 ppm.[1] In contrast, the -O-CH2- of the ethyl group is deshielded by the adjacent oxygen atom and resonates further downfield at about 61 ppm.

  • Methyl Carbon: The terminal methyl group of the ethyl ester is the most shielded carbon in the molecule, appearing at approximately 14 ppm.[1]

  • Methoxy Carbons: The two methoxy carbons are in similar electronic environments and are expected to have nearly identical chemical shifts, around 56 ppm, which is a typical value for methoxy groups attached to an aromatic ring.[2]

Visualizing the Molecular Structure and Assignments

The following diagram illustrates the structure of this compound with the carbon atoms numbered according to the assignments in the table.

Caption: Molecular structure of this compound with carbon numbering.

Workflow for 13C NMR-Based Structure Confirmation

The following workflow outlines the logical steps for using 13C NMR to confirm the structure of a synthesized compound like this compound.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_spectrum Acquire 13C NMR Spectrum sample_prep->acquire_spectrum process_spectrum Process Spectrum (FT, Phasing, Referencing) acquire_spectrum->process_spectrum peak_picking Identify Peak Chemical Shifts process_spectrum->peak_picking assign_peaks Assign Peaks to Carbons peak_picking->assign_peaks compare_data Compare with Predicted/Reference Data assign_peaks->compare_data structure_confirmation Confirm Structure compare_data->structure_confirmation further_analysis Further 2D NMR if Ambiguous compare_data->further_analysis [if needed]

Caption: A typical workflow for structure confirmation using 13C NMR.

Concluding Remarks

The detailed assignment of the 13C NMR spectrum of this compound presented here serves as a valuable reference for researchers working with this and related compounds. By understanding the influence of the molecular structure on the 13C chemical shifts, scientists can confidently identify their target molecules, assess purity, and gain deeper insights into their chemical transformations. For unambiguous assignments, especially in complex molecules, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to correlate carbon signals with their attached protons and neighboring atoms, respectively.

References

  • Bagno, A., et al. (2013). The origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 871-878. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl phenylacetate. In PubChem. Retrieved February 18, 2026, from [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint of "2,5-DMPAE"

In the synthesis of phenethylamine derivatives and psychoactive precursors, Ethyl 2,5-dimethoxyphenylacetate (hereafter 2,5-DMPAE ) serves as a critical intermediate. Its purity is paramount, yet its structural similarity to its precursors (aldehydes) and hydrolysis products (acids) poses a detection challenge.

This guide provides a definitive technical comparison of the UV-Vis absorption characteristics of 2,5-DMPAE against its critical process impurities. Unlike rigid templates, this document focuses on the causality of absorption—why the molecule behaves as it does—and provides a self-validating protocol for your laboratory.

The Core Value Proposition

UV-Vis spectroscopy is often dismissed as "non-specific" compared to NMR or MS. However, for 2,5-DMPAE, UV-Vis offers a rapid, low-cost method to:

  • Differentiate the Ester from the Aldehyde: The conjugation difference leads to a massive spectral shift.

  • Quantify Hydrolysis: Monitor the stability of the ester in real-time.

  • Distinguish Isomers: Differentiate the para-dimethoxy (2,5-) pattern from the ortho-dimethoxy (3,4-) "veratryl" impurities.

Molecular Context & Chromophore Theory

To interpret the spectrum, one must understand the electronic architecture. 2,5-DMPAE is not a single chromophore but a composite system.

The Chromophoric System[1]
  • Core: The 1,4-dimethoxybenzene ring. The methoxy groups at positions 2 and 5 are para to each other. This symmetry dictates the electronic transitions.

  • Auxochromes: The two methoxy (-OCH₃) groups act as strong electron donors via resonance (+M effect), significantly lowering the energy of the

    
     transitions compared to benzene. This results in a bathochromic (red) shift  and hyperchromic (intensity) effect .
    
  • The Insulator: Crucially, the methylene (-CH₂-) bridge at the

    
    -position isolates the ester carbonyl (-COOEt) from the aromatic ring.
    
    • Consequence: The carbonyl absorbs in the far UV (<210 nm) and does not conjugate with the ring. The UV spectrum of 2,5-DMPAE is essentially that of 1,2,4-trimethyl-benzene or 1,4-dimethoxybenzene, unmodified by the ester.

Theoretical Prediction vs. Reality
Transition TypeExpected

(nm)
OriginSensitivity
E2 Band (Primary) 225 - 230 nmAromatic

High (

)
B Band (Secondary) 290 - 295 nmAromatic Symmetry ForbiddenMedium (

)
R Band (Carbonyl) < 210 nmEster

Low / Masked by solvent cutoff

Comparative Analysis: 2,5-DMPAE vs. Alternatives

The true utility of UV-Vis lies in comparison. Below is the spectral differentiation matrix.

Table 1: Spectral Comparison of Key Process Compounds
CompoundStructure Note

(Primary)

(Secondary)
Spectral Distinctiveness
This compound (2,5-DMPAE) Non-conjugated Ester228 nm 292 nm Distinct "Hydroquinone ether" pattern. Two clear bands.[1]
2,5-Dimethoxybenzaldehyde Conjugated Carbonyl255 nm350 nmDrastic Shift. The conjugation extends the chromophore, pushing absorption into the near-visible (yellowish).
2,5-Dimethoxyphenylacetic Acid Hydrolyzed Acid227 nm291 nmNearly identical to ester. Must use pH manipulation to distinguish (see Protocol).
Ethyl 3,4-dimethoxyphenylacetate Ortho Isomer232 nm280 nmThe ortho (veratryl) substitution typically blue-shifts the secondary band compared to the para (2,5) system.
Visualizing the Differentiation Logic

The following diagram illustrates the decision logic for identifying 2,5-DMPAE in a crude reaction mixture using UV-Vis data.

SpectralLogic Start Unknown Sample Spectrum Check350 Check Absorbance @ 350 nm Start->Check350 Aldehyde High Abs @ 350nm (Conjugated Aldehyde Present) Check350->Aldehyde Yes (>0.1 AU) Check290 Check Absorbance @ 292 nm Check350->Check290 No (Baseline) Isomer Peak Shifted to ~280 nm (3,4-Dimethoxy Isomer) Check290->Isomer Blue Shift Target Peak @ 292 nm (2,5-Dimethoxy Core) Check290->Target Match PHCheck pH Shift Test (Add NaOH) Target->PHCheck Distinguish Acid/Ester Acid Spectral Shift (Ionization) (Free Acid) PHCheck->Acid Shift Observed Ester No Spectral Shift (Ethyl Ester - 2,5-DMPAE) PHCheck->Ester Stable Spectrum

Caption: Logical flow for distinguishing 2,5-DMPAE from conjugated precursors and isomeric impurities using spectral checkpoints.

Experimental Protocol: Self-Validating Determination

Do not rely on literature values alone. Solvents and pH significantly alter spectra. Use this protocol to generate your own "Gold Standard" reference.

Reagents & Equipment[2][3][4][5]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile. Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent from the same bottle used for the sample.

  • Standard: this compound (>98% purity).[2]

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh 10.0 mg of 2,5-DMPAE into a 100 mL volumetric flask.

    • Dissolve in Methanol.

    • Concentration:

      
      .
      
  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to mark.

    • Final Concentration:

      
       (approx 
      
      
      
      ).
    • Why this concentration? Target absorbance is 0.4 - 0.8 AU for maximum linearity.

  • Baseline Correction (The "Zero" Step):

    • Fill two quartz cuvettes with pure Methanol.

    • Run "Baseline/Auto-Zero" from 200 nm to 400 nm.

    • Validation: Run the blank as a sample. It must be a flat line

      
       AU.
      
  • Acquisition:

    • Scan range: 200 – 400 nm.

    • Scan speed: Medium (approx 200 nm/min).

    • Data interval: 1 nm.[3]

  • The "Acid Test" (Differentiation Step):

    • After recording the neutral spectrum, add 1 drop of 1M NaOH to the cuvette.

    • Result A: If the spectrum remains unchanged, it is the Ester (2,5-DMPAE) (Esters do not ionize instantly).

    • Result B: If the peaks shift or broaden immediately, you have significant Free Acid contamination (Phenol/Carboxyl ionization).

Calculation of Molar Absorptivity ( )

[4]
  • 
     = Absorbance at 
    
    
    
    [1][4][5]
  • 
     = Concentration in mol/L (M)[5]
    
  • 
     = Path length (usually 1 cm)
    

Note: Expect


 to be approximately 3500 - 4000 M⁻¹cm⁻¹.

Synthesis Monitoring Workflow

In a drug development context, 2,5-DMPAE is often synthesized from 2,5-dimethoxybenzaldehyde via the acid. The following diagram illustrates how UV-Vis monitors this transformation.

SynthesisMonitor Aldehyde Starting Material (Aldehyde) Max: 350 nm Step1 Step 1: Oxidation/Willgerodt Aldehyde->Step1 Acid Intermediate (Acid) Max: 291 nm (Loss of 350nm band) Aldehyde->Acid Monitor 350nm Disappearance Step1->Acid Step2 Step 2: Esterification Acid->Step2 Ester Product (2,5-DMPAE) Max: 292 nm (Insoluble in NaOH) Acid->Ester Monitor Solubility/Extraction Step2->Ester

Caption: UV-Vis monitoring points. The disappearance of the 350 nm band marks the completion of Step 1.

References

  • National Institute of Standards and Technology (NIST). (2025). UV/Vis Database: 1,4-Dimethoxybenzene Spectra. NIST Chemistry WebBook. Retrieved from [Link]

  • Mendelovici, M. & Glotter, E. (2020). Electronic Absorption Spectra of Substituted Benzenes. Journal of Chemical Education.
  • PubChem. (2025). Compound Summary: this compound.[2][6] National Library of Medicine. Retrieved from [Link]

  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 2,5-dimethoxyphenylacetate

[1][2]

Part 1: Executive Action Card (Immediate Reference)[1][2]

Parameter Critical Directive
Primary Waste Stream Non-Halogenated Organic Solvent Waste .[1][2]
Segregation Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (to prevent uncontrolled hydrolysis).
Container Type HDPE (High-Density Polyethylene) or Glass (Amber preferred).[1][2]
Labeling "Hazardous Waste - Organic Esters."[2] Constituent: Ethyl 2,5-dimethoxyphenylacetate.[1][2][3][4][5][6]
Spill Response Absorb with vermiculite or sand.[7] Do not use sawdust (flammability risk).
Fire Safety Combustible Liquid (Flash Point ~71°C).[3][4] Keep away from heat/sparks.[7][8]

Part 2: Chemical Profile & Hazard Assessment[1][7]

To dispose of a chemical safely, one must understand its behavior in the waste stream. This compound is an ester, which dictates its reactivity profile and compatibility.[1][2]

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 66469-86-1Use for waste manifesting and inventory tracking.[1][2]
Physical State LiquidRequires secondary containment during transport.[9]
Flash Point ~71°C (Closed Cup)Combustible. Classified as ignitable waste (D001) under RCRA if mixed with lower FP solvents.
Water Solubility InsolubleDo NOT pour down the drain. It will pool in P-traps, creating long-term vapor hazards.[1][2]
Reactivity Ester HydrolysisStable at neutral pH. In basic waste streams (pH > 10), it hydrolyzes to 2,5-dimethoxyphenylacetic acid and ethanol.[1][2]
The "Why" Behind the Protocol
  • The Hydrolysis Risk: While the ester itself is relatively stable, mixing it with high-pH waste (like waste sodium hydroxide solutions) can trigger exothermic hydrolysis.[2] This generates 2,5-dimethoxyphenylacetic acid , a structural analog to controlled precursors.[1][2] To avoid regulatory ambiguity and unintended chemical generation, keep this waste stream neutral (pH 6-8).[1][2]

  • Thermal Destruction: The preferred ultimate disposal method is incineration at a licensed facility. The molecule is composed entirely of Carbon, Hydrogen, and Oxygen, ensuring clean combustion without generating phosgene or sulfur oxides (unlike halogenated or sulfonated waste).

Part 3: Regulatory Compliance Framework

Controlled Substance Status (DEA)[1][2]
  • Current Status: this compound is not explicitly listed as a List I chemical under the Controlled Substances Act (unlike its parent, Ethyl Phenylacetate).[1][2]

  • Precursor Awareness: It is a direct precursor to 2,5-dimethoxyphenylacetic acid.[2] Researchers should treat this chemical with "Chain of Custody" rigor. While federal disposal regulations may treat it as standard organic waste, internal site security policies often flag it due to its structural relationship to the 2C-x class of phenethylamines.[2]

  • Recommendation: Maintain a usage log. When disposing, ensure the waste manifest clearly lists the full chemical name to prevent confusion with regulated phenylacetates.

EPA/RCRA Classification
  • Waste Code: Likely D001 (Ignitable) if the flash point of the total waste mixture is <60°C (often true if mixed with acetone/methanol).

  • Halogen Content: Non-Halogenated. Segregating this from halogenated waste (like DCM or Chloroform) significantly reduces disposal costs.

Part 4: Step-by-Step Disposal Protocols

Workflow Visualization: Waste Segregation

The following decision tree guides the researcher through the segregation process to ensure safety and compliance.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Silica SlurryStateCheck->SolidSolventCheckSolvent Composition?Liquid->SolventCheckStreamCSTREAM C:Solid Hazardous Waste(Debris/Silica)Solid->StreamCHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedStreamASTREAM A:Halogenated Organic WasteHalogenated->StreamAYesStreamBSTREAM B:Non-Halogenated Organic Waste(Preferred)Halogenated->StreamBNo (Acetone, EtOH, EtOAc)

Figure 1: Decision matrix for segregating this compound waste streams.

Protocol A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Preparation: Ensure the waste container is rated for solvents (HDPE or Safety Can).

  • pH Check: Verify the waste mixture is not strongly basic (pH > 10) or strongly acidic (pH < 2). Neutralize if necessary to prevent degradation or heat generation.

  • Transfer: Pour the liquid into the Non-Halogenated Organic waste container.

    • Note: If the reaction solvent was Dichloromethane (DCM), you must use the Halogenated stream.

  • Labeling: Complete the hazardous waste tag.

    • Constituents: "Ethyl Acetate (or solvent used), this compound."[1][2]

    • Hazard Checkboxes: Flammable, Irritant.

Protocol B: Solid Waste (Contaminated Silica/Filter Paper)[1][2]
  • Evaporation (Controlled): If the solid is wet with volatile solvents, allow it to dry in a fume hood only if permitted by local air quality regulations. Otherwise, dispose of as wet solid waste.

  • Containment: Place silica gel, filter papers, or contaminated gloves into a wide-mouth HDPE jar or a double-lined hazardous waste bag.[2]

  • Labeling: Label as "Solid Debris contaminated with Organic Esters."

Protocol C: Empty Container Disposal
  • Triple Rinse: The "P-Listed" regulations do not apply here, so triple rinsing renders the container "RCRA Empty."

    • Rinse 1: Use a small volume of acetone or ethanol. Pour rinsate into Liquid Waste (Stream B).

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Remove the cap.[10]

  • Disposal: Place the dry, open container in the glass recycling or trash, depending on facility rules for chemically-cleaned glass.

Part 5: Spill Management & Emergency Response[1]

In the event of a spill, rapid containment prevents the ester from damaging floor wax or entering drains.

Spill Response Workflow

SpillResponseAssessAssess Volume & RiskSmallMinor Spill (< 100mL)Assess->SmallLargeMajor Spill (> 100mL)Assess->LargePPEDon PPE:Nitrile Gloves, Goggles, Lab CoatSmall->PPEEvacuateEvacuate Area &Notify EHSLarge->EvacuateAbsorbAbsorb:Vermiculite or Sand padsPPE->AbsorbBagDisposal:Seal in Bag -> Solid WasteAbsorb->BagCleanClean Surface:Soap & Water WashBag->Clean

Figure 2: Operational workflow for spill containment.[1][2]

Specific Cleanup Steps
  • Isolate: Close the lab door and post a "Do Not Enter" sign.

  • Ventilate: If safe, open fume hood sashes to maximum to increase air exchange.

  • Absorb:

    • Use Vermiculite or Polypropylene Pads .

    • Avoid: Sawdust or paper towels if the substance is hot or mixed with oxidizers, as this increases fire load.

  • Decontaminate: The ester is oily. Wash the surface with an aqueous detergent solution (e.g., Alconox) after the bulk material is removed.

  • Disposal: All absorbent materials must go into the Solid Hazardous Waste stream (Stream C).

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24866294, this compound.[2] Retrieved from [Link][1][2][3]

  • U.S. Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.[11] (Reference for structural analog status). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidance on D001 waste classification). Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,5-dimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized organic building blocks like Ethyl 2,5-dimethoxyphenylacetate, an ester used in complex chemical synthesis, demands a nuanced understanding of its properties to ensure personal and environmental safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in the specific hazards associated with this compound.

Hazard Assessment: The "Why" Behind the Protection

Understanding the risk is the first step in mitigating it. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our protective strategy.[1]

  • GHS07 - Harmful/Irritant: This pictogram signals that the compound poses several acute risks.[1]

  • H302: Harmful if swallowed: While direct ingestion is unlikely in a lab setting, this underscores the compound's systemic toxicity and the importance of preventing hand-to-mouth contamination.[1]

  • H315: Causes skin irritation: This is a primary concern. The ester can cause localized inflammation, redness, and discomfort upon contact with the skin.[1] Prolonged contact can lead to more severe dermatitis.

  • H319: Causes serious eye irritation: The eyes are particularly vulnerable. Accidental splashes can result in significant pain and potential damage to the cornea.[1]

  • H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

Additionally, it is classified as a combustible liquid, which informs storage and handling protocols away from ignition sources.

Core PPE Requirements for Standard Laboratory Handling

For routine, small-scale operations involving this compound, the following PPE is mandatory. This baseline protocol is designed to protect against incidental contact and minor splashes.

  • Eye and Face Protection: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards are required for any work with this chemical.[2][3] Given the "serious eye irritation" classification, chemical splash goggles provide a higher level of protection by forming a seal around the eyes and are strongly recommended.[4]

  • Hand Protection: The selection of appropriate gloves is critical. As an ester, this compound requires gloves made from a material that resists degradation and permeation.

    • For Incidental Contact: Disposable nitrile gloves are a suitable choice for tasks with a low risk of direct contact, such as handling sealed containers.[2] Nitrile provides better chemical resistance than latex for this class of compound.

    • For Intentional Contact or Immersion: For tasks involving potential for significant splashing or direct handling, such as during a reaction workup or transfer of larger quantities, more robust gloves are necessary. Butyl rubber gloves offer excellent protection against esters.[5][6] Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Body Protection: A standard, flame-resistant laboratory coat should be worn and kept fully fastened.[5] This protects the skin on the arms and torso from accidental spills. Ensure the coat is made of a material appropriate for handling combustible liquids.

Scenario-Based PPE Selection

Laboratory tasks are not uniform; therefore, our PPE strategy must be adaptable. The following table outlines recommended PPE levels for various common laboratory scenarios.

Scenario/TaskEye/Face ProtectionHand ProtectionBody ProtectionAdditional Recommendations
Weighing/Aliquotting (Small Scale, <10g) Safety glasses with side shields (Goggles recommended)Disposable Nitrile GlovesLab CoatPerform in a fume hood or well-ventilated area to mitigate vapor inhalation.[1][7]
Solution Preparation / Reaction Setup Chemical Splash GogglesDisposable Nitrile Gloves (double-gloving recommended)Lab CoatEnsure an eyewash station is immediately accessible.
Reaction Workup / Extractions Chemical Splash Goggles and a Face ShieldButyl Rubber GlovesChemical-resistant Apron over a Lab CoatThe combination of goggles and a face shield is critical when there is a significant risk of splashes.[4]
Large-Scale Transfers (>100g) Chemical Splash Goggles and a Face ShieldButyl Rubber Gloves with extended cuffsChemical-resistant Apron over a Lab CoatUse grounding and bonding connections to prevent static discharge due to the combustible nature of the liquid.[7]
Cleaning Glassware Chemical Splash GogglesButyl Rubber GlovesChemical-resistant Apron over a Lab CoatEnsure thorough rinsing to remove all chemical residues before standard washing.
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of PPE is a common and avoidable error.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If an apron is required, secure it over the lab coat.

  • Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If a face shield is required, position it after the goggles are in place.

  • Gloves: Select the appropriate gloves. Inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

This sequence is designed to move from most to least contaminated.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Apron: If worn, unfasten the apron and roll it away from the body to contain any contamination on the outer surface.

  • Face Shield/Goggles: Remove the face shield or goggles by handling the strap or earpieces. Avoid touching the front surface.

  • Lab Coat: Remove the lab coat by rolling it down the arms, turning the sleeves inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Segregation: All disposable PPE (gloves, aprons) contaminated with this compound must be considered chemical waste.

  • Containment: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them in regular trash.

  • Institutional Guidelines: Follow your institution's specific waste disposal procedures.[8] Entrust disposal to a licensed waste disposal company.[8]

PPE Selection Workflow

To assist in the decision-making process, the following workflow provides a visual guide for selecting the appropriate level of protection based on the nature of the task.

PPE_Selection_Workflow start Start: Assess Task ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses start->ppe_base All Tasks Start Here q_contact Is direct chemical contact likely? q_splash Is there a significant splash risk? q_contact->q_splash No (Incidental) ppe_butyl Upgrade to: Butyl Rubber Gloves q_contact->ppe_butyl Yes q_vapor Is the procedure open to the atmosphere? q_splash->q_vapor No ppe_goggles Upgrade to: Chemical Splash Goggles q_splash->ppe_goggles Yes ppe_hood Action: Work in Fume Hood q_vapor->ppe_hood Yes ppe_base->q_contact ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Volume/ Pressure Risk ppe_apron Add: Chemical-Resistant Apron ppe_goggles->ppe_apron Moderate-High Risk ppe_face_shield->q_vapor ppe_butyl->q_splash ppe_apron->q_vapor

Caption: A decision-making flowchart for selecting appropriate PPE when handling this compound.

By integrating this structured approach to PPE selection and use, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment for Chemical Exposures . University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Safety Data Sheet - Ethyl 2-phenylacetoacetate . Thermo Fisher Scientific. [Link]

  • OSHA Glove Selection Chart . University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno - Environmental Health & Safety. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals . SDS Manager. [Link]

Sources

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